molecular formula C65H79F3N18O15 B15608856 Kisspeptin 234 TFA

Kisspeptin 234 TFA

Cat. No.: B15608856
M. Wt: 1409.4 g/mol
InChI Key: XYUGIYOAGFFAEE-VIJDQBLHSA-N
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Description

Kisspeptin 234 TFA is a useful research compound. Its molecular formula is C65H79F3N18O15 and its molecular weight is 1409.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C65H79F3N18O15

Molecular Weight

1409.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-1-[2-[(2S)-1-[2-[(2R)-1-[(2S)-5-carbamimidamido-1-hydroxy-1-[(2S)-1-hydroxy-1-imino-3-phenylpropan-2-yl]iminopentan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-2-hydroxyethyl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-2-hydroxyethyl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]-2-[[(2R)-1-hydroxy-2-(1-hydroxyethylideneamino)propylidene]amino]butanediimidic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C63H78N18O13.C2HF3O2/c1-34(74-35(2)82)56(88)79-50(29-52(65)84)62(94)80-48(27-39-31-71-43-21-12-10-19-41(39)43)61(93)81-49(28-51(64)83)58(90)73-32-53(85)75-46(25-37-16-7-4-8-17-37)57(89)72-33-54(86)76-47(26-38-30-70-42-20-11-9-18-40(38)42)60(92)77-44(22-13-23-69-63(67)68)59(91)78-45(55(66)87)24-36-14-5-3-6-15-36;3-2(4,5)1(6)7/h3-12,14-21,30-31,34,44-50,70-71H,13,22-29,32-33H2,1-2H3,(H2,64,83)(H2,65,84)(H2,66,87)(H,72,89)(H,73,90)(H,74,82)(H,75,85)(H,76,86)(H,77,92)(H,78,91)(H,79,88)(H,80,94)(H,81,93)(H4,67,68,69);(H,6,7)/t34-,44+,45+,46+,47-,48+,49+,50+;/m1./s1

InChI Key

XYUGIYOAGFFAEE-VIJDQBLHSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Kisspeptin 234 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kisspeptin (B8261505) 234 Trifluoroacetate (TFA) is a synthetic decapeptide analogue of Kisspeptin-10 (B1632629), renowned for its potent antagonist activity at the Kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54). This technical guide provides a comprehensive overview of the mechanism of action of Kisspeptin 234 TFA, detailing its interaction with KISS1R and the subsequent impact on downstream signaling pathways. The guide consolidates quantitative data on its binding affinity and potency, outlines detailed experimental protocols for its characterization, and visualizes key pathways and workflows using Graphviz diagrams. This document is intended to serve as a critical resource for researchers and professionals engaged in the fields of reproductive neuroendocrinology, oncology, and drug development.

Introduction

The kisspeptin/KISS1R signaling system is a central regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, a key player in puberty onset and the regulation of fertility[1]. Kisspeptins, the endogenous ligands for KISS1R, are potent stimulators of gonadotropin-releasing hormone (GnRH) neurons[2][3]. This stimulation leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, which in turn regulate gonadal function. Given its pivotal role, the kisspeptin/KISS1R system has emerged as a significant therapeutic target for a range of conditions, including reproductive disorders and cancer[4][5].

This compound has been developed as a valuable pharmacological tool to probe the physiological functions of the endogenous kisspeptin system and as a potential therapeutic agent itself. It is a competitive antagonist that blocks the binding of endogenous kisspeptins to KISS1R, thereby inhibiting downstream signaling cascades.

Mechanism of Action

This compound exerts its effects by competitively binding to the KISS1R, a Gq-coupled G protein-coupled receptor (GPCR)[2][6]. In the canonical signaling pathway, the binding of an agonist like Kisspeptin-10 to KISS1R activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, by occupying the ligand-binding pocket of KISS1R without inducing the necessary conformational change for receptor activation, prevents this cascade of events.

The primary and most well-documented consequence of this compound's antagonistic action is the inhibition of GnRH neuron firing[2][3]. This, in turn, suppresses the pulsatile release of GnRH and subsequent secretion of LH from the pituitary gland.

Signaling Pathway Diagram

Kisspeptin_Signaling cluster_agonist Agonist Action (Kisspeptin-10) cluster_antagonist Antagonist Action (this compound) Kisspeptin-10 Kisspeptin-10 KISS1R_A KISS1R Kisspeptin-10->KISS1R_A Binds Gq_A Gq KISS1R_A->Gq_A Activates PLC_A PLC Gq_A->PLC_A Activates PIP2_A PIP2 PLC_A->PIP2_A Hydrolyzes IP3_A IP3 PIP2_A->IP3_A Ca2+_A Ca2+ Release IP3_A->Ca2+_A Stimulates GnRH_A GnRH Neuron Firing Ca2+_A->GnRH_A Leads to LH_A LH Secretion GnRH_A->LH_A Stimulates Kisspeptin_234 This compound KISS1R_B KISS1R Kisspeptin_234->KISS1R_B Binds & Blocks Gq_B Gq (Inactive) KISS1R_B->Gq_B No Activation

Caption: Agonist vs. Antagonist action at the KISS1R.

Quantitative Data

The potency and efficacy of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro Potency of this compound
Assay TypeCell LineAgonistIC50 (nM)Reference
Inositol Phosphate AccumulationCHO cells expressing human KISS1RKisspeptin-107[7][8][9]
Calcium MobilizationCHEM1 cells expressing human KISS1RKisspeptin-10No antagonism observed[10]

Note: The conflicting data on calcium mobilization in CHEM1 cells may be due to differences in experimental conditions or cell line-specific signaling pathways.

Table 2: In Vivo Efficacy of this compound
Animal ModelEffect MeasuredDose and AdministrationOutcomeReference
Male RatInhibition of Kisspeptin-10 induced LH secretion1 nmol, intracerebroventricular (i.c.v.)Significant inhibition of LH release[2]
Castrated Male RatInhibition of elevated LH secretion1 nmol (x3), i.c.v.Significant reduction in serum LH levels[2]
Male MouseInhibition of Kisspeptin-10 induced LH secretion15 nmol (x2), i.c.v.Inhibition of LH release[2]
Pubertal Female Rhesus MonkeySuppression of pulsatile GnRH release10 nM infusion via microdialysisPrompt and consistent suppression of GnRH pulses[2]
Female DogBasal and Kisspeptin-10 induced LH release50 µg/kg/h, intravenous (i.v.)No effect on LH levels[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides an overview of the key experimental protocols used to characterize the mechanism of action of this compound.

Inositol Phosphate (IP) Accumulation Assay

This assay is a cornerstone for quantifying the antagonism of Gq-coupled receptors like KISS1R.

Objective: To determine the IC50 of this compound in inhibiting Kisspeptin-10-stimulated IP accumulation.

Materials:

  • CHO cells stably expressing human KISS1R

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Calf Serum (FCS)

  • [³H]-myo-inositol

  • Lithium Chloride (LiCl)

  • Kisspeptin-10

  • This compound

  • Formic Acid

  • Dowex Anion Exchange Resin

  • Scintillation counter

Protocol:

  • Cell Culture and Labeling:

    • Culture CHO-KISS1R cells in DMEM supplemented with 10% FCS.

    • Seed cells in 24-well plates and grow to confluence.

    • Label cells overnight by incubating with DMEM containing [³H]-myo-inositol.

  • Assay:

    • Wash cells with serum-free DMEM.

    • Pre-incubate cells with DMEM containing LiCl for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatases, leading to the accumulation of IP1.

    • Add varying concentrations of this compound to the wells.

    • Stimulate the cells by adding a fixed concentration of Kisspeptin-10 (typically at its EC80).

    • Incubate for 60 minutes at 37°C.

  • Extraction and Measurement:

    • Terminate the reaction by adding ice-cold formic acid.

    • Incubate on ice for 30-60 minutes to lyse the cells.

    • Neutralize the lysates.

    • Separate the accumulated [³H]-inositol phosphates from free [³H]-myo-inositol using Dowex anion exchange chromatography.

    • Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Plot the percentage inhibition of the Kisspeptin-10 response against the concentration of this compound.

    • Calculate the IC50 value using non-linear regression analysis.

Experimental Workflow: Inositol Phosphate Assay

IP_Assay_Workflow start Start culture Culture CHO-KISS1R cells start->culture label Label cells with [³H]-myo-inositol culture->label preincubate Pre-incubate with LiCl label->preincubate add_antagonist Add varying concentrations of this compound preincubate->add_antagonist add_agonist Stimulate with Kisspeptin-10 add_antagonist->add_agonist incubate Incubate for 60 min at 37°C add_agonist->incubate terminate Terminate with formic acid incubate->terminate separate Separate IPs with Dowex chromatography terminate->separate quantify Quantify radioactivity separate->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for the Inositol Phosphate Accumulation Assay.

In Vivo Measurement of Luteinizing Hormone (LH) in Rats

This protocol is used to assess the in vivo efficacy of this compound in suppressing LH secretion.

Objective: To determine the effect of this compound on basal and Kisspeptin-10-stimulated LH release in rats.

Materials:

  • Adult male rats

  • Kisspeptin-10

  • This compound

  • Vehicle (e.g., saline)

  • Anesthesia (for cannulation)

  • Blood collection supplies (e.g., catheters, syringes)

  • Centrifuge

  • LH Radioimmunoassay (RIA) or ELISA kit

Protocol:

  • Animal Preparation:

    • Acclimatize adult male rats to the housing conditions.

    • For intracerebroventricular (i.c.v.) administration, surgically implant a cannula into the lateral ventricle. Allow for a recovery period.

    • For intravenous (i.v.) administration, insert a catheter into the jugular vein.

  • Experimental Procedure:

    • To test antagonism of stimulated LH release:

      • Administer this compound (e.g., 1 nmol, i.c.v.) or vehicle.

      • After a defined period (e.g., 30-60 minutes), administer a stimulatory dose of Kisspeptin-10 (e.g., 100 pmol, i.c.v.).

    • To test effect on basal LH release (in a model of elevated LH, e.g., castration):

      • Use castrated male rats, which exhibit elevated basal LH levels.

      • Administer this compound (e.g., 1 nmol, i.c.v.) at multiple time points.

  • Blood Sampling:

    • Collect blood samples at regular intervals before and after drug administration.

  • Hormone Measurement:

    • Centrifuge blood samples to separate plasma or serum.

    • Measure LH concentrations using a validated RIA or ELISA kit.

  • Data Analysis:

    • Plot LH concentrations over time for each treatment group.

    • Calculate the area under the curve (AUC) to quantify the total LH release.

    • Use appropriate statistical tests (e.g., ANOVA, t-test) to compare treatment groups.

Species-Specific Efficacy

A notable observation is the lack of antagonistic effect of this compound in dogs, both in vitro and in vivo[10]. This contrasts with its demonstrated efficacy in rodents and primates. Such species-specific differences are not uncommon in pharmacology and can often be attributed to variations in the amino acid sequence of the target receptor, particularly in the ligand-binding domains.

To investigate this, a comparative analysis of the KISS1R protein sequences from human, mouse, rat, and dog is warranted.

KISS1R Protein Sequence Alignment (Partial)

A full sequence alignment is extensive, but analysis of key regions, particularly the extracellular loops and transmembrane domains that form the ligand-binding pocket, is crucial. Below is a conceptual representation of where differences may lie.

Seq_Alignment cluster_human Human cluster_mouse Mouse cluster_rat Rat cluster_dog Dog human_seq ...L-F-P-S-D-W-N-Y... mouse_seq ...L-F-P-S-D-W-N-Y... rat_seq ...L-F-P-S-D-W-N-Y... dog_seq ...L-Y-P-A-D-W-N-F...

Caption: Conceptual alignment highlighting potential key residue differences.

Detailed analysis of the full-length protein sequences (accessible from databases such as UniProt) reveals subtle differences in amino acid residues within the transmembrane and extracellular loop regions of the canine KISS1R compared to human, mouse, and rat orthologs. These seemingly minor changes can significantly alter the conformation of the ligand-binding pocket, potentially reducing the binding affinity of synthetic ligands like this compound while preserving the binding of the endogenous kisspeptin. This highlights the importance of considering species-specific receptor pharmacology in drug development and translational research.

Conclusion

This compound is a potent and specific competitive antagonist of the KISS1R in several species, including humans (based on in vitro data with the human receptor), monkeys, rats, and mice. Its mechanism of action involves the direct blockade of KISS1R, leading to the inhibition of the canonical Gq-mediated signaling pathway and subsequent suppression of GnRH neuron activity and LH secretion. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers utilizing this important pharmacological tool. The observed lack of efficacy in dogs underscores the critical need for careful consideration of species-specific differences in receptor pharmacology during preclinical drug development. Further research into the structural basis of these differences will undoubtedly provide valuable insights for the design of future KISS1R modulators with broader therapeutic applicability.

References

Kisspeptin 234 TFA: A Technical Guide to a Potent GPR54 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin (B8261505) 234 (also known as p234) is a synthetic decapeptide that acts as a potent and selective antagonist of the G protein-coupled receptor 54 (GPR54), also known as the kisspeptin receptor (KISS1R).[1][2][3][4] As an analog of the endogenous ligand kisspeptin-10 (B1632629), Kisspeptin 234 competitively blocks the binding of kisspeptins, thereby inhibiting the downstream signaling cascades that are crucial for the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[2][5] This technical guide provides an in-depth overview of Kisspeptin 234 TFA, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a discussion of its utility in research and potential therapeutic development. The trifluoroacetate (B77799) (TFA) salt form is common for synthetic peptides, enhancing their stability and solubility for research applications.[6]

Core Properties of this compound

Kisspeptin 234 is a modified version of kisspeptin-10 with specific amino acid substitutions that confer its antagonist properties.[7] The sequence of Kisspeptin 234 is Ac-D-Ala-Asn-Trp-Asn-Gly-Phe-Gly-D-Trp-Arg-Phe-NH2.

Quantitative Data Summary

The antagonist potency of Kisspeptin 234 has been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Parameter Value Assay Conditions Cell Line/Model Reference
IC507 nMInhibition of kisspeptin-10 stimulated inositol (B14025) phosphate (B84403) (IP) productionCHO cells stably expressing human GPR54[4][6][8]
Binding Affinity (IC50)2.7 nMCompetition with 125I-kisspeptin-10Not specified[1][5]
In Vivo Study Animal Model Dose and Administration Effect Reference
Inhibition of LH secretionIntact male rats1 nmol, intracerebroventricular (i.c.v.)Significantly inhibited kisspeptin-10-induced LH secretion[3][5]
Inhibition of LH secretionCastrated male rats1 nmol, i.c.v.Significantly inhibited the post-castration rise in LH[5]
Inhibition of LH secretionCastrated male mice15 nmol, i.c.v. (two infusions)Inhibited the elevated LH levels[3][5]
Inhibition of GnRH neuron firingMouse brain slices1-100 nMBlocked kisspeptin-10 stimulation of GnRH neuron firing[3][5]
Puberty OnsetFemale ratsIntracerebroventricular administrationDelayed vaginal opening[6]
Pulmonary Fibrosis ModelC57BL/6 mice1 mg/kg, intraperitoneal, daily for 28 daysInhibited the anti-fibrotic effect of Kisspeptin-13[9]

GPR54 Signaling and Antagonism by Kisspeptin 234

GPR54 is a Gq/11-coupled receptor. Upon binding of an agonist like kisspeptin, it activates a well-defined intracellular signaling cascade. Kisspeptin 234 acts by competitively binding to GPR54, thereby preventing the initiation of this cascade.

GPR54 Signaling Pathway

GPR54_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR54 GPR54 Gq11 Gαq/11 GPR54->Gq11 Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., GnRH release) PKC->Downstream Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC Co-activates Ca_cyto->Downstream Kisspeptin Kisspeptin Kisspeptin->GPR54 Binds & Activates Gq11->PLC Kisspeptin234 Kisspeptin 234 Kisspeptin234->GPR54 Binds & Blocks

Caption: GPR54 signaling pathway and its antagonism by Kisspeptin 234.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize Kisspeptin 234 as a GPR54 antagonist. These protocols are synthesized from methods described in the cited literature.

In Vitro Competitive Binding Assay

This assay determines the binding affinity of Kisspeptin 234 to the GPR54 receptor by measuring its ability to compete with a radiolabeled kisspeptin analog.

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture CHO cells stably expressing human GPR54 Membrane_Prep Prepare cell membrane homogenates Cell_Culture->Membrane_Prep Incubation Incubate membranes with ¹²⁵I-kisspeptin-10 and varying concentrations of Kisspeptin 234 Membrane_Prep->Incubation Separation Separate bound from free radioligand (e.g., filtration over GF/C filters) Incubation->Separation Measurement Measure radioactivity of bound ligand using a gamma counter Separation->Measurement Curve_Fit Plot % inhibition vs. log[Kisspeptin 234] Measurement->Curve_Fit IC50_Calc Calculate IC50 value using non-linear regression Curve_Fit->IC50_Calc

Caption: Workflow for a competitive binding assay.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GPR54 receptor in appropriate media.

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add a fixed concentration of radiolabeled kisspeptin-10 (e.g., ¹²⁵I-kisspeptin-10).

    • Add increasing concentrations of unlabeled this compound. For total binding, add vehicle only. For non-specific binding, add a high concentration of unlabeled kisspeptin-10.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Measurement:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of Kisspeptin 234.

    • Plot the percentage of inhibition against the logarithm of the Kisspeptin 234 concentration.

    • Determine the IC50 value, the concentration of Kisspeptin 234 that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of Kisspeptin 234 to inhibit the Gq-mediated signaling of GPR54 by quantifying the accumulation of inositol phosphate, a second messenger.

Caption: Workflow for an inositol phosphate accumulation assay.

Detailed Methodology:

  • Cell Preparation and Labeling:

    • Seed CHO cells stably expressing human GPR54 in 24-well plates.

    • Label the cells by incubating them overnight in inositol-free medium containing [³H]-myo-inositol.

  • Assay Performance:

    • Wash the cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, for a specified time.

    • Add varying concentrations of this compound to the wells and incubate.

    • Stimulate the cells with a fixed concentration of kisspeptin-10 (e.g., 10 nM) for a defined period (e.g., 30-60 minutes).

  • Extraction and Measurement:

    • Terminate the reaction by adding ice-cold perchloric acid to lyse the cells.

    • Neutralize the cell lysates.

    • Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography columns (e.g., Dowex).

    • Elute the [³H]-inositol phosphates and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]-inositol phosphate accumulation against the logarithm of the Kisspeptin 234 concentration.

    • Determine the IC50 value for the inhibition of kisspeptin-10-stimulated IP accumulation.

In Vivo Luteinizing Hormone (LH) Measurement in Rats

This in vivo assay assesses the ability of Kisspeptin 234 to block the physiological effects of kisspeptin on the HPG axis by measuring circulating LH levels.[3][5][10][11][12][13]

Detailed Methodology:

  • Animal Preparation:

    • Use adult male rats (e.g., Sprague-Dawley).

    • Implant an intracerebroventricular (i.c.v.) cannula for central administration of peptides and a jugular vein cannula for blood sampling.

    • Allow the animals to recover from surgery.

  • Experimental Procedure:

    • On the day of the experiment, connect the jugular cannula to a sampling line.

    • Administer a bolus i.c.v. injection of this compound (e.g., 1 nmol) or vehicle.

    • After a pre-determined time (e.g., 5-15 minutes), administer an i.c.v. injection of kisspeptin-10 (e.g., 100 pmol) or vehicle.

    • Collect blood samples at regular intervals (e.g., 0, 15, 30, 60, 120 minutes) after the kisspeptin-10 injection.

  • Hormone Measurement:

    • Centrifuge the blood samples to separate plasma.

    • Measure plasma LH concentrations using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit for rat LH.

  • Data Analysis:

    • Plot the plasma LH concentrations over time for each treatment group.

    • Compare the LH response to kisspeptin-10 in the presence and absence of Kisspeptin 234 using statistical analysis (e.g., ANOVA).

Discussion and Species-Specific Considerations

Kisspeptin 234 has been shown to be a potent antagonist of GPR54 in several species, including rats, mice, and monkeys.[3][5] However, some studies have reported a lack of antagonistic effect in dogs, both in vitro and in vivo.[14][15] This suggests potential species-specific differences in the GPR54 receptor structure or signaling pathways that may affect the binding or efficacy of Kisspeptin 234. Researchers should therefore exercise caution when extrapolating results across different species and may need to validate the antagonist's activity in their specific model system.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological roles of the kisspeptin/GPR54 system. Its ability to potently and selectively block GPR54 signaling allows for the elucidation of the functions of this system in reproductive endocrinology, neuroscience, and other areas of physiology. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important GPR54 antagonist. Further research is warranted to explore its therapeutic potential in conditions characterized by dysregulation of the HPG axis.

References

An In-depth Technical Guide to the Structure and Sequence of Kisspeptin 234 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, sequence, and biological activity of the Kisspeptin (B8261505) 234 (p234) peptide, a potent antagonist of the kisspeptin receptor (KISS1R, also known as GPR54). This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of modulating the kisspeptin signaling pathway.

Introduction to Kisspeptin and its Antagonist, Kisspeptin 234

Kisspeptins are a family of neuropeptides that are critical regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1] They act by binding to and activating the G protein-coupled receptor, GPR54.[1][2] This activation stimulates the release of gonadotropin-releasing hormone (GnRH), which in turn governs the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1]

Kisspeptin 234 is a synthetic analog of the endogenous kisspeptin-10 (B1632629) (KP-10) and has been identified as a powerful antagonist of the GPR54 receptor.[3][4] Its ability to block the action of endogenous kisspeptins makes it an invaluable tool for studying the physiological roles of the kisspeptin signaling system and a potential therapeutic agent for conditions associated with excessive HPG axis activity.[3]

Structure and Sequence of Kisspeptin 234

Kisspeptin 234 is a modified decapeptide designed to have a high affinity for the GPR54 receptor without eliciting a functional response.[4]

Amino Acid Sequence: Ac-D-Ala-Asn-Trp-Asn-Gly-Phe-Gly-D-Trp-Arg-Phe-NH₂[5][6]

Modifications:

  • N-terminal Acetylation: The N-terminus is acetylated.[5]

  • D-Alanine at position 1: The L-Tyrosine in the native KP-10 is replaced with a D-Alanine.[4][7]

  • D-Tryptophan at position 8: The L-Leucine in the native KP-10 is replaced with a D-Tryptophan.[4][7]

  • C-terminal Amidation: The C-terminus is amidated.[5]

These modifications contribute to the peptide's antagonistic properties and enhance its stability.[4][7]

Physicochemical Properties of Kisspeptin 234
PropertyValueReference
Molecular Formula C₆₃H₇₈N₁₈O₁₃[6]
Molecular Weight 1295.42 g/mol [6]
Purity ≥95% (via HPLC)[3]
Solubility Soluble to 1 mg/ml in water
Appearance Lyophilized solid[8]

Biological Activity and Quantitative Data

Kisspeptin 234 functions as a competitive antagonist at the GPR54 receptor, effectively blocking the intracellular signaling cascade initiated by endogenous kisspeptins.

In Vitro Activity

The primary mechanism of action of kisspeptin binding to GPR54 is the activation of the Gαq/11 signaling pathway, leading to the stimulation of phospholipase C (PLC) and the subsequent production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[2][9][10] IP₃ mediates the release of intracellular calcium, a key second messenger in GnRH neuron activation.[2][10] Kisspeptin 234 competitively inhibits this pathway.

ParameterValueCell LineAssayReference
IC₅₀ 7 nMCHO cells expressing human GPR54Inositol Phosphate Stimulation Assay[5][8]
Binding Affinity (EC₅₀) 2.7 nMCHO cells expressing human GPR54Competition with ¹²⁵I-kisspeptin-10[3]
In Vivo Activity

Studies in various animal models have demonstrated the potent antagonistic effects of Kisspeptin 234 on the reproductive axis.

Animal ModelAdministration RouteDoseEffectReference
Intact Male Rats Intracerebroventricular (ICV)1 nmolInhibited kisspeptin-10-induced LH secretion.[3]
Castrated Male Rats Intracerebroventricular (ICV)1 nmol (x3 infusions)Significantly inhibited the post-castration rise in LH secretion.[3]
Pubertal Female Rhesus Monkeys Microdialysis to the stalk-median eminenceEstimated 1 nMSuppressed pulsatile GnRH secretion.[3]
Female Rats Central administrationNot specifiedDelayed vaginal opening and reversed the effects of kisspeptin on energy balance.[11]

Signaling Pathway

The binding of kisspeptin to its receptor, GPR54, primarily activates the Gαq protein, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, ultimately leads to the depolarization of GnRH neurons and the secretion of GnRH. Kisspeptin 234 acts as a competitive antagonist, binding to GPR54 and preventing the initiation of this signaling cascade.

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kisspeptin Kisspeptin GPR54 GPR54 (KISS1R) Kisspeptin->GPR54 Binds & Activates p234 Kisspeptin 234 (Antagonist) p234->GPR54 Binds & Blocks Gaq Gαq GPR54->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases GnRH_release GnRH Neuron Depolarization & GnRH Release Ca2->GnRH_release Stimulates PKC->GnRH_release Stimulates

Kisspeptin/GPR54 Signaling Pathway and the Antagonistic Action of Kisspeptin 234.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of Kisspeptin 234. These protocols are based on the methods described in the primary literature, particularly Roseweir et al., 2009.[3]

Solid-Phase Peptide Synthesis and Purification of Kisspeptin 234

This protocol outlines the general steps for the manual solid-phase peptide synthesis (SPPS) of Kisspeptin 234 using the Fmoc/tBu strategy, followed by HPLC purification.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage_purification Cleavage and Purification Resin_prep 1. Resin Preparation (e.g., Rink Amide resin) Fmoc_deprotection1 2. Fmoc Deprotection (20% piperidine (B6355638) in DMF) Resin_prep->Fmoc_deprotection1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA in DMF) Fmoc_deprotection1->Coupling Washing1 4. Washing (DMF, DCM) Coupling->Washing1 Repeat 5. Repeat steps 2-4 for each amino acid in the sequence Washing1->Repeat N_acetylation 6. N-terminal Acetylation (Acetic anhydride (B1165640), DIEA) Repeat->N_acetylation Cleavage 7. Cleavage from Resin (TFA cocktail, e.g., TFA/TIS/H₂O) N_acetylation->Cleavage Precipitation 8. Precipitation (Cold diethyl ether) Cleavage->Precipitation Lyophilization1 9. Lyophilization Precipitation->Lyophilization1 Purification 10. HPLC Purification (Reversed-phase C18 column, Acetonitrile/Water/TFA gradient) Lyophilization1->Purification Fraction_analysis 11. Fraction Analysis (Analytical HPLC, Mass Spectrometry) Purification->Fraction_analysis Pooling 12. Pooling of Pure Fractions Fraction_analysis->Pooling Lyophilization2 13. Final Lyophilization Pooling->Lyophilization2 Final_product Kisspeptin 234 Peptide Lyophilization2->Final_product

Workflow for the Synthesis and Purification of Kisspeptin 234.

Protocol Details:

  • Resin Preparation: Start with a Rink Amide resin to yield a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the last coupled amino acid by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (3 equivalents) using a coupling reagent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIEA) in DMF. Add this solution to the resin and allow it to react.

  • Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

  • N-terminal Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus using acetic anhydride and DIEA in DMF.

  • Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.

  • Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Lyophilization: Lyophilize the crude peptide to obtain a powder.

  • HPLC Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[12][13][14]

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure peptide.

  • Pooling: Pool the fractions containing the pure Kisspeptin 234.

  • Final Lyophilization: Lyophilize the pooled fractions to obtain the final pure peptide.

In Vitro Inositol Phosphate (IP) Accumulation Assay

This assay measures the ability of Kisspeptin 234 to inhibit kisspeptin-10-induced accumulation of inositol phosphates, a downstream product of GPR54 activation.

IP_Assay_Workflow cluster_cell_prep Cell Preparation and Labeling cluster_treatment Treatment and Lysis cluster_analysis Analysis Cell_culture 1. Culture CHO cells stably expressing human GPR54 Plating 2. Plate cells in multi-well plates Cell_culture->Plating Labeling 3. Label cells with [³H]-myo-inositol overnight Plating->Labeling Pre_incubation 4. Pre-incubate with LiCl to inhibit IP degradation Labeling->Pre_incubation Treatment 5. Treat with varying concentrations of Kisspeptin 234 followed by a fixed concentration of Kisspeptin-10 Pre_incubation->Treatment Lysis 6. Lyse cells with formic acid Treatment->Lysis Purification 7. Isolate inositol phosphates using anion-exchange chromatography Lysis->Purification Scintillation 8. Quantify [³H]-inositol phosphates by scintillation counting Purification->Scintillation Data_analysis 9. Calculate IC₅₀ value for Kisspeptin 234 Scintillation->Data_analysis

Workflow for the Inositol Phosphate Accumulation Assay.

Protocol Details:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GPR54 receptor in appropriate media.

  • Plating: Plate the cells in multi-well plates and allow them to adhere.

  • Labeling: Label the cells by incubating them overnight in a medium containing [³H]-myo-inositol.

  • Pre-incubation: Pre-incubate the cells with a buffer containing lithium chloride (LiCl) to inhibit the degradation of inositol phosphates.

  • Treatment: Treat the cells with a range of concentrations of Kisspeptin 234 for a defined period, followed by the addition of a fixed, stimulatory concentration of Kisspeptin-10.

  • Lysis: Terminate the reaction and lyse the cells with a solution such as formic acid.

  • Purification: Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography columns.

  • Quantification: Quantify the amount of [³H]-inositol phosphates in the eluates using a scintillation counter.

  • Data Analysis: Plot the inhibition of Kisspeptin-10-induced IP accumulation as a function of Kisspeptin 234 concentration and determine the IC₅₀ value.

In Vivo Electrophysiological Recording of GnRH Neuron Firing

This protocol describes the targeted extracellular recording of GnRH neuron firing in response to Kisspeptin 234 in brain slices from transgenic mice expressing a fluorescent reporter in GnRH neurons.

Protocol Details:

  • Animal Model: Utilize transgenic mice in which GnRH neurons are genetically labeled with a fluorescent protein (e.g., GFP).

  • Brain Slice Preparation: Prepare acute coronal brain slices containing the preoptic area where GnRH neurons are located.

  • Recording Setup: Place the brain slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Neuron Identification: Identify GnRH neurons using fluorescence microscopy.

  • Electrophysiological Recording: Perform targeted extracellular (loose-patch) recordings from identified GnRH neurons to monitor their firing activity.

  • Experimental Protocol:

    • Establish a stable baseline firing rate.

    • Apply Kisspeptin-10 to the slice to induce an increase in firing rate.

    • In the presence of Kisspeptin-10, apply different concentrations of Kisspeptin 234 to assess its ability to block the stimulatory effect.

  • Data Analysis: Analyze the firing rate before, during, and after the application of the peptides. Quantify the inhibitory effect of Kisspeptin 234 on Kisspeptin-10-induced firing.[3]

Conclusion

Kisspeptin 234 is a well-characterized and potent antagonist of the GPR54 receptor. Its defined structure, sequence, and robust inhibitory activity both in vitro and in vivo make it an indispensable tool for research in reproductive neuroendocrinology. Furthermore, its ability to modulate the HPG axis highlights its potential for the development of novel therapeutics for a range of hormone-dependent diseases. This guide provides the core technical information required for researchers and drug development professionals to understand and utilize this important peptide in their work.

References

The Influence of Trifluoroacetate (TFA) Salt on the Stability and Solubility of Kisspeptin-234: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kisspeptin-234, a potent antagonist of the kisspeptin (B8261505) receptor (GPR54), is a critical tool in reproductive research and a potential therapeutic agent. Typically supplied as a trifluoroacetate (B77799) (TFA) salt due to its use in purification, the influence of this counterion on the peptide's physicochemical properties is a crucial consideration for formulation development and experimental design. This technical guide provides an in-depth analysis of the role of TFA salt in the stability and solubility of Kisspeptin-234, offering detailed experimental protocols for comparative analysis and visualization of key pathways. While specific quantitative data for Kisspeptin-234's TFA salt versus other salt forms is not extensively published, this guide synthesizes the current understanding of counterion effects on peptides and outlines a robust framework for generating this critical data.

Introduction: The Significance of Counterions in Peptide Therapeutics

Peptides intended for research and therapeutic use are often isolated and purified using reverse-phase high-performance liquid chromatography (RP-HPLC), a process that frequently employs trifluoroacetic acid (TFA) as an ion-pairing agent.[1][2] Consequently, the final lyophilized peptide is typically presented as a TFA salt. While essential for purification, the presence of TFA as a counterion can significantly impact a peptide's solubility, stability, aggregation propensity, and even its biological activity.[1][3][4] Therefore, a thorough understanding and characterization of the TFA salt form of Kisspeptin-234 are paramount for reliable and reproducible experimental outcomes. Acetate (B1210297) and hydrochloride salts are common alternatives that may offer advantages in certain applications.[2]

Role of TFA in Kisspeptin-234 Solubility

The solubility of a peptide is governed by its amino acid composition, sequence, and the nature of its counterions. TFA, as a strong acid, can protonate basic residues in a peptide, increasing its overall charge and potentially enhancing its solubility in aqueous solutions.

General Principles of Peptide Solubility

The net charge of a peptide at a given pH is a primary determinant of its solubility in aqueous buffers. The presence of charged residues (e.g., Lys, Arg, Asp, Glu) generally increases solubility. Counterions like TFA can further modulate this by forming salts with the peptide.

Qualitative Solubility of Kisspeptin-234 TFA Salt
Proposed Quantitative Solubility Analysis

To definitively assess the impact of the TFA counterion, a comparative solubility study is recommended. The following table outlines the key parameters for such a study.

Parameter Kisspeptin-234 TFA Salt Kisspeptin-234 Acetate Salt Kisspeptin-234 HCl Salt
Aqueous Solubility (mg/mL at 25°C) To be determinedTo be determinedTo be determined
Solubility in PBS (pH 7.4) (mg/mL at 25°C) To be determinedTo be determinedTo be determined
Kinetic Solubility (µM) To be determinedTo be determinedTo be determined
Thermodynamic Solubility (µM) To be determinedTo be determinedTo be determined

Role of TFA in Kisspeptin-234 Stability

Peptide stability is a critical attribute, affecting shelf-life, formulation, and in vivo performance. Degradation can occur through various mechanisms, including hydrolysis, oxidation, and aggregation. The counterion can influence these degradation pathways. While TFA is widely used, some studies suggest it can negatively impact the stability of certain peptides compared to other salts like acetate or hydrochloride.[1]

Potential Degradation Pathways

Common degradation pathways for peptides include:

  • Hydrolysis: Cleavage of peptide bonds, often accelerated at acidic or basic pH.

  • Oxidation: Particularly of methionine and cysteine residues.

  • Deamidation: Of asparagine and glutamine residues.

  • Aggregation: Formation of insoluble fibrils or aggregates, which can be influenced by the counterion.[3][5]

Proposed Comparative Stability Analysis

A comprehensive stability study should be conducted to evaluate the impact of the TFA salt on Kisspeptin-234. The following table summarizes the proposed experimental outline.

Stability Condition Parameter Measured Kisspeptin-234 TFA Salt Kisspeptin-234 Acetate Salt Kisspeptin-234 HCl Salt
Solid State (40°C/75% RH, 3 months) % Purity (HPLC)To be determinedTo be determinedTo be determined
AppearanceTo be determinedTo be determinedTo be determined
Aqueous Solution (pH 5, 7, 9 at 25°C, 1 month) % Remaining (HPLC)To be determinedTo be determinedTo be determined
Degradant Profile (LC-MS)To be determinedTo be determinedTo be determined
Forced Degradation (Acid, Base, Oxidation) % Degradation (HPLC)To be determinedTo be determinedTo be determined
Major Degradants (LC-MS)To be determinedTo be determinedTo be determined

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and comparable data. The following sections provide protocols for key experiments.

Conversion of Kisspeptin-234 TFA Salt to Acetate Salt

Objective: To replace the trifluoroacetate counterion with acetate.

Methodology:

  • Resin Preparation: Prepare a strong anion exchange resin column. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.

  • Column Equilibration:

    • Wash the column with 1 M sodium acetate.

    • Wash thoroughly with distilled water to remove excess sodium acetate.

  • Peptide Loading:

    • Dissolve the Kisspeptin-234 TFA salt in distilled water.

    • Load the peptide solution onto the equilibrated column.

  • Elution and Collection:

    • Elute the peptide with distilled water.

    • Collect fractions and monitor for the presence of the peptide using UV absorbance at 280 nm.

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the Kisspeptin-234 acetate salt.

  • Confirmation: Analyze the final product by ion chromatography to confirm the absence of TFA and the presence of acetate.

Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of Kisspeptin-234 in different salt forms.

Methodology:

  • Sample Preparation: Add an excess amount of each Kisspeptin-234 salt form to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for an extended period (24-72 hours) to ensure equilibrium is reached.[6]

  • Separation of Undissolved Peptide: Centrifuge the samples at high speed to pellet any undissolved peptide.

  • Quantification:

    • Carefully collect the supernatant.

    • Determine the concentration of the dissolved peptide in the supernatant using a validated analytical method, such as RP-HPLC with UV detection or a specific ELISA.

    • Construct a standard curve with known concentrations of the respective Kisspeptin-234 salt to quantify the amount in the supernatant.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating intact Kisspeptin-234 from its potential degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate Kisspeptin-234 solution in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate Kisspeptin-234 solution in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Incubate Kisspeptin-234 solution in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid peptide at 80°C for 72 hours.

    • Photostability: Expose the peptide solution to UV light (ICH guidelines) for 24 hours.

  • Analysis: Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the main peptide peak.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main Kisspeptin-234 peak in the stressed samples.

Mass Spectrometry for Degradant Identification

Objective: To identify the major degradation products observed in the stability studies.

Methodology:

  • LC-MS/MS System: Couple the outlet of the HPLC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire full scan MS and tandem MS (MS/MS) data for the parent peptide and any observed degradation peaks.

  • Data Analysis: Determine the mass of the degradation products and analyze the fragmentation patterns from the MS/MS spectra to elucidate their structures.

Visualizations: Pathways and Workflows

Kisspeptin Signaling Pathway

The following diagram illustrates the signaling cascade initiated by kisspeptin binding to its receptor, GPR54, leading to the release of Gonadotropin-Releasing Hormone (GnRH).

Kisspeptin_Signaling_Pathway Kisspeptin Kisspeptin GPR54 GPR54 (Kiss1 Receptor) Kisspeptin->GPR54 Binds Gq11 Gq/11 GPR54->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates GnRH_release GnRH Release Ca_release->GnRH_release Triggers PKC->GnRH_release Stimulates

Caption: Kisspeptin signaling pathway leading to GnRH release.

Experimental Workflow for Comparative Stability Study

This diagram outlines the logical flow of experiments to compare the stability of Kisspeptin-234 in different salt forms.

Stability_Study_Workflow start Start: Kisspeptin-234 TFA Salt salt_exchange Counterion Exchange (TFA to Acetate/HCl) start->salt_exchange tfa_salt Kisspeptin-234 TFA Salt start->tfa_salt acetate_salt Kisspeptin-234 Acetate Salt salt_exchange->acetate_salt hcl_salt Kisspeptin-234 HCl Salt salt_exchange->hcl_salt stability_testing Forced Degradation & Real-Time Stability Studies tfa_salt->stability_testing acetate_salt->stability_testing hcl_salt->stability_testing hplc_analysis Stability-Indicating HPLC Analysis stability_testing->hplc_analysis lcms_analysis LC-MS/MS for Degradant ID hplc_analysis->lcms_analysis data_analysis Data Analysis & Comparison hplc_analysis->data_analysis lcms_analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for comparative stability analysis of Kisspeptin-234 salts.

Conclusion and Recommendations

The presence of TFA as a counterion in commercially available Kisspeptin-234 has implications for its solubility and stability. While generally enhancing aqueous solubility, the potential for TFA to negatively impact long-term stability and interfere with biological assays necessitates a thorough evaluation, especially in later-stage drug development. This guide provides the foundational knowledge and detailed experimental protocols for researchers to conduct a comprehensive comparative analysis of Kisspeptin-234 TFA salt against other pharmaceutically relevant salt forms like acetate and hydrochloride. Generating such data is crucial for the selection of an optimal salt form that ensures the desired physicochemical properties and performance of Kisspeptin-234 in both research and clinical applications. It is strongly recommended that researchers perform these comparative studies to fully characterize their Kisspeptin-234 material and to ensure the reliability and reproducibility of their results.

References

The Role of Kisspeptin 234 TFA in Elucidating the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of kisspeptin (B8261505) and its receptor, GPR54 (also known as KISS1R), has revolutionized our understanding of the neuroendocrine control of reproduction. Kisspeptins are now recognized as the most potent upstream regulators of the hypothalamic-pituitary-gonadal (HPG) axis, acting as a critical gatekeeper for puberty and fertility.[1][2][3][4][5] Kisspeptin 234 TFA, a synthetic decapeptide analog of kisspeptin-10 (B1632629), has emerged as a powerful pharmacological tool for investigating this system.[6][7][8] By acting as a competitive antagonist of the GPR54 receptor, this compound allows for the precise dissection of the physiological roles of endogenous kisspeptin signaling. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying the HPG axis. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Kisspeptin and the HPG Axis

The HPG axis is a complex neuroendocrine system that governs reproductive function in mammals.[2][9] The pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus is the primary driver of this axis.[9][10] GnRH, in turn, stimulates the anterior pituitary to secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which act on the gonads to regulate steroidogenesis and gametogenesis.[10][11]

Kisspeptins, encoded by the KISS1 gene, are a family of peptides that have been identified as essential activators of GnRH neurons.[1][2][3] These peptides bind to and activate the G protein-coupled receptor GPR54, which is expressed on the surface of GnRH neurons.[1][12][13] This activation is a critical step in initiating the cascade of events that leads to the pulsatile release of GnRH.[10] The kisspeptin/GPR54 signaling system is a key integrator of various internal and external cues, including sex steroid feedback and metabolic signals, to modulate reproductive function.[4][5]

This compound: A Potent GPR54 Antagonist

This compound is a 10-amino acid peptide analog of kisspeptin-10.[6][7][8] Specific amino acid substitutions confer its antagonistic properties, allowing it to bind to the GPR54 receptor without initiating the downstream signaling cascade.[12][14] This competitive inhibition effectively blocks the action of endogenous kisspeptins, making this compound an invaluable tool for studying the physiological consequences of kisspeptin signaling blockade.

Chemical Properties
PropertyValue
CAS Number 1848962-29-7[6][15]
Molecular Formula C63H78N18O13 • XCF3COOH[15]
Molecular Weight 1295.4 g/mol [15]
Sequence Ac-D-Ala-Asn-Trp-Asn-Gly-Phe-Gly-D-Trp-Arg-Phe-NH2
Purity ≥98%[15]
Solubility Slightly soluble in DMSO and DMF[15]

Mechanism of Action and Signaling Pathway

Kisspeptin binding to GPR54 primarily activates the Gαq/11 signaling pathway.[16] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][16][17] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9][16][17] These downstream signaling events ultimately lead to the depolarization of GnRH neurons and the release of GnRH. This compound competitively binds to GPR54, preventing this signaling cascade from being initiated by endogenous kisspeptins.

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kisspeptin Kisspeptin GPR54 GPR54 (KISS1R) Kisspeptin->GPR54 Binds & Activates Kisspeptin_234 This compound (Antagonist) Kisspeptin_234->GPR54 Binds & Blocks G_alpha_q11 Gαq/11 GPR54->G_alpha_q11 Activates PLC Phospholipase C (PLC) G_alpha_q11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC GnRH_release GnRH Release Ca_release->GnRH_release PKC->GnRH_release

Figure 1: Kisspeptin/GPR54 Signaling Pathway and the Antagonistic Action of this compound.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from various studies investigating the antagonistic effects of this compound.

Table 1: In Vitro Antagonistic Activity
Cell LineAssayAgonistThis compound IC50Reference
CHO cells expressing human GPR54Inositol Phosphate (B84403) (IP) ProductionKisspeptin-107 nM[15]
CHEM1 cells expressing human GPR54Intracellular Ca2+ ResponseKisspeptin-10No antagonistic effect observed[1]

Note: The discrepancy in in vitro results may be due to different cell lines and assay conditions.

Table 2: In Vivo Effects on LH Secretion
Animal ModelAdministration RouteThis compound DoseEffect on LH SecretionReference
Adult Male RatsIntracerebroventricular (i.c.v.)1 nmolInhibited Kisspeptin-10-induced LH secretion[18]
Castrated Male RatsIntracerebroventricular (i.c.v.)1 nmolSignificantly inhibited elevated LH secretion[18]
Adult Male MiceIntracerebroventricular (i.c.v.)15 nmolInhibited elevated LH levels in castrated males[18]
Female DogsIntravenous (i.v.)50 μg/kg/hNo effect on basal or Kisspeptin-10-induced LH response[1]
Pubertal Female Rhesus MonkeysStalk-median eminence infusionNot specifiedInhibited pulsatile GnRH secretion[15]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study the HPG axis.

In Vitro Assessment of GPR54 Antagonism

Objective: To determine the in vitro potency of this compound in blocking Kisspeptin-10-induced GPR54 activation.

Methodology: Inositol Phosphate (IP) Accumulation Assay

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human GPR54 receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates and grown to confluence.

  • Labeling: Cells are labeled overnight with myo-[3H]inositol in inositol-free medium.

  • Pre-incubation: The cells are washed and pre-incubated with various concentrations of this compound in a buffer containing LiCl (to inhibit inositol monophosphatase) for a specified time (e.g., 15 minutes).

  • Stimulation: Kisspeptin-10 is added to the wells at a fixed concentration (e.g., EC50) and incubated for a defined period (e.g., 60 minutes) at 37°C.

  • Lysis and IP Extraction: The reaction is terminated by adding a lysis buffer (e.g., cold perchloric acid). The total inositol phosphates are then separated using anion-exchange chromatography columns.

  • Quantification: The amount of [3H]inositol phosphate is quantified by liquid scintillation counting.

  • Data Analysis: The results are expressed as a percentage of the response to Kisspeptin-10 alone. The IC50 value for this compound is calculated using non-linear regression analysis.

In Vivo Investigation of HPG Axis Modulation

Objective: To assess the in vivo effect of this compound on basal and Kisspeptin-10-stimulated LH secretion.

Methodology: Intracerebroventricular (i.c.v.) Cannulation and Blood Sampling in Rats

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Surgical Preparation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the lateral cerebral ventricle. Animals are allowed to recover for at least one week.

  • Experimental Groups: Animals are divided into control (vehicle) and experimental (this compound) groups.

  • Drug Administration:

    • For basal LH secretion: this compound (e.g., 1 nmol in saline) or vehicle is infused via the i.c.v. cannula at regular intervals (e.g., every 60 minutes for 3 hours).

    • For stimulated LH secretion: After a baseline period, animals receive an i.c.v. co-infusion of this compound (e.g., 1 nmol) and a submaximal dose of Kisspeptin-10 (e.g., 100 pmol).

  • Blood Sampling: Blood samples are collected via a jugular vein catheter at regular intervals (e.g., every 15 minutes) throughout the experiment.

  • Hormone Analysis: Plasma is separated by centrifugation and stored at -20°C until assayed for LH concentrations using a specific radioimmunoassay (RIA) or ELISA.

  • Data Analysis: LH concentration profiles are analyzed to determine the effects of this compound on pulse frequency, amplitude, and overall mean LH levels. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Experimental_Workflow_in_vivo cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model (e.g., Adult Male Rats) Surgery Stereotaxic Surgery: i.c.v. Cannula Implantation Animal_Model->Surgery Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Grouping Divide into Control (Vehicle) and Experimental (this compound) Groups Recovery->Grouping Administration Intracerebroventricular (i.c.v.) Infusion of Vehicle or this compound +/- Kisspeptin-10 Grouping->Administration Sampling Serial Blood Sampling (e.g., via Jugular Catheter) Administration->Sampling Hormone_Assay Measure Plasma LH Levels (RIA or ELISA) Sampling->Hormone_Assay Data_Analysis Analyze LH Pulse Characteristics and Mean Concentrations Hormone_Assay->Data_Analysis Conclusion Determine the Effect of This compound on the HPG Axis Data_Analysis->Conclusion

Figure 2: General Experimental Workflow for In Vivo Studies with this compound.

Applications in Research and Drug Development

The use of this compound has been instrumental in delineating the physiological roles of the kisspeptin system. Key applications include:

  • Understanding Pubertal Onset: Administration of this compound has been shown to delay puberty in animal models, confirming the essential role of kisspeptin in initiating this process.[1]

  • Investigating Sex Steroid Feedback: By blocking endogenous kisspeptin action, researchers can study the precise mechanisms by which estrogens and androgens exert their negative and positive feedback effects on GnRH secretion.[1]

  • Elucidating the GnRH Pulse Generator: this compound helps to confirm the role of kisspeptin neurons in the arcuate nucleus as the GnRH pulse generator.

  • Therapeutic Target Validation: As a research tool, this compound aids in validating the GPR54 receptor as a therapeutic target for conditions of dysregulated reproductive function, such as precocious puberty, hypogonadotropic hypogonadism, and polycystic ovary syndrome (PCOS).[2]

  • Exploring Non-Reproductive Roles: The kisspeptin/GPR54 system is also implicated in other physiological processes, including metabolism, mood, and cancer.[14][19][20] this compound can be used to investigate these non-reproductive functions.

Conclusion

This compound is a potent and selective antagonist of the GPR54 receptor, making it an indispensable tool for researchers in the field of reproductive neuroendocrinology. Its use in a variety of in vitro and in vivo experimental paradigms has significantly advanced our understanding of the critical role of the kisspeptin/GPR54 signaling pathway in the regulation of the HPG axis. As research continues to uncover the multifaceted roles of kisspeptin in both health and disease, the application of specific antagonists like this compound will remain crucial for dissecting these complex physiological systems and for the development of novel therapeutic strategies.

References

Investigating the Physiological Roles of Kisspeptin Using the Antagonist Kisspeptin 234: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin (B8261505), a peptide product of the KISS1 gene, and its receptor, KISS1R (also known as GPR54), have emerged as critical regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2][3] Kisspeptin signaling is essential for the onset of puberty, the regulation of gonadotropin-releasing hormone (GnRH) secretion, and the feedback mechanisms of sex steroids.[1][4][5] The development of selective antagonists for KISS1R has been instrumental in elucidating the precise physiological roles of the endogenous kisspeptin system. This technical guide focuses on Kisspeptin 234 (p234), a potent and widely used kisspeptin antagonist, as a tool to investigate the multifaceted functions of kisspeptin.

Kisspeptin 234 is a synthetic decapeptide analog of kisspeptin-10 (B1632629) with specific amino acid substitutions that confer its antagonist properties.[6] This guide will provide an in-depth overview of the properties of Kisspeptin 234, detailed experimental protocols for its use in both in vitro and in vivo settings, and a summary of key quantitative data to facilitate experimental design and interpretation.

Kisspeptin 234: Structure and Properties

Kisspeptin 234 is a modified version of the endogenous kisspeptin-10 (KP-10). The modifications, which include the substitution of L-amino acids with D-amino acids at specific positions, result in a peptide that binds to the KISS1R with high affinity but fails to elicit a downstream signaling cascade, thereby acting as a competitive antagonist.[6]

Table 1: Physicochemical Properties of Kisspeptin 234

PropertyValueReference
Molecular Weight 1295.42 g/mol [7][8]
Formula C₆₃H₇₈N₁₈O₁₃[7][8]
Sequence Ac-D-Ala-Asn-Trp-Asn-Gly-Phe-Gly-D-Trp-Arg-Phe-NH₂[6][7][8]
Purity ≥95% (HPLC)[7][8][9]
Solubility Soluble to 1 mg/ml in water[7][8]
Storage Store at -20°C[7][8]

Physiological Roles of Kisspeptin and Blockade by Kisspeptin 234

Kisspeptin neurons, primarily located in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV) of the hypothalamus, directly synapse with GnRH neurons.[4][10] Activation of KISS1R on GnRH neurons triggers a signaling cascade that leads to GnRH release into the portal circulation. GnRH then stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function.[4]

Kisspeptin 234 has been instrumental in demonstrating the necessity of endogenous kisspeptin signaling for various reproductive processes. Studies using Kisspeptin 234 have shown that it can:

  • Inhibit the firing of GnRH neurons in vitro.[11]

  • Suppress pulsatile GnRH secretion in primates.[12]

  • Block the preovulatory LH surge.[13]

  • Delay the onset of puberty in female rats.[13]

  • Reduce the frequency and amplitude of LH pulses.[14]

Quantitative Data on Kisspeptin 234 Activity

The following tables summarize the quantitative data on the in vitro and in vivo activity of Kisspeptin 234, providing a valuable resource for experimental planning.

Table 2: In Vitro Activity of Kisspeptin 234

Assay TypeCell LineParameterValueReference
Radioligand Binding Assay CHO cells expressing human KISS1RBinding Affinity (EC₅₀)2.7 nM[11]
Inositol (B14025) Phosphate (IP) Accumulation Assay CHO cells expressing human KISS1RIC₅₀ (vs. 10 nM Kisspeptin-10)7 nM[7][8][11]
GnRH Neuron Firing Assay Mouse brain slicesInhibition of Kisspeptin-10 (1 nM) stimulated firingEffective at 1, 10, and 100 nM[11]

Table 3: In Vivo Activity of Kisspeptin 234

Animal ModelAdministration RouteDoseEffectReference
Pubertal Female Rhesus Monkeys Infusion into stalk-median eminence10 nMSuppressed pulsatile GnRH release[12]
Adult Male Rats Intracerebroventricular (ICV)1 nmolInhibited Kisspeptin-10 (100 pmol) induced LH secretion[11][15]
Castrated Male Rats Intracerebroventricular (ICV)1 nmol (x3)Significantly inhibited the post-castration rise in LH[11][15]
Ovariectomized Ewes Intravenous (IV)Not specifiedMarkedly reduced LH pulses[12]
Pubertal Female Rats Intracerebroventricular (ICV)Not specifiedDelayed vaginal opening and decreased uterine and ovarian weights[6]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Kisspeptin 234 to investigate the physiological roles of kisspeptin.

In Vitro Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity of Kisspeptin 234 for the KISS1R.

Materials:

  • CHO cells stably expressing human KISS1R

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Radioligand: ¹²⁵I-Kisspeptin-10

  • Unlabeled Kisspeptin-10 (for determining non-specific binding)

  • Kisspeptin 234

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture CHO-KISS1R cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of binding buffer (for total binding) or 1 µM unlabeled Kisspeptin-10 (for non-specific binding).

      • 50 µL of varying concentrations of Kisspeptin 234.

      • 50 µL of ¹²⁵I-Kisspeptin-10 (at a concentration near its Kd).

      • 100 µL of the membrane preparation (containing a consistent amount of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Kisspeptin 234.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Inositol Phosphate (IP) Accumulation Assay

This assay measures the ability of Kisspeptin 234 to inhibit Kisspeptin-10-stimulated production of inositol phosphates, a downstream second messenger of KISS1R activation.

Materials:

  • CHO cells stably expressing human KISS1R

  • Inositol-free DMEM

  • [³H]-myo-inositol

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl)

  • Kisspeptin-10

  • Kisspeptin 234

  • Lysis buffer (e.g., 0.1 M formic acid)

  • Dowex AG1-X8 resin (formate form)

  • Scintillation fluid and counter

Procedure:

  • Cell Labeling:

    • Plate CHO-KISS1R cells in 24-well plates.

    • When cells reach 70-80% confluency, replace the medium with inositol-free DMEM containing 1 µCi/mL [³H]-myo-inositol.

    • Incubate for 24-48 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.

  • Assay:

    • Wash the cells twice with stimulation buffer.

    • Pre-incubate the cells with varying concentrations of Kisspeptin 234 in stimulation buffer for 15-30 minutes at 37°C.

    • Add Kisspeptin-10 (at a concentration that gives a submaximal response, e.g., 10 nM) to the wells and incubate for 30-60 minutes at 37°C.

  • Extraction and Quantification of IPs:

    • Aspirate the stimulation buffer and lyse the cells with ice-cold lysis buffer.

    • Transfer the lysates to columns containing Dowex AG1-X8 resin.

    • Wash the columns with water to remove free [³H]-myo-inositol.

    • Elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.

    • Add the eluate to scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis:

    • Plot the radioactivity (counts per minute) against the log concentration of Kisspeptin 234.

    • Determine the IC₅₀ value using non-linear regression analysis.

In Vivo Intracerebroventricular (ICV) Injection in Rats

This protocol describes the procedure for delivering Kisspeptin 234 directly into the brain of a rat to study its central effects.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools (scalpel, drill, etc.)

  • Guide cannula and dummy cannula

  • Injection cannula

  • Microsyringe pump

  • Kisspeptin 234 dissolved in sterile artificial cerebrospinal fluid (aCSF)

  • Dental cement

Procedure:

  • Cannula Implantation (Survival Surgery):

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Using stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma), drill a small hole in the skull.

    • Lower a guide cannula to the desired depth (e.g., DV: -3.5 mm from the skull surface).

    • Secure the cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Suture the scalp and allow the animal to recover for at least one week.

  • ICV Injection:

    • Gently restrain the conscious rat.

    • Remove the dummy cannula from the guide cannula.

    • Insert the injection cannula, which should extend slightly beyond the tip of the guide cannula.

    • Infuse the Kisspeptin 234 solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microsyringe pump.

    • After the infusion, leave the injection cannula in place for an additional minute to prevent backflow.

    • Withdraw the injection cannula and replace the dummy cannula.

  • Post-Injection Monitoring:

    • Return the animal to its home cage and monitor for behavioral and physiological changes according to the experimental design (e.g., blood sampling for hormone analysis).

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway of kisspeptin and a typical experimental workflow for investigating the effects of Kisspeptin 234.

Kisspeptin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary Kisspeptin Kisspeptin KISS1R KISS1R (on GnRH Neuron) Kisspeptin->KISS1R PLC PLC KISS1R->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2_PKC Ca²⁺ & PKC IP3_DAG->Ca2_PKC GnRH_release GnRH Release Ca2_PKC->GnRH_release GnRH_receptor GnRH Receptor GnRH_release->GnRH_receptor Portal Circulation Kisspeptin234 Kisspeptin 234 Kisspeptin234->KISS1R Inhibits LH_FSH_release LH & FSH Release GnRH_receptor->LH_FSH_release

Caption: Kisspeptin signaling pathway leading to GnRH release and its inhibition by Kisspeptin 234.

Experimental_Workflow_in_vivo cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse, Primate) Cannula_Implantation Stereotaxic Cannula Implantation (ICV or specific brain region) Animal_Model->Cannula_Implantation Recovery Post-operative Recovery (>1 week) Cannula_Implantation->Recovery Baseline_Sampling Baseline Blood Sampling (e.g., for LH measurement) Recovery->Baseline_Sampling ICV_Injection ICV Injection: Kisspeptin 234 or Vehicle Baseline_Sampling->ICV_Injection Post_Injection_Sampling Post-injection Blood Sampling (at defined time points) ICV_Injection->Post_Injection_Sampling Hormone_Assay Hormone Assay (e.g., LH ELISA/RIA) Post_Injection_Sampling->Hormone_Assay Pulse_Analysis LH Pulse Analysis (Frequency, Amplitude) Hormone_Assay->Pulse_Analysis Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Pulse_Analysis->Statistical_Analysis

Caption: A typical experimental workflow for studying the in vivo effects of Kisspeptin 234.

Conclusion

Kisspeptin 234 is a powerful pharmacological tool for dissecting the complex physiological roles of the endogenous kisspeptin system. Its high affinity and potent antagonist activity at the KISS1R allow for the specific blockade of kisspeptin signaling in a variety of experimental paradigms. This technical guide provides a comprehensive resource for researchers, offering key quantitative data, detailed experimental protocols, and visual representations of the underlying biology and experimental workflows. By utilizing the information presented herein, scientists and drug development professionals can effectively design and execute studies to further unravel the critical functions of kisspeptin in health and disease, and to explore the therapeutic potential of modulating this important signaling pathway.

References

Kisspeptin-234: A Technical Guide for Reproductive Endocrinology Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kisspeptin-234 (Kp-234), a potent and specific antagonist of the kisspeptin (B8261505) receptor (KISS1R, also known as GPR54), has emerged as an invaluable tool in the field of reproductive endocrinology. This synthetic decapeptide, an analog of the endogenous ligand kisspeptin-10 (B1632629), has been instrumental in elucidating the critical role of the kisspeptin signaling pathway in regulating the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides a comprehensive overview of Kp-234, including its structure, mechanism of action, and applications in reproductive research. It details experimental protocols for its use in both in vitro and in vivo studies and presents key quantitative data in a clear, tabular format. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its utility as a research tool.

Introduction to Kisspeptin-234

Kisspeptins are a family of neuropeptides that are pivotal regulators of reproduction.[1][2] They act directly on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus, stimulating the release of GnRH, which in turn governs the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2][3] This signaling cascade is essential for the onset of puberty, the regulation of ovulation, and the feedback mechanisms of gonadal steroids.[3][4]

Kisspeptin-234 was developed as a competitive antagonist to probe the physiological functions of the kisspeptin system.[5] It is a modified version of kisspeptin-10 with specific amino acid substitutions that confer its inhibitory properties.[6] By blocking the action of endogenous kisspeptins, Kp-234 allows researchers to investigate the consequences of interrupting this critical reproductive pathway.

Structure of Kisspeptin-234

Kisspeptin-234 is a decapeptide analog of kisspeptin-10. Its structure incorporates specific amino acid substitutions to achieve its antagonist activity.[6][7] The sequence of Kp-234 is Ac-ANWNGFGWRF-NH2, with D-Alanine at position 1 and D-Tryptophan at position 8.[8][9]

Table 1: Physicochemical Properties of Kisspeptin-234

PropertyValueReference
Molecular Weight 1295.42 g/mol [8]
Molecular Formula C63H78N18O13[8]
Sequence Ac-ANWNGFGWRF-NH2 (Modifications: Ala-1 = D-Ala & N-terminal Ac, Trp-8 = D-Trp, Phe-10 = C-terminal amide)[8][10]
Purity ≥95%[8][11]
Solubility Soluble to 1 mg/ml in water[8][10]
CAS Number 1145998-81-7[8]

Mechanism of Action and Signaling Pathway

Kisspeptin exerts its effects by binding to KISS1R, a G protein-coupled receptor (GPCR).[3] Activation of KISS1R primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC).[12] This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[13] This signaling cascade ultimately results in the depolarization of GnRH neurons and the secretion of GnRH.[12][14]

Kisspeptin-234 acts as a competitive antagonist at the KISS1R.[5] It binds to the receptor but fails to induce the conformational changes necessary for G protein activation and downstream signaling.[5] By occupying the receptor, Kp-234 effectively blocks the binding of endogenous kisspeptins, thereby inhibiting the entire signaling cascade.[5]

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kisspeptin Kisspeptin KISS1R KISS1R (GPR54) Kisspeptin->KISS1R Binds & Activates Kp234 Kisspeptin-234 (Antagonist) Kp234->KISS1R Binds & Blocks Gq11 Gq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC GnRH_release GnRH Release Ca_release->GnRH_release PKC->GnRH_release

Caption: Kisspeptin Signaling Pathway and Kp-234 Inhibition.

Quantitative Data on Kisspeptin-234 Activity

The antagonist potency of Kp-234 has been quantified in various experimental models. These data are crucial for designing experiments and interpreting results.

Table 2: In Vitro Activity of Kisspeptin-234

ParameterCell LineAssayValueReference
IC50 CHO cells expressing human GPR54Inositol Phosphate (IP) Release Assay7 nM[5][8][9][10]
Binding Affinity (EC50) CHO cells expressing human GPR54Competition with 125I-kisspeptin-102.7 nM[5][15]

Table 3: In Vivo Effects of Kisspeptin-234

SpeciesModelAdministration RouteDoseEffectReference
Rat (female) PubertalIntracerebroventricular (ICV)Not specifiedDelayed vaginal opening, decreased uterine and ovarian weights[4][6]
Rat (female) PubertalContinuous ICV infusionNot specifiedPrevented preovulatory LH and FSH surges[4]
Rat (male) CastratedICV1 nmol (x3)Significantly inhibited LH secretion[11][14]
Mouse (male) CastratedICV15 nmol (x2)Inhibited elevated LH levels[14]
Mouse (male) IntactICV15 nmolBlunted kisspeptin-10-stimulated LH secretion[14]
Rhesus Monkey (female) PubertalMicrodialysis to stalk-median eminence10 nMSuppressed pulsatile GnRH secretion[11][14][16][17]
Ewe OvariectomizedContinuous ICV infusionNot specifiedInhibited pulsatile LH secretion[12]

Experimental Protocols

Detailed methodologies are essential for the successful application of Kp-234 in research. The following protocols are based on published studies.

In Vitro Antagonist Assay: Inositol Phosphate (IP) Release

This assay measures the ability of Kp-234 to inhibit kisspeptin-10-stimulated IP production in cells expressing KISS1R.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human KISS1R (GPR54) in DMEM supplemented with 10% fetal calf serum, 2% glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.[11][13]

  • Labeling: Plate cells and label with myo-[3H]inositol overnight.

  • Pre-incubation: Wash cells and pre-incubate with varying concentrations of Kisspeptin-234 for a specified time (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of kisspeptin-10 (e.g., 10 nM) to the cells and incubate for a further period (e.g., 30-60 minutes).[5]

  • Extraction: Terminate the reaction and extract the inositol phosphates using a suitable method (e.g., perchloric acid extraction followed by ion-exchange chromatography).

  • Quantification: Measure the amount of [3H]inositol phosphates using liquid scintillation counting.

  • Data Analysis: Plot the percentage inhibition of the kisspeptin-10 response against the concentration of Kp-234 to determine the IC50 value.

IP_Release_Assay_Workflow Start Start Cell_Culture Culture KISS1R-expressing CHO cells Start->Cell_Culture Labeling Label cells with myo-[3H]inositol Cell_Culture->Labeling Preincubation Pre-incubate with Kisspeptin-234 Labeling->Preincubation Stimulation Stimulate with Kisspeptin-10 Preincubation->Stimulation Extraction Extract inositol phosphates Stimulation->Extraction Quantification Quantify [3H]IPs via scintillation counting Extraction->Quantification Analysis Calculate IC50 Quantification->Analysis End End Analysis->End In_Vivo_LH_Inhibition_Workflow Start Start Animal_Prep Animal Preparation (Cannulation/Castration) Start->Animal_Prep Drug_Prep Prepare Kp-234 and Kp-10 solutions Animal_Prep->Drug_Prep Administration ICV Administration of Kp-234 +/- Kp-10 Drug_Prep->Administration Blood_Collection Serial Blood Sampling Administration->Blood_Collection Hormone_Assay Measure Plasma LH (RIA/ELISA) Blood_Collection->Hormone_Assay Data_Analysis Statistical Analysis of LH Levels Hormone_Assay->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Kisspeptin 234 TFA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kisspeptins are a family of peptides that are critical regulators of reproductive function and have emerged as key players in various physiological processes. They act by binding to the G protein-coupled receptor, GPR54 (also known as KISS1R).[1][2][3][4][5] These application notes provide detailed protocols for the dissolution and preparation of Kisspeptin (B8261505) 234 Trifluoroacetate (TFA) for use in in vitro assays. The TFA salt is a common counterion resulting from the purification process of synthetic peptides and generally enhances their solubility in aqueous solutions.[6] While the specific designation "Kisspeptin 234" is not widely documented in the scientific literature, the following protocols are based on established methods for handling Kisspeptin-10 and other kisspeptin analogs, which are expected to be directly applicable.

I. Reagent Preparation and Storage

Proper handling and storage of Kisspeptin 234 TFA are crucial for maintaining its biological activity and ensuring reproducible experimental results.

1.1. Handling:

Lyophilized this compound is stable at room temperature for short periods.[7] However, for long-term storage, it should be kept in a freezer at or below -20°C.[8][9][10] The peptide is often hygroscopic and should be protected from light.[9] Before opening, it is recommended to allow the vial to equilibrate to room temperature to prevent moisture condensation.[11] All handling should be performed in a clean, sterile environment using appropriate personal protective equipment.[7][10]

1.2. Dissolution and Stock Solution Preparation:

The choice of solvent depends on the specific requirements of the downstream application. For most in vitro cell-based assays, a solvent that is compatible with the cell culture medium is preferred.

  • Recommended Primary Solvents: Sterile, high-purity water (e.g., Milli-Q® or WFI), or Dimethyl sulfoxide (B87167) (DMSO).[12] Some protocols also suggest distilled water for solutions up to 2 mg/mL.[9]

  • Reconstitution Procedure:

    • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

    • Using a sterile syringe or pipette tip, slowly add the calculated volume of the chosen solvent to the vial.[11] To minimize foaming and potential denaturation, gently run the solvent down the side of the vial.[11]

    • Gently swirl or roll the vial to dissolve the peptide.[13] Avoid vigorous shaking or vortexing.[11]

    • Once fully dissolved, the stock solution can be used immediately or aliquoted for storage.

1.3. Storage of Stock Solutions:

To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the stock solution into single-use volumes.[10][14]

  • Short-term storage (up to 5 days): Store at 4°C.[15]

  • Long-term storage (up to 6 months): Store at -20°C or -80°C.[15][16] Protect from light.[8][9]

Data Presentation: this compound Properties and Preparation

PropertyValue/Recommendation
Physical Form Lyophilized solid[9]
Primary Solvents Sterile Water, DMSO, DMF[12]
Recommended Solvent Sterile Water or DMSO for initial stock solution. Subsequent dilutions should be made in a buffer compatible with the in vitro assay (e.g., PBS or cell culture medium).
Stock Solution Conc. 1 mM is a common starting concentration. For example, for a peptide with a molecular weight of ~1300 g/mol , dissolve 1.3 mg in 1 mL of solvent.
Storage (Lyophilized) -20°C or below, protected from light.[8][9][10]
Storage (Solution) Aliquot and store at -20°C or -80°C for up to 6 months.[16] Avoid repeated freeze-thaw cycles.[10][14]
Handling Precautions Allow vial to reach room temperature before opening.[11] Use sterile techniques.[7] Avoid vigorous shaking.[11] The TFA salt can affect the net weight of the peptide.[6]

II. Experimental Protocols

A common in vitro assay to assess the bioactivity of Kisspeptin is the measurement of intracellular calcium mobilization in cells expressing the GPR54 receptor.[17][18]

2.1. Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration following stimulation with this compound.

Materials:

  • Cells stably or transiently expressing the GPR54 receptor (e.g., CHO-K1, HEK293).

  • Complete cell culture medium.

  • This compound stock solution (e.g., 1 mM in DMSO).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127 (if using Fluo-4 AM).

  • Probenecid (optional, to prevent dye leakage).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters for the chosen dye (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating:

    • The day before the assay, seed the GPR54-expressing cells into the black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions. For Fluo-4 AM, this typically involves reconstituting the dye in DMSO and then diluting it in the assay buffer, often with the addition of Pluronic F-127 to aid in dispersion.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing:

    • After incubation, gently wash the cells 2-3 times with the assay buffer to remove excess dye. Be careful not to dislodge the cells.

    • After the final wash, add a final volume of assay buffer to each well.

  • Preparation of Kisspeptin Dilutions:

    • Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve.

  • Measurement of Calcium Flux:

    • Place the microplate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a stable baseline fluorescence reading for each well for a short period (e.g., 10-20 seconds).

    • The instrument will then automatically add the prepared Kisspeptin dilutions to the respective wells.

    • Continue to record the fluorescence intensity for a period sufficient to capture the peak response and subsequent return to baseline (e.g., 2-5 minutes).

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • For each well, calculate the peak fluorescence response relative to the baseline.

    • Plot the peak response as a function of the Kisspeptin concentration to generate a dose-response curve.

    • From the curve, determine the EC50 value (the concentration of Kisspeptin that elicits a half-maximal response).

III. Visualizations

Experimental Workflow for Calcium Mobilization Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate GPR54-expressing cells in 96-well plate load_dye Load cells with dye prepare_dye Prepare calcium-sensitive dye solution prepare_dye->load_dye prepare_peptide Prepare serial dilutions of this compound add_peptide Add Kisspeptin dilutions prepare_peptide->add_peptide wash_cells Wash cells to remove excess dye load_dye->wash_cells read_baseline Read baseline fluorescence wash_cells->read_baseline read_baseline->add_peptide read_response Read kinetic fluorescence response add_peptide->read_response calculate_response Calculate peak fluorescence response read_response->calculate_response plot_curve Plot dose-response curve calculate_response->plot_curve determine_ec50 Determine EC50 value plot_curve->determine_ec50

Workflow for the Kisspeptin-induced calcium mobilization assay.

Kisspeptin/GPR54 Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol kisspeptin Kisspeptin gpr54 GPR54 (KISS1R) kisspeptin->gpr54 Binds gq11 Gαq/11 gpr54->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Activates cellular_response Cellular Response ca2_release->cellular_response mapk MAPK/ERK Pathway pkc->mapk Activates mapk->cellular_response

Simplified Kisspeptin/GPR54 signaling cascade leading to cellular responses.

References

Administration of Kisspeptin 234 TFA in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Kisspeptin (B8261505) 234 TFA, a potent antagonist of the kisspeptin receptor (KISS1R, also known as GPR54), in preclinical animal models. This document outlines common administration routes, detailed experimental protocols, and key considerations for in vivo studies.

Introduction to Kisspeptin 234 TFA

This compound is a synthetic decapeptide analog of Kisspeptin-10 with antagonist properties at the KISS1R. It is a valuable tool for investigating the physiological roles of the kisspeptin signaling pathway, which is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and reproductive function. Understanding the appropriate methods for in vivo administration of this peptide is crucial for obtaining reliable and reproducible data in animal studies.

Physicochemical Properties and Solubility

This compound is typically supplied as a lyophilized powder. The trifluoroacetate (B77799) (TFA) salt form generally enhances the solubility of the peptide in aqueous solutions. For most in vitro and in vivo applications, the residual TFA levels are unlikely to interfere with the experimental outcomes.

Solubility Data:

SolventSolubilityNotes
Water>1 mg/mLMay require sonication for complete dissolution.
DMSO~25 mg/mLUse freshly opened DMSO as it is hygroscopic.
PBS (pH 7.4)SolubleA common vehicle for in vivo administration.

Note: When preparing stock solutions, it is recommended to use the batch-specific molecular weight provided on the product's certificate of analysis. For aqueous stock solutions intended for in vivo use, sterile filtration through a 0.22 µm filter is recommended.

Administration Routes and Dosage Summary

The choice of administration route depends on the experimental objective, the target site of action (central vs. peripheral), and the desired pharmacokinetic profile. The most commonly reported administration routes for this compound in rodent models are intraperitoneal (i.p.) and intracerebroventricular (i.c.v.).

Animal ModelAdministration RouteDosage RangeStudy Focus
Rat (Wistar)Intraperitoneal (i.p.)13 - 26 µ g/day Uremic Cardiomyopathy[1]
Mouse (C57BL/6)Intraperitoneal (i.p.)1 mg/kg/dayPulmonary Fibrosis[2]
Rat (Sprague-Dawley)Intracerebroventricular (i.c.v.)1 nmolReproductive Function[3]
MouseIntracerebroventricular (i.c.v.)100 pmol - 15 nmolGonadotropin Regulation

Pharmacokinetic Considerations

Detailed pharmacokinetic data for this compound, such as its half-life, bioavailability, and clearance rates in various animal models, are not extensively reported in publicly available literature. However, based on the general properties of peptides, the following should be considered:

  • Half-life: Peptides often have a short in vivo half-life due to rapid degradation by proteases and renal clearance.

  • Bioavailability: Oral bioavailability of peptides is typically very low. Parenteral routes such as i.p. and i.v. offer significantly higher bioavailability.

  • Blood-Brain Barrier (BBB): Systemically administered peptides like this compound are generally not expected to cross the BBB in significant amounts. Therefore, for targeting the central nervous system, direct administration via i.c.v. injection is the preferred method.

Experimental Protocols

Intraperitoneal (i.p.) Injection Protocol

Intraperitoneal injection is a common method for systemic administration of therapeutic agents in rodents.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline or Phosphate Buffered Saline, pH 7.4)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol (B145695) for disinfection

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

    • Reconstitute the peptide in a minimal amount of sterile water or DMSO.

    • Further dilute to the final desired concentration with sterile 0.9% saline or PBS. The final concentration of DMSO, if used, should be kept to a minimum (typically <5%) to avoid toxicity.

    • Vortex gently and sonicate if necessary to ensure complete dissolution.

    • Prepare the solution fresh on the day of the experiment or store aliquots at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles.

  • Animal Handling and Injection:

    • Weigh the animal to accurately calculate the injection volume.

    • Properly restrain the rodent. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person handling technique may be safer.

    • Position the animal with its head tilted slightly downwards.

    • Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum, bladder, and major blood vessels.

    • Disinfect the injection site with a 70% ethanol wipe.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.

    • Inject the solution slowly and smoothly. The typical injection volume for a mouse is 0.1-0.2 mL, and for a rat is 0.5-2.0 mL, depending on the animal's weight.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Intracerebroventricular (i.c.v.) Injection Protocol

Intracerebroventricular injection is used to deliver substances directly into the cerebrospinal fluid (CSF) of the brain ventricles, bypassing the blood-brain barrier. This procedure requires stereotaxic surgery.

Materials:

  • This compound

  • Sterile artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools (scalpel, drill, etc.)

  • Guide cannula and internal injector

  • Hamilton syringe

Procedure:

  • Preparation of this compound Solution:

    • Reconstitute this compound in sterile aCSF to the desired final concentration.

    • Ensure the solution is sterile and free of precipitates.

  • Surgical Procedure for Cannula Implantation:

    • Anesthetize the animal and mount it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using a stereotaxic atlas for the specific species and strain, determine the coordinates for the lateral ventricle (e.g., for a rat: ~0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral to the skull surface).

    • Drill a small hole in the skull at the determined coordinates.

    • Implant a guide cannula to the correct depth and secure it with dental cement.

    • Allow the animal to recover from surgery for at least one week before commencing injections.

  • Injection Procedure:

    • Gently restrain the conscious animal.

    • Remove the dummy cannula from the guide cannula.

    • Insert the internal injector, which extends slightly beyond the tip of the guide cannula, into the ventricle.

    • Connect the injector to a Hamilton syringe filled with the this compound solution.

    • Infuse the solution slowly over a period of 1-2 minutes (typical volume for rodents is 1-5 µL).

    • Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.

    • Slowly withdraw the injector and replace the dummy cannula.

    • Return the animal to its home cage and monitor its behavior.

Visualization of Signaling Pathways and Experimental Workflows

Kisspeptin Signaling Pathway

This compound acts as an antagonist at the Kisspeptin Receptor (KISS1R), a G-protein coupled receptor. By binding to KISS1R, it blocks the downstream signaling cascade typically initiated by endogenous kisspeptins.

Kisspeptin_Signaling_Pathway Kisspeptin Kisspeptin KISS1R KISS1R (GPR54) Kisspeptin->KISS1R Binds & Activates Kisspeptin234 This compound (Antagonist) Kisspeptin234->KISS1R Binds & Blocks Gq11 Gq/11 KISS1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC GnRH GnRH Neuron Activation Ca_release->GnRH MAPK MAPK Pathway (ERK1/2) PKC->MAPK MAPK->GnRH Experimental_Workflow A Acclimatization of Animal Models B Baseline Measurements (e.g., blood sampling, behavioral tests) A->B C Randomization into Treatment Groups (Vehicle, this compound) B->C E Administration (i.p. or i.c.v.) C->E D Preparation of This compound Solution D->E F Post-Administration Monitoring and Data Collection (e.g., hormone levels, physiological and behavioral readouts) E->F G Data Analysis and Interpretation F->G H Terminal Procedures (e.g., tissue collection) F->H

References

Application Notes and Protocols: Kisspeptin 234 TFA In Vivo Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin (B8261505) 234 Trifluoroacetate (TFA) is a potent and specific peptide antagonist for the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54).[1][2] As an analog of the endogenous ligand Kisspeptin-10, Kisspeptin 234 TFA competitively binds to KISS1R, effectively blocking the downstream signaling cascade that is crucial for the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[3][4][5]

Kisspeptins are the primary upstream regulators of Gonadotropin-Releasing Hormone (GnRH) neurons, and their signaling is essential for puberty onset, fertility, and sex steroid-mediated feedback in the brain.[6][7] By inhibiting this pathway, this compound serves as an invaluable research tool for elucidating the physiological roles of kisspeptin signaling and as a potential therapeutic agent for hormone-dependent disorders such as precocious puberty and certain cancers.[8] These notes provide an overview of its mechanism, in vivo dose-response data, and detailed protocols for experimental use.

Mechanism of Action: KISS1R Signaling Pathway

Kisspeptin binds to its Gq/11-coupled receptor, KISS1R, on GnRH neurons.[3][4] This activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4][9] This cascade leads to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC), resulting in GnRH neuron depolarization and the subsequent release of GnRH.[3][9] this compound acts by competitively antagonizing KISS1R, thereby inhibiting this entire downstream signaling pathway.

Kisspeptin_Signaling_Pathway Kisspeptin Kisspeptin KISS1R KISS1R (Gq/11-coupled) Kisspeptin->KISS1R Binds & Activates KP234 This compound (Antagonist) KP234->KISS1R Binds & Inhibits PLC Phospholipase C (PLC) KISS1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates GnRH_neuron GnRH Neuron Depolarization Ca_release->GnRH_neuron Leads to PKC->GnRH_neuron Leads to GnRH_release GnRH Release GnRH_neuron->GnRH_release

Caption: Kisspeptin signaling pathway and the inhibitory action of this compound.

Application Notes & Dose-Response Data

This compound has been demonstrated to be an effective KISS1R antagonist in vivo across several species, primarily through its ability to inhibit the secretion of luteinizing hormone (LH) and GnRH.[1][8] However, its efficacy can be species-dependent, as conflicting results have been observed in canines.[10][11]

In Vitro Activity

The antagonistic properties of Kisspeptin 234 are initially quantified through in vitro assays before progressing to animal studies.

Assay TypeCell LineParameter MeasuredAgonistIC₅₀Reference
Inositol Phosphate (IP) ProductionCHO cells expressing human KISS1RIP ProductionKisspeptin-107 nM[1][5]
In Vivo Dose-Response Data

The following table summarizes key dose-response data from various in vivo studies. The route of administration is critical, with intracerebroventricular (i.c.v.) injection often used to directly target the central nervous system.

SpeciesAnimal ModelDose & RouteKey FindingReference
Mouse Adult Male (Intact)100 pmol (i.c.v.)Inhibited LH secretion induced by 100 fmol Kisspeptin-10.[8]
Mouse Adult Male (Castrated)15 nmol (2x i.c.v. infusions)Significantly inhibited the elevated plasma LH levels post-castration.[8]
Mouse Adult Male (Castrated)15 pmol (i.c.v.)Ineffective at altering elevated LH levels.[8]
Mouse C57BL/6 (Lung Fibrosis Model)1 mg/kg (i.p., daily for 28 days)Inhibited the anti-fibrotic effects of Kisspeptin-13.[12]
Rat Adult Male (Intact)1 nmol (3x i.c.v. injections)Inhibited Kisspeptin-10-induced LH secretion.[8]
Rat Prepubertal FemaleDaily i.c.v. injectionsDelayed vaginal opening and blocked Kisspeptin-induced LH rise.[13]
Monkey Pubertal Female RhesusNot specifiedInhibited pulsatile GnRH secretion.[1]
Dog Anestrous Female50 μg/kg/h (i.v. infusion)No antagonistic effect on basal or Kisspeptin-10-induced LH.[10]

Experimental Protocols

The following is a generalized protocol for evaluating the dose-response of this compound on LH secretion in a rodent model, based on established methodologies.[8]

Objective

To determine the dose-dependent inhibitory effect of centrally administered this compound on basal or agonist-induced LH secretion in adult male rats.

Materials
  • This compound (powder)[5][12]

  • Kisspeptin-10 (agonist, for stimulation studies)

  • Sterile Artificial Cerebrospinal Fluid (aCSF) or 0.9% Saline

  • Adult male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus for i.c.v. cannulation

  • Microinjection pump and syringes

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthesia (e.g., Isoflurane)

  • Rat LH ELISA or RIA kit

Experimental Workflow Diagram

Experimental_Workflow cluster_A Phase 1: Acclimatization & Surgery cluster_E Phase 2: Dosing & Sampling cluster_J Phase 3: Analysis A Phase 1: Acclimatization & Surgery B Animal Acclimatization (7 days) C i.c.v. Guide Cannula Implantation (Stereotaxic Surgery) D Post-operative Recovery (7-10 days) E Phase 2: Dosing & Sampling F Baseline Blood Sample (t = -15 min) D->F G i.c.v. Injection: - Vehicle (aCSF) - Kisspeptin 234 (Dose 1, 2, 3...) H Optional: i.c.v. Agonist Injection (Kisspeptin-10, t = 0 min) I Serial Blood Sampling (e.g., t = 15, 30, 60, 120 min) J Phase 3: Analysis K Plasma Separation (Centrifugation) I->K L Hormone Assay (LH ELISA / RIA) M Data Analysis (Dose-Response Curve)

Caption: Workflow for an in vivo dose-response study of this compound.

Detailed Protocol
  • Animal Preparation & Surgery:

    • Acclimatize adult male rats to the housing facility for at least one week.

    • Perform stereotaxic surgery under general anesthesia to unilaterally implant a guide cannula into the lateral cerebral ventricle.

    • Allow animals to recover for 7-10 days post-surgery, ensuring they have regained their pre-operative body weight.

  • Reagent Preparation:

    • This compound is soluble in water or aCSF.[5] Prepare a stock solution (e.g., 1 mg/mL) and make serial dilutions to achieve the desired final doses (e.g., ranging from pmol to nmol concentrations).[8]

    • The vehicle control should be sterile aCSF or the same solvent used for dilution.

    • Store stock solutions at -20°C to -80°C for long-term stability.[12]

  • Administration and Sampling:

    • On the day of the experiment, handle animals gently to minimize stress-induced hormonal changes.

    • Take a baseline blood sample (approx. 100-150 µL) from the tail vein at t = -15 minutes.

    • At t = -5 minutes, administer the desired dose of this compound or vehicle via the i.c.v. cannula using a microinjection pump over 1-2 minutes (total volume typically 1-3 µL).

    • For agonist-challenge studies, administer a submaximal dose of Kisspeptin-10 (e.g., 100 pmol) at t = 0 minutes.[8]

    • Collect subsequent blood samples at defined time points (e.g., 15, 30, 60, and 120 minutes) post-injection.

    • Place blood into heparinized tubes, keep on ice, and then centrifuge to separate plasma. Store plasma at -80°C until hormone analysis.

  • Hormone Analysis:

    • Quantify plasma LH concentrations using a commercially available and validated rat LH ELISA or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean LH concentration for each treatment group at each time point.

    • Analyze the data using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different doses of this compound against the vehicle control and/or the agonist-treated group.

    • Plot the percentage inhibition of LH secretion against the log of the antagonist dose to generate a dose-response curve and determine the effective dose range.

Conclusion

This compound is a well-characterized and effective antagonist of the KISS1R in multiple species, making it a critical tool for reproductive neuroendocrinology research. The provided dose-response data and protocols offer a solid foundation for designing rigorous in vivo experiments to further investigate the role of the kisspeptin system in health and disease. Researchers should carefully consider the species, route of administration, and dose range when planning their studies.

References

Measuring the antagonistic effect of Kisspeptin 234 on KISS1R activation.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptins, a family of neuropeptides, are pivotal regulators of the reproductive axis, primarily through their interaction with the G protein-coupled receptor, KISS1R (also known as GPR54).[1][2][3] Activation of KISS1R by kisspeptin (B8261505) triggers a signaling cascade that is crucial for the secretion of gonadotropin-releasing hormone (GnRH), and subsequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4][5] This central role in reproductive endocrinology has made the kisspeptin/KISS1R system a significant target for therapeutic intervention in various reproductive disorders.

Kisspeptin 234 is a synthetic analog of kisspeptin-10 (B1632629) that acts as a potent antagonist of KISS1R.[6][7] By competitively binding to the receptor without eliciting a downstream signal, Kisspeptin 234 effectively blocks the actions of endogenous kisspeptins.[8][9] This antagonistic activity makes it a valuable tool for studying the physiological roles of the kisspeptin system and a potential lead compound for the development of drugs targeting conditions associated with excessive KISS1R activation.

These application notes provide detailed protocols for measuring the antagonistic effect of Kisspeptin 234 on KISS1R activation, focusing on in vitro cell-based assays. The methodologies described include the assessment of downstream signaling events such as inositol (B14025) phosphate (B84403) accumulation and intracellular calcium mobilization.

KISS1R Signaling Pathway

Upon binding of an agonist like kisspeptin, KISS1R, a Gαq/11-coupled receptor, activates Phospholipase C (PLC).[2][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[2] This signaling cascade ultimately leads to cellular responses such as GnRH release.[4] Kisspeptin 234 blocks this cascade by preventing the initial binding of kisspeptin to KISS1R.

KISS1R_Signaling_Pathway cluster_membrane Plasma Membrane KISS1R KISS1R Gq11 Gαq/11 KISS1R->Gq11 Activates Kisspeptin Kisspeptin (Agonist) Kisspeptin->KISS1R Binds & Activates Kisspeptin234 Kisspeptin 234 (Antagonist) Kisspeptin234->KISS1R Binds & Blocks PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates Release PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Response Cellular Response (e.g., GnRH release) Ca_cyto->Response PKC->Response

Caption: KISS1R Signaling Pathway and Point of Antagonism by Kisspeptin 234.

Data Presentation

The antagonistic potency of Kisspeptin 234 is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist that inhibits 50% of the maximal response induced by an agonist.

ParameterAssay TypeCell LineAgonist UsedMeasured ValueReference
IC50 Inositol Phosphate AccumulationCHO cells expressing human KISS1RKisspeptin-107 nM[6][7][10]
IC50 Receptor Binding AssayCHO cells expressing human KISS1R125I-kisspeptin-102.7 nM[11][12]

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to determine the antagonistic effect of Kisspeptin 234.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, in the presence of lithium chloride (LiCl), which blocks IP1 degradation.[13][14] A decrease in agonist-induced IP1 accumulation in the presence of Kisspeptin 234 indicates antagonistic activity.

Materials:

  • CHO or HEK293 cells stably expressing human KISS1R

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Kisspeptin-10 (agonist)

  • Kisspeptin 234 (antagonist)

  • Stimulation buffer containing LiCl

  • IP-One HTRF assay kit (or equivalent)

  • Microplate reader compatible with HTRF

Protocol:

  • Cell Culture: Culture KISS1R-expressing cells in appropriate medium supplemented with FBS. Seed cells into 96-well or 384-well plates and grow to confluency.

  • Serum Starvation: Prior to the assay, starve the cells in serum-free medium for a designated period (e.g., 2-4 hours) to reduce basal signaling.

  • Antagonist Incubation: Prepare serial dilutions of Kisspeptin 234 in stimulation buffer. Remove the serum-free medium and add the Kisspeptin 234 dilutions to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Prepare a solution of Kisspeptin-10 in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80). Add the Kisspeptin-10 solution to the wells already containing Kisspeptin 234 and incubate for a specified time (e.g., 60 minutes) at 37°C. Include control wells with agonist alone and vehicle alone.

  • Lysis and Detection: Lyse the cells and measure IP1 accumulation according to the manufacturer's instructions for the IP-One HTRF assay kit.

  • Data Analysis: Plot the response (HTRF signal) against the log concentration of Kisspeptin 234. Fit the data to a four-parameter logistic equation to determine the IC50 value.

IP_Assay_Workflow Start Start: Seed KISS1R-expressing cells Serum_Starve Serum Starve Cells Start->Serum_Starve Add_Antagonist Add Serial Dilutions of Kisspeptin 234 Serum_Starve->Add_Antagonist Incubate1 Incubate Add_Antagonist->Incubate1 Add_Agonist Add Kisspeptin-10 (Agonist) Incubate1->Add_Agonist Incubate2 Incubate Add_Agonist->Incubate2 Lyse_Detect Lyse Cells & Detect IP1 (HTRF) Incubate2->Lyse_Detect Data_Analysis Data Analysis: Plot and Calculate IC50 Lyse_Detect->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for the Inositol Phosphate Accumulation Assay.
Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) following receptor activation.[15][16] Antagonists will inhibit the agonist-induced rise in [Ca2+]i.

Materials:

  • CHO or HEK293 cells stably expressing human KISS1R

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., HBSS)

  • Kisspeptin-10 (agonist)

  • Kisspeptin 234 (antagonist)

  • Fluorescent plate reader with an integrated fluidic dispenser

Protocol:

  • Cell Seeding: Seed KISS1R-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and allow them to attach overnight.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Reading: Place the plate in the fluorescent plate reader and measure the baseline fluorescence for a short period.

  • Antagonist Addition: Add serial dilutions of Kisspeptin 234 to the wells and incubate for a specified time.

  • Agonist Injection and Measurement: Inject a solution of Kisspeptin-10 (at a concentration that gives a robust signal, e.g., EC80) into the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the peak response for each concentration of Kisspeptin 234. Plot the peak response against the log concentration of the antagonist and fit the data to determine the IC50 value.

Calcium_Assay_Workflow Start Start: Seed KISS1R-expressing cells Dye_Loading Load Cells with Calcium-sensitive Dye Start->Dye_Loading Wash Wash to Remove Excess Dye Dye_Loading->Wash Baseline Measure Baseline Fluorescence Wash->Baseline Add_Antagonist Add Serial Dilutions of Kisspeptin 234 Baseline->Add_Antagonist Inject_Agonist Inject Kisspeptin-10 & Measure Fluorescence Add_Antagonist->Inject_Agonist Data_Analysis Data Analysis: Determine Peak Response & Calculate IC50 Inject_Agonist->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for the Intracellular Calcium Mobilization Assay.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for characterizing the antagonistic properties of Kisspeptin 234 on KISS1R activation. By quantifying the inhibition of key downstream signaling events, researchers and drug development professionals can accurately assess the potency of this and other potential KISS1R antagonists, facilitating further investigation into their therapeutic potential.

References

Troubleshooting & Optimization

Troubleshooting low solubility of Kisspeptin 234 TFA in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kisspeptin (B8261505) 234 TFA. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly concerning its low solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Kisspeptin 234 TFA?

A1: this compound is a synthetic, 10-amino acid peptide that functions as a potent antagonist to the kisspeptin receptor, also known as G protein-coupled receptor 54 (GPR54).[1][2][3][4] It is an analog of Kisspeptin-10.[3][4] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common counterion used during the purification process of synthetic peptides.[5]

Q2: What is the primary mechanism of action for Kisspeptin 234?

A2: Kisspeptin 234 acts by blocking the binding of endogenous kisspeptins to their receptor, GPR54. This inhibition prevents the activation of downstream signaling pathways that are normally triggered by kisspeptin.[6][7] In reproductive endocrinology, this antagonism primarily results in the inhibition of gonadotropin-releasing hormone (GnRH) secretion.[7]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, lyophilized this compound powder should be stored at -20°C or -80°C.[3] Once reconstituted in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[3]

Q4: In which solvents is this compound soluble?

A4: this compound has reported solubility in water and dimethyl sulfoxide (B87167) (DMSO).[1][3] Specific solubility data is summarized in the table below. Due to its hydrophobic nature, achieving high concentrations in purely aqueous buffers can be challenging.

Troubleshooting Low Solubility

Q5: I am having difficulty dissolving this compound in my aqueous buffer. What should I do?

A5: Low solubility in aqueous solutions is a common challenge with hydrophobic peptides like Kisspeptin 234. If you are encountering this issue, consider the following troubleshooting steps, presented in a logical workflow.

Initial Solubility Test Workflow

A step-by-step workflow for troubleshooting peptide solubility.

Q6: Why is my this compound not dissolving in water, even though some datasheets state it is water-soluble?

A6: The term "water-soluble" for peptides can sometimes be misleading and does not always imply high solubility at neutral pH. Several factors can influence the solubility of this compound in water:

  • Hydrophobicity: Kisspeptin 234 is a hydrophobic peptide, which inherently limits its solubility in aqueous solutions.

  • pH of the solution: The net charge of a peptide is dependent on the pH of the solvent. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH away from the pI can increase solubility.

  • Aggregation: Hydrophobic peptides have a tendency to aggregate, which can reduce their solubility. This can sometimes be mitigated by the dissolution method.

Q7: Can I use organic solvents to dissolve this compound?

A7: Yes, using a small amount of an organic solvent is a common strategy for dissolving hydrophobic peptides.[8] Dimethyl sulfoxide (DMSO) is a recommended solvent for this compound.[1][3] It is best to first dissolve the peptide in a minimal amount of DMSO and then slowly add this stock solution to your aqueous buffer while stirring. This method helps to avoid precipitation.

Q8: What should I do if the peptide precipitates when I add the DMSO stock solution to my aqueous buffer?

A8: Precipitation upon dilution indicates that the solubility limit of the peptide in the final aqueous buffer has been exceeded. To address this, you can try the following:

  • Lower the final concentration: Attempt to make a more dilute solution.

  • Adjust the pH of the aqueous buffer: Since Kisspeptin 234 is a basic peptide, slightly acidifying the aqueous buffer with a volatile acid like acetic acid (0.1%) can improve its solubility.

  • Increase the percentage of organic solvent: If your experimental system allows, a slightly higher final concentration of DMSO may be necessary to maintain solubility. However, always consider the tolerance of your assay to the organic solvent.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound.

SolventConcentrationMolar EquivalentNotes
Water>1 mg/mL>0.71 mMSolubility can be influenced by pH and the presence of salts.
Water1.67 mg/mL1.18 mMMay require ultrasonication to achieve.[1]
DMSO25 mg/mL17.74 mMRequires ultrasonication. Use of hygroscopic DMSO can impact solubility.[1]

Experimental Protocols

Protocol 1: Reconstitution of this compound in an Aqueous Buffer (for cell-based assays)

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Initial Solubilization: Add a small volume of sterile, deionized water to the vial to create a concentrated stock solution (e.g., 1 mg/mL).

  • Mixing: Gently vortex or sonicate the vial until the peptide is fully dissolved. Visually inspect the solution to ensure there are no particulates.

  • Dilution: While gently stirring your target aqueous buffer (e.g., cell culture medium or PBS), slowly add the desired volume of the peptide stock solution drop-by-drop.

  • Final Preparation: If required for your experiment, sterile filter the final solution using a 0.22 µm filter.

  • Storage: Aliquot the final solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Reconstitution of this compound using an Organic Solvent

  • Preparation: Bring the vial of lyophilized this compound to room temperature.

  • Organic Solvent Addition: Add a minimal amount of high-purity DMSO to the vial to dissolve the peptide (e.g., to a concentration of 10-25 mg/mL).

  • Mixing: Gently vortex or sonicate until the solution is clear.

  • Serial Dilution: While vigorously stirring your aqueous buffer, slowly add the DMSO stock solution to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your experimental system.

  • Storage: Aliquot the stock solution and store at -20°C or -80°C in tightly sealed vials.

This compound Signaling Pathway

Kisspeptin 234 acts as an antagonist at the GPR54 receptor. The following diagram illustrates the canonical signaling pathway activated by kisspeptin binding to GPR54, which is consequently inhibited by Kisspeptin 234.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade GPR54 GPR54 Receptor Gq11 Gq/11 GPR54->Gq11 Activates Kisspeptin Kisspeptin Kisspeptin->GPR54 Binds and Activates Kisspeptin234 Kisspeptin 234 (Antagonist) Kisspeptin234->GPR54 Binds and Inhibits PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates MAPK_pathway MAPK Pathway (ERK) PKC->MAPK_pathway GnRH_release GnRH Release MAPK_pathway->GnRH_release

Inhibition of the Kisspeptin/GPR54 signaling pathway by Kisspeptin 234.

References

Impact of trifluoroacetic acid on Kisspeptin 234 TFA bioactivity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Kisspeptin (B8261505) 234 TFA. The focus is on understanding and mitigating the potential impact of the trifluoroacetic acid (TFA) counter-ion on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What exactly is Kisspeptin 234 TFA?

Kisspeptin 234 is a synthetic 10-amino acid peptide that acts as an antagonist to the kisspeptin receptor (KISS1R, also known as GPR54).[1][2][3] The "TFA" indicates that the peptide is supplied as a trifluoroacetate (B77799) salt. This means that trifluoroacetic acid (TFA) counter-ions are ionically bonded to positively charged sites on the peptide, such as the N-terminus and the side chains of arginine, lysine, or histidine residues.[4][5][6]

Q2: Why is Trifluoroacetic Acid (TFA) present in my peptide sample?

TFA is a standard reagent used in solid-phase peptide synthesis (SPPS) and purification.[7] It is a strong acid used for the final cleavage of the synthesized peptide from the solid-phase resin.[8][9] Additionally, it is often used as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high-purity peptide preparations.[6][10]

Q3: How can residual TFA affect my Kisspeptin 234 bioactivity experiments?

While essential for synthesis, residual TFA can significantly impact biological assays. Potential effects include:

  • Direct Cytotoxicity: TFA can be toxic to cells, even at nanomolar (nM) concentrations, potentially causing cell death or inhibiting proliferation.[8][10][11] This can be misinterpreted as a true antagonistic effect of Kisspeptin 234.

  • Alteration of Peptide Properties: The TFA counter-ion can change the peptide's secondary structure, solubility, and overall mass.[10][12]

  • Assay Interference: As a strong acid (pKa ≈ 0.23), TFA can lower the pH of your experimental buffer, potentially denaturing proteins or altering enzyme kinetics.[4][8][10]

  • In Vivo Effects: In animal studies, TFA can elicit unintended immune responses.[8]

Q4: When should I consider removing TFA from my Kisspeptin 234 sample?

TFA removal is strongly recommended for sensitive applications, including:

  • Cell-Based Assays: Any experiment using live cells to measure viability, signaling, or proliferation.[10][11]

  • In Vivo Studies: To avoid confounding toxicity or immunogenicity.[10][12]

  • Structural Studies: TFA can interfere with techniques like circular dichroism (CD) spectroscopy used for determining peptide secondary structure.[8][11]

  • API Development: For any peptide intended for preclinical or clinical development, TFA levels must be strictly controlled.[10][13]

Q5: Does lyophilization alone remove TFA?

No. Lyophilization is effective at removing free, unbound TFA. However, it does not remove the TFA counter-ions that are ionically bound to the peptide itself.[4][10][12] A specific ion-exchange procedure is required to replace these bound TFA salts.

Q6: What are the common, more biologically compatible alternatives to TFA salts?

The most common alternatives are hydrochloride (HCl) and acetate (B1210297) salts.[5][13] Acetate is a weaker acid (pKa ≈ 4.5) and is often preferred for biological applications due to its higher compatibility.[5] HCl is a strong acid but is generally considered more biologically benign than TFA.[12][13]

Troubleshooting Guide

Issue 1: High background cell death or inconsistent results in my cell-based bioassay.

Possible CauseRecommended Solution
TFA Cytotoxicity: Residual TFA in the peptide preparation is known to inhibit cell proliferation and can be cytotoxic at concentrations as low as 10 nM.[8][10][14]Perform a TFA salt exchange. Replace the TFA counter-ion with a more biocompatible one, such as acetate or hydrochloride, using an established protocol (see Protocol 1).[12][13] Additionally, run a control experiment with TFA alone at a concentration equivalent to that in your peptide stock to assess its direct effect on your cells.

Issue 2: My this compound powder has poor solubility in my desired aqueous buffer.

Possible CauseRecommended Solution
Peptide Aggregation or Structural Changes: The presence of TFA can sometimes influence the secondary structure and solubility of a peptide.[10][12]Attempt reconstitution in a small amount of dilute acid. If solubility remains an issue, performing a salt exchange to the hydrochloride or acetate form may improve solubility characteristics in physiological buffers.[13]

Issue 3: I observe a discrepancy between the calculated molecular weight and the mass spectrometry results for my peptide.

Possible CauseRecommended Solution
TFA Adducts: Each bound TFA counter-ion adds approximately 114 Da to the mass of the peptide.[11] Multiple TFA adducts can lead to a significant mass shift.Account for TFA in mass calculations. When calculating the expected mass, add 114 Da for each potential positively charged site (N-terminus, Lys, Arg, His) on the Kisspeptin 234 sequence. For precise quantification, consider performing an amino acid analysis.[11]

Data Summaries and Experimental Protocols

Data Tables

Table 1: Summary of Potential TFA-Induced Artifacts in Kisspeptin 234 Experiments

Experimental ArtifactPotential Impact on Kisspeptin 234 Bioactivity
Cytotoxicity False positive antagonist activity; masks true receptor-mediated effects.[10][14]
Altered pH May denature the GPR54 receptor or other proteins in the assay system.[8]
Conformational Change Could alter the binding affinity of Kisspeptin 234 for the GPR54 receptor.[10][12]
Inhibition of Enzymes May interfere with downstream signaling readouts (e.g., kinase assays).[10]

Table 2: Comparison of Common Peptide Counter-Ions

Counter-IonChemical FormulapKaBiological Compatibility
Trifluoroacetate CF₃COO⁻~0.23Low; can be cytotoxic and interfere with assays.[4][10]
Hydrochloride Cl⁻~ -7High; generally considered biologically benign.[5][13]
Acetate CH₃COO⁻~4.5Very High; often the preferred choice for in vivo and cell culture work.[5]

Visualizations

Kisspeptin_Signaling_Pathway cluster_membrane Cell Membrane GPR54 GPR54 (KISS1R) Gq11 Gαq/11 GPR54->Gq11 Activates Kisspeptin Kisspeptin (Agonist) Kisspeptin->GPR54 Binds & Activates KP234 Kisspeptin 234 (Antagonist) KP234->GPR54 Binds & Inhibits PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK/ERK) Ca_Release->Downstream PKC->Downstream GnRH GnRH Neuron Activation Downstream->GnRH

Caption: Kisspeptin/GPR54 signaling pathway and the inhibitory action of Kisspeptin 234.

TFA_Impact_Workflow start Receive This compound decision Is the assay sensitive to TFA? (e.g., cell-based, in vivo) start->decision no_exchange Proceed with caution. Include TFA controls. decision->no_exchange No exchange Perform TFA Exchange (e.g., to HCl or Acetate) decision->exchange Yes assay Conduct Bioactivity Assay no_exchange->assay confirm Confirm TFA Removal (Optional: 19F-NMR, HPLC-ELSD) exchange->confirm confirm->assay analyze Analyze and Interpret Results assay->analyze

Caption: Decision workflow for handling this compound in experiments.
Protocols

Protocol 1: TFA Removal via Hydrochloric Acid (HCl) Exchange

This protocol is adapted from standard methodologies for exchanging TFA counter-ions with chloride.[12][13]

Materials:

  • This compound peptide

  • High-purity water (e.g., Milli-Q)

  • 100 mM Hydrochloric Acid (HCl) solution

  • Lyophilizer

  • Microcentrifuge tubes

Methodology:

  • Initial Dissolution: Dissolve the peptide in high-purity water at a concentration of 1 mg/mL.[12]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[12][13] Critical Step: Concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM risk modifying the peptide.[13]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[12]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen, or alternatively at -80°C.[12]

  • Lyophilization: Lyophilize the sample overnight until all liquid is removed and a dry powder remains.[12]

  • Repeat Cycles: To ensure complete exchange, repeat steps 1-5 at least two more times, re-dissolving the lyophilized powder from the previous step in the dilute HCl solution each time.[12]

  • Final Reconstitution: After the final lyophilization cycle, the peptide is now in the hydrochloride salt form. Reconstitute it in your desired assay buffer for experimentation.

Protocol 2: General Workflow for In Vitro Antagonist Bioactivity Assay

This workflow describes a general method to test the antagonist properties of Kisspeptin 234 by measuring its ability to inhibit agonist-induced signaling, such as calcium mobilization.[15]

Materials:

  • Kisspeptin 234 (TFA-exchanged form recommended)

  • A known Kisspeptin agonist (e.g., Kisspeptin-10)

  • A cell line stably expressing the human GPR54 receptor (e.g., CHO or HEK293 cells).[15]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Fluorometric imaging plate reader or similar instrument

Methodology:

  • Cell Preparation: Plate the GPR54-expressing cells in a suitable microplate (e.g., 96-well) and grow to an appropriate confluency.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Antagonist Pre-incubation: Wash the cells and add varying concentrations of Kisspeptin 234. Incubate for a defined period to allow the antagonist to bind to the receptors. Include a "vehicle-only" control.

  • Agonist Stimulation: Add a fixed concentration of a Kisspeptin agonist (e.g., Kisspeptin-10, at its EC₅₀ concentration) to all wells.

  • Signal Detection: Immediately measure the change in intracellular calcium concentration by monitoring fluorescence over time.

  • Data Analysis:

    • Calculate the response for each concentration of Kisspeptin 234 relative to the control (agonist alone).

    • Plot the agonist response as a function of the Kisspeptin 234 concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value of Kisspeptin 234, which represents the concentration required to inhibit 50% of the agonist-induced response. Kisspeptin 234 has been reported to have an IC₅₀ of approximately 7 nM for inhibiting inositol (B14025) phosphate (B84403) stimulation.[2][16]

References

Best practices for handling and storing Kisspeptin 234 TFA solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Kisspeptin 234 TFA solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

Kisspeptin 234 is a synthetic decapeptide that acts as a potent antagonist to the Kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54).[1][2] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common counterion resulting from the purification process using High-Performance Liquid Chromatography (HPLC).[3]

Q2: How should lyophilized this compound be stored?

Lyophilized this compound powder should be stored in a freezer at or below -20°C for long-term stability.[4][5] Some manufacturers recommend storage at -80°C.[6] For optimal stability, the product should be kept in a sealed container, away from moisture and light.[6]

Q3: What is the recommended procedure for reconstituting this compound?

It is recommended to briefly centrifuge the vial before opening to ensure that the lyophilized powder is at the bottom. The choice of solvent will depend on the experimental requirements. This compound is soluble in water and DMSO.[1] For aqueous solutions, sterile, nuclease-free water is recommended. If using an organic solvent like DMSO for a stock solution, it is crucial to use a freshly opened container as DMSO is hygroscopic, and water absorption can affect solubility.[6] After adding the solvent, gentle vortexing or sonication may be required to ensure the peptide is fully dissolved.

Q4: How should I store reconstituted this compound solutions?

Once reconstituted, it is best to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] Stock solutions should be stored at -20°C or -80°C.[6] The stability of the reconstituted solution is significantly less than the lyophilized powder; typically, it is stable for up to 3 months at -20°C and up to 6 months at -80°C when stored properly.[5][6]

Q5: What is the impact of the TFA salt on my experiments?

The presence of TFA as a counterion can influence several aspects of your experiments:

  • Net Peptide Weight: The TFA salt contributes to the total mass of the product. The actual peptide content is typically greater than 80% of the total weight.[3]

  • Solubility: TFA salts generally enhance the solubility of peptides in aqueous solutions.[3]

  • Biological Assays: For most standard in vitro assays, residual TFA levels are unlikely to cause significant interference. However, in highly sensitive cellular or biochemical studies, the presence of TFA should be taken into consideration as it can affect cellular processes.[3]

Q6: Should I remove the TFA from my Kisspeptin 234 solution?

The decision to remove TFA depends on the sensitivity of your application. For many routine experiments, TFA removal is not necessary. However, for sensitive in vivo studies, cell-based assays, or structural studies, removing TFA may be beneficial to avoid potential confounding effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no biological activity Improper Storage: The peptide may have degraded due to incorrect storage conditions (e.g., room temperature, exposure to light or moisture).Always store lyophilized peptide at -20°C or -80°C and reconstituted solutions in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Incorrect Reconstitution: The peptide may not be fully dissolved, leading to an inaccurate concentration.Ensure the peptide is completely dissolved. Gentle vortexing or brief sonication can help. Use the recommended solvent and check for any visible precipitate.
Peptide Adsorption: Peptides can adsorb to the surface of plastic or glass vials, reducing the effective concentration.Use low-protein-binding tubes for storage and preparation of dilute solutions.
TFA Interference: In highly sensitive assays, residual TFA might be affecting the biological system.Consider performing a salt exchange to replace TFA with a more biologically compatible counterion like acetate (B1210297) or hydrochloride.
Batch-to-batch variability: Different synthesis batches may have slight variations in purity or activity.If possible, test a new batch of the peptide. Always refer to the certificate of analysis for the specific batch you are using.[7]
Solubility Issues Incorrect Solvent: The chosen solvent may not be appropriate for this compound.This compound is soluble in water and DMSO.[1] For difficult-to-dissolve peptides, starting with a small amount of a polar organic solvent like DMSO and then diluting with an aqueous buffer can be effective.
Aggregation: The peptide may be forming aggregates, reducing its solubility and activity.To minimize aggregation, reconstitute the peptide at a slightly acidic pH if compatible with your experiment. Avoid vigorous shaking. If aggregation is suspected, the solution can be filtered through a 0.22 µm filter.
Unexpected Results in Cell-Based Assays Cytotoxicity of Solvent: High concentrations of solvents like DMSO can be toxic to cells.Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%). Run a vehicle control (solvent without peptide) to assess its effect on cell viability.
TFA Effects: TFA can alter the pH of the culture medium and may have direct effects on cell proliferation and function.Buffer the final solution appropriately. If TFA effects are suspected, consider TFA removal.
Difficulty Reproducing Published Results Differences in Experimental Protocols: Minor variations in cell lines, passage numbers, media components, or incubation times can lead to different outcomes.Carefully review and compare your protocol with the published methodology. Pay close attention to details such as the specific Kisspeptin 234 concentration and treatment duration.
Peptide Purity and Counterion: The purity and counterion of the Kisspeptin 234 used in the original study may differ from your sample.Check the purity of your peptide from the certificate of analysis. If the counterion is different (e.g., HCl vs. TFA), this could influence the results.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Notes
Lyophilized Powder-20°C≥ 4 years[1]Store in a desiccator, protected from light.
-80°C> 4 yearsRecommended for maximum long-term stability.
Reconstituted in Aqueous Buffer-20°CUp to 3 months[5]Aliquot to avoid freeze-thaw cycles.
-80°CUp to 6 months[6]Preferred for longer-term storage of solutions.
Reconstituted in DMSO-20°CUp to 1 month[6]Aliquot to avoid freeze-thaw cycles.
-80°CUp to 6 months[6]Preferred for longer-term storage of solutions.

Table 2: Solubility of this compound

Solvent Solubility Notes
Water>1 mg/mL[4]Use sterile, nuclease-free water.
DMSOSlightly Soluble[1]Use high-purity, anhydrous DMSO.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Preparation: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Based on your experimental needs, add the appropriate volume of sterile water or high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex the vial until the peptide is completely dissolved. If necessary, sonicate the vial in a water bath for a few minutes. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -80°C.

Protocol 2: In Vitro Kisspeptin Receptor (GPR54) Antagonism Assay

This protocol is a general guideline for assessing the antagonist activity of Kisspeptin 234 in a cell-based assay measuring intracellular calcium mobilization.

  • Cell Culture: Culture cells stably expressing the human Kisspeptin receptor (GPR54), such as CHO-K1 or HEK293 cells, in appropriate media and conditions.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Calcium Indicator Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Antagonist Pre-incubation: Prepare serial dilutions of this compound in the assay buffer. Add the Kisspeptin 234 dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Prepare a solution of a known Kisspeptin receptor agonist (e.g., Kisspeptin-10) at a concentration that elicits a submaximal response (e.g., EC80). Add the agonist to the wells containing the antagonist and immediately measure the fluorescence intensity using a plate reader capable of kinetic reads.

  • Data Analysis: The antagonist activity of Kisspeptin 234 is determined by its ability to inhibit the agonist-induced increase in intracellular calcium. Calculate the percent inhibition for each concentration of Kisspeptin 234 and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

GPR54_Signaling_Pathway Kisspeptin Kisspeptin GPR54 GPR54 (KISS1R) Kisspeptin->GPR54 Binds Gq11 Gq/11 GPR54->Gq11 Activates PLC PLCβ Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK MAPK (ERK1/2) PKC->MAPK Downstream Downstream Cellular Responses (e.g., GnRH release) MAPK->Downstream Experimental_Workflow start Start reconstitute Reconstitute Lyophilized This compound start->reconstitute prepare_cells Prepare GPR54-expressing cells in 96-well plate start->prepare_cells add_antagonist Add serial dilutions of Kisspeptin 234 (Antagonist) reconstitute->add_antagonist load_dye Load cells with calcium indicator dye prepare_cells->load_dye load_dye->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist add_agonist Add Kisspeptin-10 (Agonist) incubate_antagonist->add_agonist measure_fluorescence Measure fluorescence (Calcium mobilization) add_agonist->measure_fluorescence analyze Analyze Data (Calculate IC50) measure_fluorescence->analyze end End analyze->end

References

Technical Support Center: Removal of TFA from Kisspeptin-234 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the removal of trifluoroacetic acid (TFA) from synthetic Kisspeptin-234 peptide preparations. TFA is a common artifact from solid-phase peptide synthesis (SPPS) and purification that can interfere with experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove TFA from my Kisspeptin-234 peptide?

Trifluoroacetic acid (TFA) is routinely used for peptide cleavage from the synthesis resin and as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3][4][5] However, residual TFA binds to positively charged residues in the peptide sequence, such as Arginine in Kisspeptin-234, forming TFA salts.[1][3][6] The presence of these TFA counterions can lead to several issues in downstream applications:

  • Cellular Toxicity: TFA can be toxic to cells, even at low concentrations, potentially confounding results in cell-based assays by altering growth, viability, or signaling pathways.[4][6][7]

  • Altered Biological Activity: The TFA counterion can change the secondary structure, solubility, and overall conformation of the peptide, which may interfere with its biological activity and receptor binding.[1][6]

  • Assay Interference: TFA can interfere with certain analytical techniques and may act as an allosteric regulator in some biological systems, leading to unpredictable or misleading experimental data.[4][7]

Q2: What are the primary methods for removing TFA from peptide preparations?

The most common and effective methods involve exchanging the TFA counterion for a more biologically compatible one, such as chloride or acetate (B1210297).[8] The main techniques are:

  • Lyophilization with Hydrochloric Acid (HCl): This is the most widely adopted method, often considered the gold standard.[1][6] It involves dissolving the peptide in a dilute HCl solution and then freeze-drying (lyophilizing) it. The stronger acid (HCl) displaces the TFA, which is removed as a volatile component during lyophilization.[7][8] This process is typically repeated several times.[1][7]

  • Ion-Exchange Chromatography (IEX): This technique uses a charged resin to separate molecules.[7] The peptide solution is passed through an anion exchange column, which binds the negatively charged TFA ions and allows the positively charged peptide to be collected or eluted with a different, desired counter-ion like acetate.[7][9][10]

  • RP-HPLC with a Different Mobile Phase: The peptide can be re-purified using RP-HPLC with a mobile phase containing a more biocompatible acid, such as acetic acid.[8][11] The TFA is washed away, and the peptide is collected as the acetate salt.[11]

Q3: Which TFA removal method is best for Kisspeptin-234?

For most applications, Lyophilization with HCl is the recommended method due to its high efficiency and reliability in achieving near-complete TFA removal.[6][7] Ion-exchange chromatography is also an excellent option, particularly if an acetate salt form is desired.[7] The choice depends on the specific requirements of your experiment (e.g., final salt form) and the equipment available in your lab.

Q4: Can't I just remove TFA by lyophilizing the peptide multiple times with water?

No. Standard lyophilization will only remove excess, unbound TFA.[6][12] It will not remove the TFA counterions that are ionically bound to the positively charged amino acid residues in the Kisspeptin-234 sequence.[6] An acid stronger than TFA, like HCl, is required to break these ionic interactions and effectively exchange the counterion.[8]

Q5: How can I confirm that TFA has been successfully removed?

Quantitative confirmation of TFA removal typically requires specialized analytical techniques such as:

  • 19F-NMR (Fluorine Nuclear Magnetic Resonance): Directly detects the fluorine atoms in TFA.[3][8]

  • Ion Chromatography: Separates and quantifies different ions, including trifluoroacetate (B77799) and chloride.[5][9]

  • HPLC with an Evaporative Light-Scattering Detector (ELSD): Can be used to quantify non-volatile substances like TFA salts.[3]

Quantitative Data on TFA Removal Methods

The following table summarizes the typical efficiency and peptide recovery for common TFA removal methods. Note that results can vary based on the specific peptide sequence and experimental conditions.

MethodTFA Removal EfficiencyPeptide RecoveryReference(s)
Lyophilization with 10 mM HCl (3 cycles)>99%>95%[3][7]
Ion-Exchange Chromatography>95%Variable (>90% with optimization)[7]
RP-HPLC with Acetic Acid Mobile PhasePartial to almost completeVariable (depends on peptide)[7][8]

Experimental Protocols & Workflows

Below are detailed protocols for the most common TFA removal techniques.

Workflow for TFA Removal by Lyophilization with HCl

cluster_workflow Protocol 1: TFA Removal by Lyophilization with HCl start Start with TFA-Peptide dissolve 1. Dissolve Peptide in distilled water (e.g., 1 mg/mL) start->dissolve acidify 2. Acidify with HCl to a final concentration of 2-10 mM dissolve->acidify incubate 3. Incubate for 1 min at Room Temperature acidify->incubate freeze 4. Rapidly Freeze (e.g., Liquid Nitrogen) incubate->freeze lyophilize 5. Lyophilize Overnight freeze->lyophilize check Repeat Steps 1-5 2-3 times? lyophilize->check check->dissolve Yes end Final Peptide-HCl Salt check->end No (Final Cycle)

Caption: Workflow for TFA/HCl counter-ion exchange via lyophilization.

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol is adapted from established methods for exchanging TFA for chloride ions.[1][2][7][10] It is the most common and highly effective method.

  • Dissolution: Dissolve the Kisspeptin-234 peptide in high-purity distilled water to a concentration of approximately 1 mg/mL.[1][7] Alternatively, a phosphate (B84403) buffer (e.g., 50 mM phosphate, 100 mM NaCl) can be used.[1][2]

  • Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1][2][7] A concentration of 10 mM HCl has been shown to be optimal.[3][13]

    • Caution: HCl concentrations below 2 mM may result in incomplete TFA exchange, while concentrations above 10 mM could risk peptide modification.[2][6]

  • Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[1][2][7]

  • Freezing: Rapidly freeze the solution. Flash-freezing in liquid nitrogen is preferable to slower freezing at -20°C or -80°C.[1][2][7]

  • Lyophilization: Lyophilize the frozen sample overnight until all liquid has been removed, yielding a dry peptide powder.

  • Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times (for a total of three cycles).[1][2][7]

  • Final Reconstitution: After the final lyophilization cycle, the resulting Kisspeptin-234 hydrochloride salt is ready to be reconstituted in your desired experimental buffer.

Workflow for TFA Removal by Ion-Exchange Chromatography

cluster_workflow_iex Protocol 2: TFA Removal by Ion-Exchange Chromatography prep 1. Prepare Anion Exchange Resin Column equil 2. Equilibrate Column with starting buffer (e.g., Sodium Acetate) prep->equil load 3. Dissolve Peptide & Load onto Column equil->load wash 4. Wash Column (TFA ions are removed) load->wash elute 5. Elute Peptide with elution buffer wash->elute collect 6. Collect & Pool Peptide Fractions elute->collect lyo 7. Lyophilize to obtain final peptide salt collect->lyo

Caption: Workflow for TFA removal using anion-exchange chromatography.

Protocol 2: TFA Removal by Ion-Exchange Chromatography (General Guide)

This method exchanges TFA for another anion, such as acetate, using an anion exchange resin.[9][10]

  • Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the estimated amount of TFA in your peptide sample.[9][10]

  • Equilibration & Washing:

    • Wash the resin with a high concentration of the desired final salt (e.g., 1 M Sodium Acetate) to charge the column with acetate ions.[9][10]

    • Wash the column thoroughly with distilled water to remove the excess salt.[9][10]

  • Sample Loading: Dissolve the Kisspeptin-234 peptide in distilled water and apply it to the prepared column.[9][10]

  • Elution & Collection: Elute the column with distilled water.[10] The peptide, now complexed with the new counter-ion (acetate), will pass through the column while the TFA remains bound to the resin. Collect the fractions containing the peptide.[9][10]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[9][10]

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Step(s)
Low Peptide Recovery - Peptide loss during transfer steps.- Incomplete lyophilization.- Non-specific binding to labware.- Peptide precipitation during IEX.- Minimize the number of transfers between vials.- Ensure the lyophilizer is functioning correctly and a proper vacuum is maintained.- Use low-protein-binding tubes and pipette tips.[7]- Optimize the buffer pH and ionic strength for the IEX protocol.[7]
Incomplete TFA Removal - Insufficient number of lyophilization cycles with HCl.- HCl concentration was too low.- Inefficient displacement of TFA during ion exchange.- Contamination from solvents or labware.- Increase the number of HCl lyophilization cycles to three or more. A study showed three cycles with 10 mM HCl reduced TFA to <1%.[7]- Ensure the final HCl concentration is within the 2-10 mM range.[1][2]- For IEX, ensure the resin has sufficient capacity and is properly equilibrated.[7]- Use fresh, high-purity solvents and meticulously clean all labware.[7]
Altered Peptide Activity in Biological Assays - Residual TFA is still present.- The new counter-ion (e.g., chloride) is affecting the assay.- The peptide has degraded during the removal process.- Quantify the residual TFA level and perform additional removal steps if necessary.- Run a control experiment with the buffer containing the new counter-ion (e.g., HCl or Sodium Acetate) to assess its effect on the assay.[7]- Analyze the purity and integrity of the peptide by HPLC and Mass Spectrometry after the TFA removal process to check for degradation.[7]

References

Interpreting unexpected results in Kisspeptin 234 TFA experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Kisspeptin (B8261505) 234 TFA.

Frequently Asked Questions (FAQs)

Q1: What is Kisspeptin 234 TFA and what is its expected mechanism of action?

Kisspeptin 234 is a 10-amino acid peptide analog of Kisspeptin-10.[1] It is designed to act as an antagonist of the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54).[1][2] The trifluoroacetate (B77799) (TFA) salt is often used to improve the peptide's solubility and stability.[3] The expected mechanism of action is the competitive inhibition of the binding of endogenous kisspeptins to GPR54. This blockade should prevent the downstream signaling cascade that leads to the secretion of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH).[1][4]

Q2: What are the common in vitro and in vivo applications of this compound?

  • In vitro : this compound is frequently used in cell-based assays to study the GPR54 signaling pathway. Common assays include inositol (B14025) phosphate (B84403) (IP) accumulation assays and intracellular calcium mobilization assays in cell lines engineered to express GPR54 (e.g., CHO or HEK293 cells).[2][4]

  • In vivo : In animal models, this compound is used to investigate the physiological roles of the kisspeptin system in reproduction, including puberty onset, gonadotropin secretion, and the feedback regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[4][5][6] It has been shown to inhibit kisspeptin-10-induced LH secretion in rats and mice.[4]

Q3: What is the significance of the TFA counter-ion in my experiments?

Trifluoroacetic acid (TFA) is commonly used in the purification of synthetic peptides and is present as a counter-ion. While often considered inert, residual TFA can have unintended biological effects.[3][7][8] It has been reported to affect cell proliferation and other cellular processes, which could lead to confounding results in sensitive assays.[3] Researchers should be aware of the potential for TFA to influence their experimental outcomes, especially when unexpected results are observed.[3][7]

Troubleshooting Guide for Unexpected Results

Scenario 1: this compound fails to show an antagonistic effect.

Q: I am not observing the expected inhibition of kisspeptin-induced signaling in my experiment. What could be the reason?

A: Several factors could contribute to a lack of antagonistic activity. One notable finding is that the antagonistic effect of Kisspeptin 234 (p234) may be species- or cell-type specific. For instance, one study found that p234 did not show antagonistic effects in vitro in CHEM1 cells expressing human GPR54 or in vivo in female dogs.[2][9][10]

Troubleshooting Steps:

  • Verify Experimental System:

    • Cell Line: Confirm that the cell line you are using expresses a functional GPR54 that is responsive to kisspeptin. Some studies have successfully used Chinese Hamster Ovary (CHO) cells stably expressing human GPR54.[2][4]

    • Species: Be aware of potential species differences. While antagonistic effects have been reported in rats and mice, they were not observed in dogs in one study.[2][4]

  • Check Compound Integrity and Concentration:

    • Peptide Quality: Ensure the purity and integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the peptide.

    • Concentration Range: Verify that you are using an appropriate concentration range. The reported IC50 for inhibiting kisspeptin-10-induced inositol phosphate production is approximately 7 nM.[1] A full dose-response curve should be performed.

  • Review Assay Protocol:

    • Agonist Concentration: Ensure the concentration of the kisspeptin agonist (e.g., Kisspeptin-10) is appropriate. A very high concentration of the agonist may overcome the competitive antagonism.

    • Incubation Times: Optimize incubation times for both the antagonist and the agonist.

  • Consider the Impact of TFA:

    • In some sensitive cell-based assays, TFA at high concentrations could have confounding effects.[3] If possible, consider using a peptide with a different counter-ion (e.g., acetate (B1210297) or HCl) to rule out TFA-specific artifacts.

Scenario 2: Observation of Partial Agonist Activity.

Q: Instead of antagonism, I am observing a slight activation of the signaling pathway with this compound alone. Why is this happening?

A: While Kisspeptin 234 is primarily characterized as an antagonist, under certain experimental conditions, some compounds designed as antagonists can exhibit partial agonist activity. This can be dependent on the cell line, receptor expression levels, and the specific signaling pathway being measured.

Troubleshooting Steps:

  • Thorough Dose-Response Analysis: Perform a comprehensive dose-response curve of this compound alone to characterize its intrinsic activity in your specific assay system.

  • Receptor Expression Levels: Very high levels of receptor expression in transfected cell lines can sometimes lead to partial agonism by compounds that are antagonists at lower, more physiological receptor densities.

  • Assay Sensitivity: Ensure your assay is sensitive enough to distinguish between a low-level agonist response and baseline noise.

Scenario 3: Inconsistent Results Between In Vitro and In Vivo Experiments.

Q: My in vitro results showing antagonism do not translate to my in vivo animal model. What could be the cause?

A: Discrepancies between in vitro and in vivo results are common in drug development and can be attributed to several factors.

Troubleshooting Steps:

  • Pharmacokinetics and Bioavailability:

    • Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, intracerebroventricular) will significantly impact the concentration of the peptide that reaches the target tissue.

    • Metabolic Stability: Peptides can be rapidly degraded by proteases in vivo. The half-life of this compound in your animal model may be short.

  • Species-Specific Differences: As mentioned previously, the pharmacology of GPR54 and the efficacy of its ligands can vary between species.[2]

  • Complex Physiological Regulation: The in vivo environment is significantly more complex than an in vitro cell culture. The HPG axis is regulated by numerous feedback loops and other signaling molecules that could influence the observed effect of a GPR54 antagonist.

Data Presentation

Table 1: Summary of Reported Kisspeptin 234 Efficacy in Different Models

Experimental Model Assay Type Observed Effect Reference
CHO cells (human GPR54)Inositol Phosphate (IP) AccumulationAntagonist (IC50 = 7 nM)[1][4]
CHEM1 cells (human GPR54)Calcium MobilizationNo Antagonist Effect[2][9][10]
Rat (in vivo)LH SecretionAntagonist[4][6]
Mouse (in vivo)LH SecretionAntagonist[4]
Female Dog (in vivo)LH SecretionNo Antagonist Effect[2][9][10]

Experimental Protocols

Key Experiment 1: In Vitro Calcium Mobilization Assay

This protocol is a general guideline and should be optimized for your specific cell line and equipment.

  • Cell Preparation:

    • Seed cells expressing GPR54 (e.g., HEK293 or CHO cells) into a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and load the cells with the dye solution.

    • Incubate for the time and at the temperature recommended by the dye manufacturer (typically 30-60 minutes at 37°C).

  • Assay Procedure:

    • Prepare serial dilutions of this compound (antagonist) and a fixed concentration of a kisspeptin agonist (e.g., Kisspeptin-10) in an appropriate assay buffer.

    • Wash the cells with the assay buffer to remove excess dye.

    • Add the this compound dilutions to the wells and incubate for a predetermined time.

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

    • Add the kisspeptin agonist to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the response for each well and plot the dose-response curves to determine the antagonist's potency (IC50).

Key Experiment 2: In Vivo Measurement of LH Secretion in Rodents

This is a representative protocol and requires appropriate animal ethics approval.

  • Animal Preparation:

    • Use adult male or female rodents (e.g., rats or mice). For some studies, gonadectomy may be performed to investigate the role of sex steroids.

    • Allow animals to acclimate to the experimental conditions. For frequent blood sampling, cannulation of a blood vessel (e.g., jugular vein) may be necessary.

  • Compound Administration:

    • Dissolve this compound and the kisspeptin agonist in a sterile vehicle suitable for the chosen route of administration (e.g., saline for intravenous injection).

    • Administer this compound at the desired dose and route.

    • After a specified pre-treatment time, administer the kisspeptin agonist.

  • Blood Sampling:

    • Collect blood samples at predetermined time points before and after compound administration.

    • Process the blood samples to obtain plasma or serum and store at -20°C or -80°C until analysis.

  • Hormone Measurement:

    • Measure LH concentrations in the plasma or serum samples using a validated method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the LH concentration over time for each treatment group.

    • Perform statistical analysis to determine if this compound significantly inhibits the agonist-induced LH surge.

Visualizations

Kisspeptin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary Kisspeptin Kisspeptin GPR54 GPR54 (KISS1R) on GnRH Neuron Kisspeptin->GPR54 GnRH_Neuron GnRH Secretion GPR54->GnRH_Neuron LH_Secretion LH Secretion GnRH_Neuron->LH_Secretion Stimulates Kisspeptin_234 This compound (Antagonist) Kisspeptin_234->GPR54 Blocks

Caption: Kisspeptin signaling pathway and the antagonistic action of this compound.

Troubleshooting_Workflow Start Unexpected Result with This compound Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Review_Protocol Review Experimental Protocol (Agonist Conc., Incubation) Start->Review_Protocol Check_System Validate Experimental System (Cell Line, Species) Start->Check_System Consider_TFA Consider Potential TFA Artifacts Check_Compound->Consider_TFA Outcome_Resolved Issue Resolved Review_Protocol->Outcome_Resolved Outcome_Inconclusive Result is System-Specific (e.g., species difference) Check_System->Outcome_Inconclusive Consider_TFA->Outcome_Resolved

Caption: Troubleshooting workflow for unexpected results in this compound experiments.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic Kisspeptin 234 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of synthetic Kisspeptin 234 TFA.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent results in our in vitro assays with different batches of this compound. What are the likely causes?

A1: Inconsistent results between different batches of synthetic peptides like this compound are a common challenge. The primary causes of this variability can be categorized as follows:

  • Peptide Purity and Identity: The percentage of the correct, full-length Kisspeptin 234 peptide can vary between synthesis batches.[1][2] Impurities such as truncated sequences, deletion sequences, or byproducts from protecting groups can have altered or no biological activity, thereby affecting the experimental outcome.[1][3]

  • Net Peptide Content: The total weight of the lyophilized powder includes the peptide, counterions (Trifluoroacetic acid - TFA), and residual water.[1][4] Variations in the ratio of these components from batch to batch will alter the actual concentration of the active peptide when reconstituted based on total weight.

  • TFA Counterion Effects: Trifluoroacetic acid (TFA) is used in the purification of synthetic peptides and remains as a counterion.[5] Residual TFA can interfere with cellular assays, potentially inhibiting or stimulating cell proliferation, which can introduce significant experimental variability.[5][6] It can also lower the pH of your peptide stock solution, which may affect your assay conditions.[5][6]

  • Solubility Issues: Incomplete or inconsistent dissolution of the peptide can lead to a lower effective concentration in your experiments.[4][7] Kisspeptin 234, being a peptide, may have specific solubility requirements.

  • Improper Storage and Handling: Peptides are sensitive to degradation from factors like temperature fluctuations, moisture, and repeated freeze-thaw cycles.[8][9][10] Inconsistent handling practices between batches can lead to varying levels of degradation and, consequently, variable activity.[8][11]

  • Oxidation: Peptides containing amino acids such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation, which can alter their biological activity.[4][10]

Q2: How can we verify the purity and identity of a new batch of this compound?

A2: A two-pronged approach using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard for verifying the purity and identity of synthetic peptides.[12][13]

  • Reversed-Phase HPLC (RP-HPLC): This technique separates the target peptide from impurities based on hydrophobicity.[14] The resulting chromatogram will show a main peak corresponding to your peptide and smaller peaks for any impurities. The purity is calculated as the area of the main peak relative to the total area of all peaks.[12][15]

  • Mass Spectrometry (MS): This analysis confirms that the molecular weight of the main peak from HPLC matches the expected molecular weight of Kisspeptin 234.[5][8] This is crucial for verifying the peptide's identity.

For detailed procedures, please refer to the Experimental Protocols section below.

Q3: We suspect our this compound is not dissolving completely. What is the recommended procedure for solubilization?

A3: Proper solubilization is critical for accurate and reproducible results. Here is a recommended workflow for dissolving this compound:

  • Equilibrate the Vial: Before opening, allow the lyophilized peptide vial to warm to room temperature in a desiccator.[8][9] This prevents condensation from forming on the peptide powder, which can lead to degradation.

  • Initial Solvent Selection: Start by attempting to dissolve a small test amount of the peptide in sterile, distilled water.[7]

  • Addressing Hydrophobicity: If the peptide does not dissolve in water, which can be the case for peptides with hydrophobic residues, the use of a small amount of an organic solvent is recommended.[3][10]

    • Add a minimal amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to the lyophilized peptide to first dissolve it.

    • Then, slowly add this concentrated stock solution dropwise to your aqueous buffer while vortexing to reach the final desired concentration.[16] This method helps to avoid precipitation.

  • Sonication: If solubility is still an issue, brief sonication in a water bath can help to break up aggregates.[4][7]

Q4: How should we properly store our lyophilized this compound and the reconstituted stock solutions?

A4: Correct storage is vital for maintaining the stability and activity of your peptide.

  • Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a sealed container with a desiccant to protect it from moisture.[9][10]

  • Peptide Solutions: Storing peptides in solution for extended periods is not recommended.[11] If necessary, prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8][10] Store these aliquots at -20°C or -80°C. Use sterile buffers with a slightly acidic pH (pH 5-6) for reconstitution to prolong storage life.[8][17]

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for determining the purity of synthetic this compound.

Materials:

  • Lyophilized this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • 0.22 µm syringe filters

  • HPLC system with a C18 column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in water with 0.1% TFA.

    • Filter the sample through a 0.22 µm filter before injection.[12]

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Column: C18, 4.6 x 250 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm and 280 nm[12]

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      30 60
      35 95
      40 95
      41 5

      | 50 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[12]

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol outlines a general procedure for confirming the molecular weight of this compound.

Materials:

  • This compound sample (can be the eluent from the main HPLC peak)

  • MS-grade water

  • MS-grade acetonitrile

  • MS-grade formic acid

  • Mass spectrometer (e.g., ESI-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Dilute the peptide sample in an appropriate solvent for MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.[12]

  • MS Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode.

  • Data Analysis:

    • Determine the monoisotopic mass of the major species observed in the spectrum.

    • Compare the observed mass with the theoretical molecular weight of Kisspeptin 234.

ParameterExpected Value for Kisspeptin 234
Molecular Formula C63H78N18O13
Theoretical Monoisotopic Mass 1294.60 Da
Observed Mass (example) [M+H]+, [M+2H]2+, etc.
Protocol 3: In Vitro Bioassay for this compound Activity

This protocol describes a cell-based assay to assess the antagonistic activity of this compound by measuring its ability to inhibit Kisspeptin-10-induced intracellular calcium mobilization.

Materials:

  • CHEM1 cells stably expressing the human Kisspeptin receptor (KISS1R/GPR54)

  • Kisspeptin-10 (agonist)

  • This compound (antagonist) from different batches

  • Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Culture the KISS1R-expressing CHEM1 cells to ~80-90% confluency.

    • Harvest the cells and resuspend them in HBSS.

    • Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

    • Plate the dye-loaded cells in a 96-well plate and incubate to allow for de-esterification of the dye.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound from each batch to be tested.

    • Add the different concentrations of this compound to the wells containing the cells and incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation:

    • Prepare a solution of Kisspeptin-10 at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior dose-response curve.

    • Add the Kisspeptin-10 solution to the wells.

  • Signal Detection:

    • Immediately measure the fluorescence intensity using a plate reader (Excitation ~485 nm, Emission ~520 nm) over time to capture the calcium flux.

  • Data Analysis:

    • Calculate the inhibitory effect of this compound for each batch by comparing the agonist-induced calcium signal in the presence and absence of the antagonist.

    • Generate dose-response curves for each batch and compare their IC50 values.

BatchPurity (HPLC)Observed Mass (MS)IC50 (nM)
Batch A96.2%1294.617.5
Batch B88.5%1294.5915.2
Batch C95.8%1294.608.1

Visualizations

Kisspeptin Signaling Pathway

Kisspeptin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular KISS1R KISS1R (GPR54) Gq11 Gαq/11 KISS1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates GnRH_release GnRH Release Ca_release->GnRH_release Stimulates MAPK->GnRH_release Modulates Kisspeptin Kisspeptin Kisspeptin->KISS1R Binds

Caption: Kisspeptin signaling pathway leading to GnRH release.

Experimental Workflow for Troubleshooting Batch-to-Batch Variability

Troubleshooting_Workflow start Inconsistent Experimental Results with New Peptide Batch check_coa Review Certificate of Analysis (CoA) - Purity (HPLC) - Mass (MS) start->check_coa solubility_test Perform Solubility Test check_coa->solubility_test hplc_ms_analysis In-house Quality Control: 1. Purity by RP-HPLC 2. Identity by Mass Spectrometry solubility_test->hplc_ms_analysis bioassay Perform In Vitro Bioassay (e.g., Calcium Flux Assay) hplc_ms_analysis->bioassay compare_results Compare Data with Previous Batches bioassay->compare_results purity_issue Purity < Specification? compare_results->purity_issue mass_issue Incorrect Mass? purity_issue->mass_issue No contact_supplier Contact Supplier with Data purity_issue->contact_supplier Yes solubility_issue Poor Solubility? mass_issue->solubility_issue No mass_issue->contact_supplier Yes activity_issue Lower Activity (IC50)? solubility_issue->activity_issue No optimize_solubilization Optimize Solubilization Protocol solubility_issue->optimize_solubilization Yes adjust_concentration Adjust Concentration Based on Net Peptide Content activity_issue->adjust_concentration Yes proceed_with_caution Proceed with Experiments (Note Batch Differences) activity_issue->proceed_with_caution No end Problem Resolved contact_supplier->end optimize_solubilization->end adjust_concentration->end proceed_with_caution->end

References

Validation & Comparative

A Comparative Analysis of the Potency of Kisspeptin 234 and Other Kisspeptin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of Kisspeptin (B8261505) 234 (also known as Peptide 234 or P234) against other known kisspeptin antagonists. The data presented is derived from in vitro experimental studies to assist researchers in selecting the appropriate tools for investigating the kisspeptin/GPR54 signaling system, a critical regulator of reproductive function and a potential therapeutic target for hormone-dependent diseases.

Introduction to Kisspeptin Antagonism

Kisspeptins are a family of neuropeptides that activate the G protein-coupled receptor, GPR54 (also known as KISS1R). This interaction is a pivotal event in the hypothalamic-pituitary-gonadal (HPG) axis, primarily stimulating the release of gonadotropin-releasing hormone (GnRH).[1][2][3] The development of potent and specific antagonists for GPR54 is crucial for elucidating the precise physiological roles of kisspeptin and for the development of novel therapeutics for conditions like precocious puberty, endometriosis, and certain cancers.[4][5] Kisspeptin 234 is a synthetic analog of kisspeptin-10 (B1632629) that has been identified as a potent GPR54 antagonist.[6]

Quantitative Potency Comparison

The potency of a receptor antagonist is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the response elicited by an agonist. The following table summarizes the reported in vitro potency of Kisspeptin 234 and other selected antagonists.

AntagonistTypeIC50 (nM)AssayCell Line / Species
Kisspeptin 234 (P234) Peptide7Inositol (B14025) Phosphate (B84403) (IP) AccumulationCHO cells (human GPR54)
Compound 9l Small Molecule3.7Not Specified (human KISS1R)Takeda Proprietary
P271, P354, P356 PeptideNot DeterminedCalcium (Ca2+) MobilizationCHEM1 cells (human GPR54)

Data compiled from multiple sources.[6][7][8]

Summary of Findings:

  • Kisspeptin 234 (P234) demonstrates high potency in inhibiting kisspeptin-10-stimulated inositol phosphate (IP) production, with a reported IC50 of 7 nM.[8] It also has a high binding affinity for the GPR54 receptor, with an EC50 of 2.7 nM in competition assays with 125I-kisspeptin-10.[4][8][9]

  • The small molecule 2-acylamino-4,6-diphenylpyridine derivative, compound 9l , has been identified as the most potent antagonist in its class, with a reported IC50 of 3.7 nM in human KISS1R assays.[6]

  • Other peptide antagonists such as P271, P354, and P356 did not show antagonistic effects in a study using a calcium mobilization assay in CHEM1 cells expressing human GPR54, nor in subsequent in vivo studies in female dogs.[7][10] This contrasts with the potent inhibitory effect of P234 observed in IP assays, suggesting that the choice of assay and experimental model can significantly influence the observed efficacy of an antagonist.[7][10]

Signaling and Experimental Frameworks

Kisspeptin/GPR54 Signaling Pathway

Activation of the GPR54 receptor by kisspeptin primarily initiates a signaling cascade through the Gαq/11 protein.[1][2] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3][11] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3][11] These pathways are central to the stimulatory effect of kisspeptin on GnRH neurons.[3]

GPR54_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR54 GPR54 (KISS1R) Gq11 Gq/11 GPR54->Gq11 Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq11->PLC Activates ER Endoplasmic Reticulum IP3->ER Stimulates PKC PKC DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Effects (e.g., GnRH Release) PKC->Downstream Leads to Kisspeptin Kisspeptin Kisspeptin->GPR54 Binds

Caption: Canonical Kisspeptin/GPR54 signaling cascade via the Gq/11-PLC pathway.

General Workflow for Antagonist Potency Assay

The determination of an antagonist's IC50 value typically follows a standardized in vitro workflow. This involves preparing cells expressing the target receptor, pre-incubating them with various concentrations of the antagonist, stimulating them with a fixed concentration of the natural agonist (e.g., kisspeptin-10), and measuring the resulting downstream signal.

Antagonist_Workflow cluster_workflow IC50 Determination Workflow Start Start: CHO-KISS1R Cell Culture Seed Seed Cells in Assay Plates Start->Seed Incubate Pre-incubate with Varying [Antagonist] Seed->Incubate Stimulate Stimulate with Fixed [Kisspeptin-10] Incubate->Stimulate Measure Measure Signal (e.g., IP or Ca²⁺ level) Stimulate->Measure Analyze Data Analysis: Dose-Response Curve Measure->Analyze End Result: Calculate IC50 Analyze->End

Caption: A typical experimental workflow for determining antagonist potency (IC50).

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are summaries of key protocols used to assess kisspeptin antagonist potency.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the accumulation of IP, a second messenger produced following GPR54 activation. It is a direct measure of the Gαq/11 pathway engagement.

  • Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human GPR54 receptor (CHO/gpr-54) are cultured in DMEM supplemented with 10% fetal calf serum.[4]

  • Labeling: Cells are washed and incubated overnight with ³H-myoinositol to label the cellular phosphoinositide pools.[12]

  • Assay Preparation: Prior to stimulation, the culture medium is replaced with a HEPES-modified DMEM containing lithium chloride (LiCl). LiCl is used to block inositol phosphate hydrolysis, allowing it to accumulate within the cell.[12]

  • Antagonist & Agonist Stimulation: For the antagonism assay, cells are stimulated with a fixed concentration of kisspeptin-10 (e.g., 10 nM) either alone or in combination with varying concentrations of the antagonist (e.g., 100 pM to 1 µM).[12] The cells are incubated for 1 hour at 37°C.

  • Cell Lysis and IP Measurement: The reaction is stopped and cells are lysed using formic acid.[12] The total inositol phosphates are then separated and quantified using scintillation counting.

  • Data Analysis: The amount of IP produced in the presence of the antagonist is compared to the amount produced by kisspeptin-10 alone. Data are plotted on a dose-response curve to calculate the IC50 value.[12]

Calcium Mobilization (Flux) Assay

This method measures the transient increase in intracellular calcium concentration that occurs upon receptor activation.

  • Principle: The activation of GPR54 leads to IP3 production, which in turn triggers the release of Ca2+ from the endoplasmic reticulum into the cytosol.[6][7] This increase can be quantified using calcium-sensitive fluorescent dyes like Fluo-4 or Fura Red.[6][13]

  • Cell Preparation: Cells expressing GPR54 (e.g., CHEM1 cells) are loaded with a calcium-sensitive dye.[7][10][13]

  • Antagonist Incubation: To assess antagonism, cells are typically pre-incubated with the antagonist for a set period (e.g., 15 minutes) before the agonist is added.[10]

  • Stimulation and Measurement: A fixed, submaximal concentration of an agonist like kisspeptin-10 is added to the cells, and the change in fluorescence intensity is monitored in real-time using a suitable plate reader or imaging platform.[6]

  • Data Analysis: The antagonist's effect is determined by its ability to reduce the peak fluorescent signal induced by the agonist. An IC50 is calculated from the dose-response relationship.

  • Considerations: It is important to note that many compounds can trigger intracellular calcium release independently of GPR54, potentially leading to false-positive results.[6] Furthermore, results from this assay may differ from IP assays, as seen in the characterization of P234, P271, P354, and P356.[7][10]

References

A Comparative Guide to KISS1R Antagonists: Kisspeptin 234 TFA vs. Peptide 271 (p271)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable KISS1R antagonist is critical for investigating the physiological roles of the kisspeptin (B8261505) system and for the development of novel therapeutics. This guide provides an objective comparison of two prominent peptide-based KISS1R antagonists, Kisspeptin 234 TFA and Peptide 271 (p271), supported by experimental data and detailed protocols.

Introduction to this compound and Peptide 271

This compound and Peptide 271 (p271) are both synthetic peptide antagonists of the Kisspeptin-1 receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54). They are analogs of the endogenous ligand, Kisspeptin-10, and are designed to competitively inhibit the binding of kisspeptins and subsequent receptor activation.[1]

This compound is a decapeptide analog of Kisspeptin-10 with specific amino acid substitutions that confer its antagonist properties.[1] It has been characterized as a potent antagonist in various in vitro and in vivo models.

Peptide 271 (p271) is a derivative of Kisspeptin 234, modified to include a cell-penetrating sequence. This modification is intended to enhance its ability to cross cell membranes and the blood-brain barrier, potentially increasing its efficacy in central nervous system applications.

Performance Comparison: A Tale of Conflicting Evidence

The in vitro and in vivo performance of this compound and p271 presents a complex picture with some conflicting findings in the scientific literature. While several studies have demonstrated their efficacy as KISS1R antagonists, others have reported a lack of antagonistic activity in specific experimental settings.

Quantitative Data
ParameterThis compoundPeptide 271 (p271)Reference
Structure Modified 10-amino acid peptide analog of Kisspeptin-10Kisspeptin 234 with a cell-penetrating tag[1]
IC50 (Inositol Phosphate (B84403) Assay) 7 nMNot Reported[2]
Binding IC50 2.7 nMNot Reported
In Vitro Activity (Calcium Mobilization) No antagonism observed in some studiesNo antagonism observed in some studies[3]
In Vivo Activity Antagonistic effects reported in rats, mice, and monkeys. No effect observed in dogs in some studies.Antagonistic effects reported in rats and ewes. No effect observed in dogs in some studies.[3]

It is crucial to note that a 2017 study by Albers-Wolthers et al. found that neither Kisspeptin 234 nor p271 exhibited antagonistic effects in their in vitro calcium mobilization assay using CHEM1 cells stably expressing human KISS1R.[3] Furthermore, in their in vivo studies in female dogs, neither peptide lowered basal plasma LH concentrations nor the LH response to Kisspeptin-10 infusion.[3] Conversely, other studies have reported potent antagonist activity for Kisspeptin 234, with an IC50 of 7 nM for the inhibition of kisspeptin-10-stimulated inositol (B14025) phosphate production.[2] Similarly, p271 has been shown to have antagonistic effects in other animal models, such as rats and ewes. These discrepancies may arise from differences in experimental models (species, cell lines), assay conditions, or the specific batch of the peptides used.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the KISS1R signaling pathway and a general experimental workflow for antagonist screening.

KISS1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol KISS1R KISS1R Gq11 Gq/11 KISS1R->Gq11 Activates beta_arrestin β-Arrestin KISS1R->beta_arrestin Recruits PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC PKC DAG->PKC Kisspeptin Kisspeptin Kisspeptin->KISS1R Binds and Activates Antagonist Kisspeptin 234 / p271 (Antagonist) Antagonist->KISS1R Binds and Blocks

Caption: KISS1R Signaling Pathway.

Antagonist_Screening_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Binding Radioligand Binding Assay (Determine Ki) Animal Animal Models (e.g., Rat, Mouse, Sheep, Dog) Binding->Animal Functional Functional Assays (e.g., Calcium, IP1) (Determine IC50) Functional->Animal Efficacy Assess Physiological Endpoints (e.g., LH secretion) Animal->Efficacy Start Select Antagonist (Kisspeptin 234 or p271) Start->Binding Start->Functional

Caption: Experimental Workflow for Antagonist Characterization.

Detailed Experimental Protocols

Calcium Mobilization Assay

This protocol is a general guideline for a fluorescence-based calcium mobilization assay using a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.

Objective: To measure the ability of a test compound (e.g., Kisspeptin 234, p271) to inhibit the intracellular calcium release induced by a KISS1R agonist (e.g., Kisspeptin-10).

Materials:

  • HEK293 cells stably expressing human KISS1R

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • KISS1R agonist (e.g., Kisspeptin-10)

  • Test compounds (this compound, p271)

  • 96- or 384-well black-walled, clear-bottom assay plates

Procedure:

  • Cell Plating: Seed the KISS1R-expressing HEK293 cells into the assay plates at a density of 40,000-80,000 cells/well (for 96-well plates) and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds (Kisspeptin 234, p271) and the agonist (Kisspeptin-10) in assay buffer.

  • Assay:

    • Place the cell plate in the FLIPR instrument.

    • Add the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Add the KISS1R agonist (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.

    • Measure the fluorescence intensity immediately before and after the addition of the agonist for a set period (e.g., 120 seconds).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the percentage of inhibition of the agonist response by the test compound.

    • Generate a dose-response curve and determine the IC50 value for the antagonist.

Inositol Monophosphate (IP1) Accumulation Assay

This protocol outlines a general procedure for a competitive immunoassay to measure IP1 accumulation, often using HTRF (Homogeneous Time-Resolved Fluorescence) technology.

Objective: To quantify the ability of a test compound to inhibit the production of IP1 stimulated by a KISS1R agonist.

Materials:

  • CHO-K1 cells stably expressing human KISS1R

  • Cell culture medium

  • Stimulation buffer (containing LiCl)

  • IP1-d2 (HTRF acceptor)

  • Anti-IP1 cryptate (HTRF donor)

  • KISS1R agonist (e.g., Kisspeptin-10)

  • Test compounds (this compound, p271)

  • 384-well low-volume white assay plates

Procedure:

  • Cell Plating: Seed the KISS1R-expressing CHO-K1 cells into the assay plates and culture to confluency.

  • Compound and Agonist Preparation: Prepare serial dilutions of the test compounds and the KISS1R agonist in stimulation buffer.

  • Assay:

    • Remove the culture medium from the cells.

    • Add the test compound to the wells, followed by the KISS1R agonist.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to the wells.

    • Incubate at room temperature for 60 minutes in the dark.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • The amount of IP1 produced is inversely proportional to the HTRF signal.

    • Generate a standard curve using known concentrations of IP1.

    • Determine the concentration of IP1 in the experimental wells and calculate the percentage of inhibition by the test compound.

    • Generate a dose-response curve and determine the IC50 value.

Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay.

Objective: To determine the affinity (Ki) of a test compound for KISS1R by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells overexpressing KISS1R

  • Radiolabeled KISS1R ligand (e.g., [¹²⁵I]-Kisspeptin-10)

  • Unlabeled test compounds (this compound, p271)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Generate a competition curve by plotting the percentage of specific binding against the concentration of the unlabeled test compound.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion

This compound and Peptide 271 are valuable tools for studying the KISS1R system. Kisspeptin 234 has been shown to be a potent antagonist in several experimental settings, with a reported IC50 in the low nanomolar range for inhibiting downstream signaling. Peptide 271, a cell-penetrating derivative of Kisspeptin 234, offers the potential for enhanced bioavailability, particularly for in vivo studies involving the central nervous system.

However, researchers should be aware of the conflicting reports regarding their efficacy. The lack of antagonist activity in some models highlights the importance of careful experimental design and validation. The choice between these two antagonists will depend on the specific research question, the experimental model being used, and the desired route of administration. Further head-to-head comparative studies across a wider range of models and assays are needed to fully elucidate the relative performance of these two important research compounds.

References

In Vitro Validation of Kisspeptin 234 TFA: A Comparative Guide to its Antagonistic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antagonistic activity of Kisspeptin (B8261505) 234 TFA against other Kisspeptin receptor (KISS1R) antagonists. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers investigating the kisspeptin system and developing novel therapeutics.

Unveiling the Antagonist: Kisspeptin 234 TFA

This compound is a synthetic peptide analog of Kisspeptin-10, engineered to act as a potent and specific antagonist of the Kisspeptin receptor (KISS1R), also known as GPR54.[1][2] Its antagonistic properties stem from specific amino acid substitutions within the Kisspeptin-10 sequence.[3][4] By competitively binding to KISS1R, this compound effectively blocks the downstream signaling pathways typically initiated by the endogenous ligand, kisspeptin. This blockade has been shown to inhibit critical physiological processes regulated by the kisspeptin system, including gonadotropin-releasing hormone (GnRH) secretion.[5][6][7]

Comparative In Vitro Activity of KISS1R Antagonists

The in vitro potency of this compound and other KISS1R antagonists is commonly determined through functional assays that measure the inhibition of kisspeptin-induced intracellular signaling. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these antagonists. A lower IC50 value indicates a more potent antagonist.

AntagonistChemical ClassAssay TypeCell LineMeasured ParameterIC50 (nM)Reference
Kisspeptin 234 PeptideInositol (B14025) Phosphate AccumulationCHO cells expressing human KISS1RInhibition of Kisspeptin-10 induced IP production7[5][6][7]
Peptide 273 PeptideCalcium MobilizationCHO/GPR54 cellsInhibition of Kisspeptin-10 stimulated calcium releasePartial Antagonism[8]
Peptide 276 PeptideCalcium MobilizationCHO/GPR54 cellsInhibition of Kisspeptin-10 stimulated calcium releaseComplete Antagonism[8]
Compound 9l Small MoleculeNot SpecifiedHuman KISS1R assayNot Specified3.7[3]

Key Experimental Protocols for In Vitro Validation

Accurate and reproducible in vitro validation is crucial for characterizing the antagonistic activity of compounds like this compound. The following are detailed methodologies for key experiments commonly employed in this process.

Inositol Phosphate (IP) Accumulation Assay

This assay is a cornerstone for quantifying the functional antagonism of Gq-coupled receptors like KISS1R. It measures the accumulation of inositol phosphates, downstream second messengers of receptor activation, in the presence of an agonist and varying concentrations of an antagonist.

Principle: Activation of KISS1R by an agonist (e.g., Kisspeptin-10) stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 is rapidly metabolized to other inositol phosphates, including inositol monophosphate (IP1). In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, allowing it to accumulate to measurable levels. An antagonist will inhibit this agonist-induced IP1 accumulation in a dose-dependent manner.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human KISS1R in appropriate growth medium.

    • Seed the cells into 96-well or 384-well plates at a suitable density and allow them to adhere and grow to near confluence.

  • Cell Labeling (if using radiolabeling):

    • Incubate the cells with myo-[³H]inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Assay Procedure:

    • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a defined period (e.g., 15-30 minutes) in an assay buffer containing LiCl.

    • Stimulate the cells with a fixed concentration of a KISS1R agonist (e.g., Kisspeptin-10, typically at its EC80 concentration) for a specific duration (e.g., 30-60 minutes).

    • Lyse the cells to stop the reaction and extract the inositol phosphates.

  • Detection and Data Analysis:

    • Separate the accumulated [³H]IP1 using anion-exchange chromatography.

    • Quantify the radioactivity using a scintillation counter.

    • Alternatively, use a non-radioactive method such as a competitive immunoassay (e.g., HTRF® IP-One assay) for detection.

    • Plot the agonist response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium Flux Assay

This high-throughput assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation. It is a rapid and sensitive method for assessing the antagonistic potential of test compounds.

Principle: KISS1R activation leads to the release of Ca²⁺ from intracellular stores (endoplasmic reticulum) and potentially influx from the extracellular space. This change in [Ca²⁺]i can be detected using fluorescent calcium indicators that exhibit an increase in fluorescence intensity upon binding to calcium. An antagonist will block the agonist-induced calcium flux.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Seed CHO or HEK293 cells stably expressing KISS1R into black-walled, clear-bottom 96-well or 384-well plates.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) in an appropriate assay buffer. This is typically done for 30-60 minutes at 37°C.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the antagonist to the wells and incubate for a short period.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Inject a fixed concentration of the KISS1R agonist into the wells while simultaneously monitoring the fluorescence signal over time.

  • Data Analysis:

    • Measure the peak fluorescence intensity or the area under the curve for each well.

    • Normalize the data to the response of the agonist alone.

    • Plot the normalized response against the antagonist concentration to calculate the IC50 value.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor. It is used to determine the binding affinity (Ki) of the antagonist.

Principle: A radiolabeled form of a known KISS1R ligand (e.g., ¹²⁵I-Kisspeptin-10) is incubated with cells or cell membranes expressing KISS1R. The amount of radioligand bound to the receptor is measured. The assay is then repeated in the presence of increasing concentrations of an unlabeled competitor (the antagonist). The antagonist will displace the radiolabeled ligand, and the concentration at which 50% of the radioligand is displaced (IC50) is used to calculate the binding affinity (Ki).

Detailed Protocol:

  • Membrane Preparation:

    • Harvest cells expressing KISS1R and homogenize them in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an assay buffer.

  • Binding Reaction:

    • In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist.

    • Include wells for determining total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the antagonist concentration and fit the data to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kisspeptin Kisspeptin (Agonist) KISS1R KISS1R (GPR54) Kisspeptin->KISS1R Binds & Activates Antagonist This compound (Antagonist) Antagonist->KISS1R Binds & Blocks Gq Gαq KISS1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: Kisspeptin signaling pathway and the antagonistic action of this compound.

In_Vitro_Validation_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis & Outcome IP_Assay Inositol Phosphate Accumulation Assay IC50 Determine IC50 (Functional Potency) IP_Assay->IC50 Ca_Assay Calcium Flux Assay Ca_Assay->IC50 Binding_Assay Radioligand Binding Assay Ki Determine Ki (Binding Affinity) Binding_Assay->Ki Comparison Compare with Alternative Antagonists IC50->Comparison Ki->Comparison start Select KISS1R Expressing Cell Line start->IP_Assay start->Ca_Assay start->Binding_Assay

Caption: Workflow for the in vitro validation of KISS1R antagonists.

References

Cross-Species Efficacy of Kisspeptin 234 TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Kisspeptin (B8261505) 234 TFA, a synthetic antagonist of the Kisspeptin-1 receptor (KISS1R), across human, mouse, and rat species. The information presented herein is supported by available experimental data to aid in the evaluation of this compound for research and development purposes.

Introduction to Kisspeptin 234 TFA

This compound is a decapeptide analog of Kisspeptin-10, designed to act as an antagonist at the KISS1R, also known as GPR54. The Kisspeptin/KISS1R signaling system is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and has emerged as a key player in reproductive function and various physiological processes. The development of potent and specific antagonists like this compound is crucial for elucidating the physiological roles of the kisspeptin system and for the potential development of therapeutics for hormone-dependent disorders. This guide summarizes the current understanding of this compound's efficacy across different species, presents relevant experimental protocols, and provides a comparison with other known KISS1R antagonists.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for this compound and comparator compounds. It is important to note that direct comparative studies of this compound across human, mouse, and rat KISS1R are limited in the public domain.

Table 1: In Vitro Efficacy of KISS1R Ligands

CompoundSpeciesAssay TypeEfficacy Metric (IC50/Ki)Reference
This compound Human Whole-cell Receptor Binding AssayIC50 = 2.7 nM [1]
Human Inositol (B14025) Phosphate (B84403) (IP1) Accumulation AssayIC50 = 7 nM [1]
Mouse -Data not available
Rat -Data not available
Kisspeptin-10 (Natural Ligand)HumanCompetitive Binding AssayKi = 2.33 ± 0.13 nM[1]
RatCompetitive Binding AssayKi = 1.59 ± 0.07 nM[1]
TAK-448 (Agonist)RatReceptor Binding AssayHigh Affinity (comparable to Kp-10)[2]
P271 (Antagonist)HumanIn vitro assaysAntagonist activity confirmed

Note: The efficacy of this compound can be assay-dependent. One study reported a lack of antagonist activity in a calcium flux assay using cells expressing human KISS1R[3][4].

Table 2: In Vivo Efficacy of this compound

SpeciesExperimental ModelAdministration RouteDoseObserved EffectReference
Mouse Castrated male miceIntracerebroventricular (i.c.v.)15 nmolInhibition of the post-castration rise in Luteinizing Hormone (LH)[5]
Intact male miceIntracerebroventricular (i.c.v.)100 pmolBlocked Kisspeptin-10-induced LH release[5]
Rat Prepubertal female ratsIntracerebroventricular (i.c.v.)Not specifiedDelayed vaginal opening and prevented preovulatory LH and FSH surges[3][5]
Uremic cardiomyopathy modelIntraperitoneal (i.p.)13-26 µ g/day Aggravated uremic cardiomyopathy[6]

Kisspeptin/KISS1R Signaling Pathway

Kisspeptin binding to its G-protein coupled receptor, KISS1R, primarily activates the Gαq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Kisspeptin_Signaling cluster_membrane Cell Membrane KISS1R KISS1R Gq11 Gαq/11 KISS1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Kisspeptin Kisspeptin Kisspeptin->KISS1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Kisspeptin/KISS1R Signaling Pathway.

Experimental Protocols

In Vitro Functional Assay: Inositol Phosphate (IP) Accumulation

This protocol is a representative method for assessing the antagonist activity of this compound by measuring the inhibition of kisspeptin-induced inositol phosphate accumulation.

1. Cell Culture and Transfection:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human, mouse, or rat KISS1R in appropriate growth medium.

  • Plate cells in 24-well plates and grow to confluency.

2. Cell Labeling:

  • Wash cells with serum-free medium.

  • Label cells by incubating with myo-[³H]inositol (e.g., 1 µCi/well) in inositol-free medium overnight.

3. Antagonist and Agonist Treatment:

  • Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).

  • Pre-incubate cells with varying concentrations of this compound or vehicle for 30 minutes.

  • Add a fixed concentration of a kisspeptin agonist (e.g., Kisspeptin-10 at its EC80 concentration) to the wells and incubate for 1 hour at 37°C.

4. Inositol Phosphate Extraction:

  • Terminate the incubation by aspirating the medium and adding ice-cold 0.1 M formic acid.

  • Incubate on ice for 30 minutes.

  • Collect the cell lysates.

5. Quantification:

  • Separate the [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography columns.

  • Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.

6. Data Analysis:

  • Plot the concentration of this compound against the percentage of inhibition of the agonist-induced IP accumulation.

  • Calculate the IC50 value using non-linear regression analysis.

In Vivo Assay: Inhibition of LH Release in Mice

This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in suppressing Luteinizing Hormone (LH) release in mice.

1. Animal Preparation:

  • Use adult male mice (e.g., C57BL/6).

  • For studies on tonic LH secretion, mice can be castrated 1-2 weeks prior to the experiment to elevate basal LH levels.

  • For studies on stimulated LH release, intact mice are used.

  • Implant an intracerebroventricular (i.c.v.) guide cannula into the lateral ventricle of the brain under anesthesia. Allow for a recovery period of at least one week.

2. Experimental Procedure:

  • On the day of the experiment, gently restrain the mice.

  • Collect a baseline blood sample via tail-tip bleeding.

  • Administer this compound (e.g., 15 nmol in artificial cerebrospinal fluid) or vehicle via the i.c.v. cannula.

  • For agonist-challenge studies, administer a kisspeptin agonist (e.g., 100 pmol Kisspeptin-10) i.c.v. at a set time point after the antagonist.

  • Collect subsequent blood samples at various time points (e.g., 15, 30, 60, and 120 minutes) after injection.

3. Hormone Measurement:

  • Separate plasma from the blood samples by centrifugation.

  • Measure plasma LH concentrations using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit for mouse LH.

4. Data Analysis:

  • Plot the plasma LH concentrations over time for each treatment group.

  • Compare the LH levels between the vehicle- and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel KISS1R antagonist like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding Receptor Binding Assay (Determine Ki) PD Pharmacodynamic Studies (e.g., LH suppression in rodents) Binding->PD Functional Functional Assay (e.g., IP1, Calcium Flux) (Determine IC50) Functional->PD PK Pharmacokinetic Studies (Determine bioavailability, half-life) Tox Toxicology Studies PK->Tox PD->PK Data_Analysis Data Analysis and Cross-Species Comparison Tox->Data_Analysis Start Compound Synthesis (this compound) Start->Binding Start->Functional Conclusion Efficacy & Safety Profile Data_Analysis->Conclusion

Caption: General workflow for KISS1R antagonist evaluation.

Comparison with Alternatives

Several other KISS1R antagonists have been developed, each with distinct properties.

  • P271: This is a derivative of Kisspeptin 234 with an added penetratin tag to enhance its ability to cross the blood-brain barrier. This modification is intended to improve its efficacy following peripheral administration.

  • TAK-448: While primarily developed as a potent KISS1R agonist, its study provides valuable comparative data on receptor binding and activation. Chronic administration of TAK-448 leads to receptor desensitization and suppression of the HPG axis[2].

  • Non-peptide antagonists: Research is ongoing to develop small-molecule, non-peptide antagonists of KISS1R, which may offer advantages in terms of oral bioavailability and pharmacokinetic properties.

Conclusion

This compound is a potent antagonist of the human KISS1R in vitro, with demonstrated in vivo activity in both mouse and rat models. However, a lack of publicly available, direct comparative in vitro efficacy data on mouse and rat receptors makes a precise cross-species quantitative comparison challenging. The observed discrepancy in its antagonist activity in different in vitro assays highlights the importance of selecting appropriate experimental systems for evaluation. Further studies are required to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound across different species to better predict its translational potential. This guide provides a foundational overview to assist researchers in designing and interpreting studies involving this important research compound.

References

Validating the Specificity of Kisspeptin 234 for the Kisspeptin Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Kisspeptin (B8261505) 234's performance against other alternatives in targeting the kisspeptin receptor (KISS1R), supported by experimental data. It is designed for researchers, scientists, and drug development professionals working in reproductive endocrinology and related fields.

Introduction to Kisspeptin 234

Kisspeptin and its G protein-coupled receptor, KISS1R (also known as GPR54), are key regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2][3] Dysregulation of this system is implicated in various reproductive disorders. Kisspeptin 234 is a synthetic analog of Kisspeptin-10 (KP-10), the C-terminal decapeptide of the endogenous kisspeptin molecule that retains full biological activity.[3][4] It was developed through strategic amino acid substitutions to act as a potent and specific antagonist of KISS1R.[4][5][6] Specifically, Kisspeptin 234 is a modified version of KP-10 where Leu8 is replaced with D-Trp, Ser5 with Gly, and Tyr1 with D-Ala.[4] These modifications confer its antagonist properties.[4][5]

The Kisspeptin Receptor (KISS1R) Signaling Pathway

Understanding the signaling cascade initiated by KISS1R is crucial for interpreting the specificity and efficacy of its ligands. KISS1R primarily couples to the Gq/11 protein.[1][7] Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][7] This cascade ultimately leads to the phosphorylation of downstream targets like extracellular signal-regulated kinases (ERK1/2), culminating in cellular responses such as Gonadotropin-Releasing Hormone (GnRH) secretion.[1][4][7]

Kisspeptin_Signaling_Pathway KISS1R KISS1R (GPR54) Gq11 Gq/11 KISS1R->Gq11 Activates Kisspeptin Kisspeptin (Agonist) Kisspeptin->KISS1R PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., GnRH Secretion) Ca_release->Cell_Response ERK pERK1/2 PKC->ERK Phosphorylates ERK->Cell_Response

Caption: Simplified KISS1R signaling cascade.

Comparative Analysis of KISS1R Ligands

The specificity of Kisspeptin 234 can be evaluated by comparing its binding affinity and functional potency with the endogenous agonist (Kisspeptin-10) and other synthetic analogs.

CompoundTypeBinding Affinity (IC50/EC50)Functional Assay (IC50)Key Characteristics
Kisspeptin-10 Endogenous Agonist~1-2 nM (EC50 for binding)~1 nM (EC50 for IP/Ca2+ response)Natural high-potency ligand for KISS1R.[3]
Kisspeptin 234 Antagonist2.7 nM (EC50 for binding)[8]7 nM (IC50 for IP inhibition)[5][9]Potent inhibitor of Kisspeptin-10 induced signaling with no intrinsic agonist activity.[5][8]
KISS1-305 Agonist4.8 nM (EC50)[4]Not specified as antagonistA rationally designed nonapeptide analog with robust agonistic activity and improved stability.[4]
TAK-448 AgonistNot specifiedNot specified as antagonistAn investigational nonapeptide agonist.[4]
Peptide 271 (p271) Reported AntagonistNot specifiedShowed no antagonistic effect in some in vitro and in vivo models.[3]A Kisspeptin-10 analog that failed to show antagonistic properties in canine studies.[3]

Experimental Protocols for Specificity Validation

Validating the specificity of Kisspeptin 234 involves a multi-tiered approach, from initial binding studies to functional assays in both cellular systems and whole organisms.

Antagonist_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding Radioligand Binding Assay (Determine Affinity) IP_Assay Inositol Phosphate (B84403) (IP) Assay (Measure Functional Antagonism) Binding->IP_Assay Confirm Functional Effect Ca_Assay Calcium Mobilization Assay (Confirm Blockade of Ca2+ Release) IP_Assay->Ca_Assay Cross-validate Signaling Blockade GnRH_Firing Electrophysiology (GnRH Neuron Firing) Ca_Assay->GnRH_Firing Transition to Physiological System GnRH_Release Microdialysis (Measure GnRH Release) GnRH_Firing->GnRH_Release Assess Neurohormone Secretion LH_Secretion Hormone Measurement (Assess LH Secretion) GnRH_Release->LH_Secretion Evaluate Downstream Hormonal Effect Off_Target Specificity Assessment (e.g., Prolactin, Cortisol levels) LH_Secretion->Off_Target Verify Target Specificity

Caption: Experimental workflow for validating KISS1R antagonist specificity.
Radioligand Binding Assays

This is the initial step to determine if a compound physically interacts with the receptor.

  • Objective: To quantify the binding affinity of Kisspeptin 234 to the KISS1R.

  • Methodology:

    • Cell membranes expressing KISS1R are prepared.

    • A constant concentration of a radiolabeled kisspeptin analog (e.g., [125I]-KP-10) is incubated with the membranes.[4]

    • Increasing concentrations of the unlabeled competitor ligand (Kisspeptin 234) are added to the incubation.

    • The amount of radioligand bound to the receptor is measured at each concentration of the competitor.

    • The data is used to calculate the concentration of Kisspeptin 234 that inhibits 50% of the radioligand binding (IC50 or EC50), which reflects its binding affinity.

  • Results for Kisspeptin 234: Studies have shown that Kisspeptin 234 binds to KISS1R with high affinity, demonstrating an EC50 of 2.7 nM.[8]

In Vitro Functional Assays

These assays determine whether the binding of Kisspeptin 234 to KISS1R translates into a functional effect, specifically antagonism.

  • Inositol Phosphate (IP) Accumulation Assay:

    • Objective: To measure the ability of Kisspeptin 234 to inhibit the agonist-induced production of inositol phosphate, a key second messenger in the KISS1R pathway.

    • Methodology:

      • Cells stably expressing human KISS1R (e.g., CHO or CHEM1 cells) are used.[3][5]

      • Cells are pre-incubated with varying concentrations of Kisspeptin 234.

      • A fixed concentration of an agonist, typically Kisspeptin-10, is then added to stimulate the cells.

      • The accumulation of intracellular inositol phosphate is measured, often using commercially available kits.

    • Results for Kisspeptin 234: Kisspeptin 234 potently inhibits Kisspeptin-10-stimulated IP accumulation with a reported IC50 of 7 nM and shows no intrinsic agonist activity on its own.[5][8][9] It achieved up to 93% inhibition of the Kisspeptin-10 response.[5][8]

  • Intracellular Calcium Mobilization Assay:

    • Objective: To confirm that Kisspeptin 234 can block the agonist-induced release of intracellular calcium.

    • Methodology:

      • KISS1R-expressing cells are loaded with a calcium-sensitive fluorescent dye.

      • Cells are treated with Kisspeptin 234 before being stimulated with Kisspeptin-10.

      • Changes in intracellular calcium concentration are monitored by measuring fluorescence.

    • Results for Kisspeptin 234: While one study in canine models reported that Kisspeptin 234 did not prevent the KP-10 induced calcium response in vitro, numerous other functional studies confirm its antagonist activity through IP assays and in vivo GnRH/LH release, suggesting potential species or cell-line specific differences.[3][5]

In Vivo Specificity and Efficacy

These studies assess the antagonist's effect in a complex biological system, confirming its physiological relevance and specificity.

  • Objective: To determine if Kisspeptin 234 can block the physiological effects of kisspeptin signaling on the reproductive axis.

  • Methodology:

    • Animal Models: Experiments are conducted in various animal models, including mice, rats, sheep, and rhesus monkeys.[4][5]

    • Administration: Kisspeptin 234 is administered, often centrally (intracerebroventricularly) or peripherally, prior to or concurrently with a Kisspeptin-10 challenge.[3][5]

    • Endpoints:

      • GnRH Neuron Firing: Electrophysiological recordings are used to measure the firing rate of GnRH neurons, which is normally stimulated by Kisspeptin-10.[8]

      • GnRH/LH Release: Blood or microdialysis samples are collected to measure levels of GnRH and Luteinizing Hormone (LH), the downstream effector hormone.[5][8]

  • Results for Kisspeptin 234:

    • It effectively blocks the Kisspeptin-10-induced increase in GnRH neuron firing.[8]

    • It suppresses pulsatile GnRH secretion in female rhesus monkeys.[10]

    • It significantly blunts the LH secretory response to Kisspeptin-10 in rats and mice.[5][8]

    • In ovariectomized sheep, Kisspeptin 234 markedly reduced LH pulses but had no effect on prolactin or cortisol secretion, indicating its specificity for the gonadotropin-regulating pathway.[10]

Conclusion

The available experimental data strongly supports the classification of Kisspeptin 234 as a potent and specific antagonist of the kisspeptin receptor (KISS1R). High-affinity binding demonstrated in radioligand assays is coupled with robust functional antagonism in vitro, as evidenced by the inhibition of Kisspeptin-10-induced inositol phosphate production.[5][8] Crucially, these in vitro findings translate to significant physiological effects in vivo, where Kisspeptin 234 effectively blocks the entire signaling cascade from GnRH neuron activation to downstream LH release.[8][10] The lack of effect on other hormonal axes in specificity studies further underscores its targeted action on the KISS1R pathway.[10] Kisspeptin 234 therefore serves as a reliable tool for investigating the physiological roles of the kisspeptin system.

References

Kisspeptin 234 TFA: An Examination of On-Target Potency and Off-Target Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a pharmacological tool is paramount. This guide provides a comparative analysis of Kisspeptin (B8261505) 234 TFA, a synthetic decapeptide antagonist of the kisspeptin receptor (KISS1R, also known as GPR54), with a focus on its off-target effects based on available experimental data.

Kisspeptin 234 TFA has emerged as a valuable tool for investigating the physiological roles of the kisspeptin signaling pathway, a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and reproductive function.[1] Its utility, however, is intrinsically linked to its selectivity for the KISS1 receptor. This guide synthesizes published data to evaluate the off-target binding potential of this compound and compares it with other relevant compounds.

On-Target and Off-Target Binding Profile

Kisspeptin 234 is a potent antagonist of the human KISS1 receptor. Its primary mechanism of action is the inhibition of kisspeptin-10-stimulated inositol (B14025) phosphate (B84403) (IP) production, a key downstream signaling event following receptor activation.[2]

Crucially for its use in reproductive endocrinology research, Kisspeptin 234 has been shown to be highly selective for the KISS1 receptor over other key receptors in the HPG axis. A key study demonstrated that Peptide 234 did not bind to either the gonadotropin-releasing hormone (GnRH) receptor or the luteinizing hormone (LH) receptor , indicating a favorable off-target profile within its primary field of study.

However, a comprehensive screening of this compound against a broad panel of other G-protein coupled receptors (GPCRs) and other protein targets is not publicly available in the reviewed literature. While its specificity against GnRH and LH receptors is a strong indicator of its utility, researchers should be aware that its interaction with other receptors has not been extensively characterized. Peptide-based therapeutics, in general, can be susceptible to off-target interactions, although their high affinity and specificity for their primary target often mitigate this.

CompoundTarget ReceptorAgonist/AntagonistIC50 / EC50 (nM)Off-Target Receptors TestedOff-Target ActivityReference
This compound KISS1R (GPR54)Antagonist7GnRH Receptor, LH ReceptorNo binding observedRoseweir et al., 2009
Kisspeptin-10KISS1R (GPR54)Agonist~1-10 (EC50)Not specified in comparative studiesNot specified in comparative studiesVarious
TAK-448KISS1R (GPR54)AgonistNot specifiedNot specifiedNot specified[3]

Experimental Methodologies

The determination of Kisspeptin 234's antagonist activity and selectivity was primarily conducted through in vitro functional assays.

Inositol Phosphate (IP) Accumulation Assay

This assay is a cornerstone for quantifying the antagonist properties of compounds targeting Gq-coupled receptors like KISS1R.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human KISS1 receptor are cultured in appropriate media.

  • Labeling: Cells are incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pool.

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: Kisspeptin-10, the natural ligand for KISS1R, is then added to stimulate the receptor and induce the production of inositol phosphates.

  • Extraction and Quantification: The reaction is stopped, and the accumulated [³H]inositol phosphates are extracted and separated using anion-exchange chromatography. The radioactivity is then measured using a scintillation counter.

  • Data Analysis: The concentration-response curves are plotted, and the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is calculated to determine the potency of Kisspeptin 234.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental approach, the following diagrams are provided.

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kisspeptin10 Kisspeptin-10 (Agonist) KISS1R KISS1R (GPR54) Kisspeptin10->KISS1R Binds & Activates Kisspeptin234 This compound (Antagonist) Kisspeptin234->KISS1R Binds & Blocks Gq Gq protein KISS1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., GnRH release) Ca_release->Downstream PKC->Downstream

Caption: Kisspeptin signaling pathway and the antagonistic action of this compound.

IP_Assay_Workflow start Start: CHO cells expressing KISS1R labeling Incubate with myo-[³H]inositol start->labeling preincubation Pre-incubate with This compound (various concentrations) labeling->preincubation stimulation Stimulate with Kisspeptin-10 preincubation->stimulation extraction Extract [³H]inositol phosphates stimulation->extraction quantification Quantify radioactivity (Scintillation counting) extraction->quantification analysis Calculate IC50 quantification->analysis

References

Replicating In Vivo Efficacy: A Comparative Guide to Kisspeptin 234 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kisspeptin (B8261505) 234 TFA, a synthetic antagonist of the Kisspeptin receptor (KISS1R), with other Kisspeptin analogs. It is designed to assist researchers in replicating and interpreting in vivo results by providing detailed experimental protocols, comparative quantitative data, and a clear understanding of the underlying signaling pathways.

Introduction to Kisspeptin and its Analogs

Kisspeptins are a family of neuropeptides that are pivotal regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1] They act by binding to the G protein-coupled receptor, KISS1R (also known as GPR54), primarily on GnRH neurons.[1][2] This binding stimulates the secretion of Gonadotropin-Releasing Hormone (GnRH), which in turn triggers the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[2]

The therapeutic and research potential of modulating the Kisspeptin pathway has led to the development of various synthetic analogs, including agonists with enhanced stability and antagonists designed to block the actions of endogenous Kisspeptin. Kisspeptin 234 (often supplied as a trifluoroacetate (B77799) salt, TFA) is a notable antagonist derived from the C-terminal decapeptide of Kisspeptin (Kisspeptin-10).[2]

Comparative In Vivo Efficacy of Kisspeptin 234

Kisspeptin 234, also referred to as p234, has been demonstrated to act as a potent antagonist of the KISS1R in several preclinical models, though its efficacy can be species-dependent. In vivo studies have primarily focused on its ability to suppress both basal and Kisspeptin-stimulated gonadotropin release.

Summary of In Vivo Data

The following table summarizes the key quantitative findings from published in vivo studies involving Kisspeptin 234 (p234).

Animal ModelAdministration RouteCompound(s) & Dose(s)Key FindingsReference
Male RatsIntracerebroventricular (i.c.v.)p234 (1 nmol) + Kisspeptin-10 (100 pmol)p234 significantly blunted the LH secretory response to Kisspeptin-10.[3]
Castrated Male RatsIntracerebroventricular (i.c.v.)p234 (1 nmol, 3 infusions)Significantly inhibited the elevated basal LH secretion.[3]
Female RatsIntracerebroventricular (i.c.v.)p234 (daily injections)Delayed vaginal opening (a marker of puberty) and decreased uterine and ovarian weights. Prevented the preovulatory LH and FSH surge.[2]
Female RatsIntracerebroventricular (i.c.v.)p234 + KisspeptinCo-administration of p234 significantly decreased Kisspeptin-induced elevations in LH levels.[4]
Male MiceIntracerebroventricular (i.c.v.)p234 (15 nmol, 2 infusions)Inhibited the elevated LH levels in castrated males.[3]
Female DogsIntravenous (i.v.)p234 (50 µg/kg/h)Had no effect on basal plasma LH concentration or the LH response induced by Kisspeptin-10.[1]

Note: The conflicting results between rodents and dogs highlight potential species-specific differences in the pharmacology of Kisspeptin 234.

Kisspeptin Signaling Pathway

Kisspeptin binding to its receptor, KISS1R, initiates a well-characterized intracellular signaling cascade. This pathway is crucial for the depolarization of GnRH neurons and the subsequent release of GnRH.

Kisspeptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KISS1R KISS1R (GPR54) Gq11 Gαq/11 KISS1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC DAG->PKC Activates GnRH GnRH Release Ca2->GnRH ERK ERK Phosphorylation PKC->ERK ERK->GnRH Kisspeptin Kisspeptin Kisspeptin->KISS1R Binds to

Caption: Kisspeptin signaling pathway in a GnRH neuron.

Experimental Protocols

To facilitate the replication of in vivo studies with Kisspeptin 234, detailed methodologies for key experiments are provided below.

Intracerebroventricular (i.c.v.) Cannulation and Injection in Rodents

This protocol is essential for studying the central effects of Kisspeptin 234.

  • Animal Model: Adult male or female Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery: The anesthetized animal is placed in a stereotaxic frame. A guide cannula is implanted into the lateral cerebral ventricle using precise coordinates relative to bregma.

  • Recovery: Animals are allowed to recover for a sufficient period (typically 5-7 days) before the commencement of injections.

  • Injection: Kisspeptin 234 TFA is dissolved in an appropriate vehicle (e.g., artificial cerebrospinal fluid or sterile saline). A predetermined volume is then injected into the guide cannula over a slow, controlled period. Doses are often in the nmol range for rats and mice.[3][4]

In Vivo Experimental Workflow for Testing a KISS1R Antagonist

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of Kisspeptin 234.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model (e.g., Rat, Mouse) Cannulation i.c.v. Cannulation (if applicable) Animal_Model->Cannulation Recovery Surgical Recovery Cannulation->Recovery Grouping Randomize into Groups (Vehicle, Antagonist, Agonist + Antagonist) Recovery->Grouping Baseline Baseline Blood Sampling Grouping->Baseline Injection Administer Compound(s) (i.c.v. or peripheral route) Baseline->Injection Serial_Sampling Serial Blood Sampling (e.g., 15, 30, 60, 120 min post-injection) Injection->Serial_Sampling Hormone_Assay Hormone Measurement (LH, FSH, Testosterone (B1683101) via RIA/ELISA) Serial_Sampling->Hormone_Assay Data_Analysis Statistical Analysis Hormone_Assay->Data_Analysis Results Interpret and Compare Results Data_Analysis->Results

Caption: A generalized in vivo experimental workflow.

Blood Collection and Hormone Analysis

Accurate quantification of hormone levels is critical for interpreting the effects of Kisspeptin 234.

  • Blood Sampling: Blood samples can be collected via various methods depending on the animal model and experimental design, including tail-nicking, saphenous vein puncture, or terminal cardiac puncture.[5] For studies requiring frequent sampling, the use of indwelling catheters is recommended.

  • Sample Processing: Blood is collected into appropriate tubes (e.g., with EDTA for plasma or without for serum). Samples are then centrifuged to separate plasma or serum, which is then stored at -80°C until analysis.

  • Hormone Measurement: LH, FSH, and testosterone levels are typically quantified using commercially available and validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits specific to the species being studied.[5][6]

Conclusion

This compound is a valuable tool for investigating the physiological roles of the Kisspeptin signaling pathway. Published in vivo data predominantly from rodent models demonstrate its efficacy as a KISS1R antagonist, capable of suppressing both endogenous and exogenously stimulated gonadotropin release. However, researchers should be mindful of potential species-specific differences in its activity, as highlighted by studies in canines. By adhering to detailed and validated experimental protocols, such as those outlined in this guide, researchers can enhance the reproducibility and reliability of their in vivo findings with this compound.

References

The Evolution of Kisspeptin Antagonists: A Comparative Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the generational advancements of kisspeptin (B8261505) antagonists, from early peptide-based compounds to the latest small molecule inhibitors. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.

Kisspeptin, a neuropeptide encoded by the KISS1 gene, and its receptor, KISS1R (also known as GPR54), are now firmly established as critical regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2] The discovery that loss-of-function mutations in the KISS1R gene lead to hypogonadotropic hypogonadism has spurred significant interest in developing ligands that can modulate this system for therapeutic purposes.[2] While agonists have shown promise in treating certain reproductive disorders, the development of kisspeptin antagonists offers a potential avenue for managing hormone-dependent diseases such as precocious puberty, endometriosis, and certain cancers.[3][4] This guide provides a detailed review of the different generations of kisspeptin antagonists, comparing their efficacy and pharmacological profiles.

The Kisspeptin Signaling Pathway

Kisspeptin neurons, located in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV) of the hypothalamus, directly stimulate gonadotropin-releasing hormone (GnRH) neurons.[5] Upon binding of kisspeptin to its Gq/11-coupled receptor, KISS1R, on GnRH neurons, a signaling cascade is initiated. This involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7] This cascade ultimately results in the depolarization of GnRH neurons and the pulsatile release of GnRH into the hypophyseal portal system.[5][8] GnRH then acts on the anterior pituitary to stimulate the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function.[5][9]

KisspeptinSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kisspeptin Kisspeptin KISS1R KISS1R Kisspeptin->KISS1R Binds to Gq11 Gq/11 KISS1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates GnRH_release GnRH Release Ca_release->GnRH_release Leads to PKC->GnRH_release Contributes to

Figure 1: Simplified Kisspeptin Signaling Pathway.

First-Generation Kisspeptin Antagonists: Peptide Analogs

The initial efforts to develop kisspeptin antagonists focused on modifying the structure of kisspeptin-10 (B1632629) (KP-10), the shortest endogenous peptide with full receptor activity. This led to the development of the first generation of peptide-based antagonists.

Peptide-234 (p234): A Pioneering Antagonist

Peptide-234 was one of the first potent and specific kisspeptin antagonists to be developed.[10][11] It is a decapeptide analog of KP-10 with key amino acid substitutions that confer antagonistic properties while maintaining high binding affinity for KISS1R.[11][12]

  • In Vitro Efficacy: In Chinese hamster ovary (CHO) cells expressing the human KISS1R, Peptide-234 was shown to inhibit kisspeptin-10-stimulated inositol phosphate (B84403) (IP) production with a high degree of potency.[10]

  • In Vivo Efficacy: In vivo studies in various animal models, including rats, mice, and sheep, demonstrated that Peptide-234 can effectively block the action of endogenous and exogenous kisspeptin.[9][10] For instance, administration of Peptide-234 has been shown to inhibit the post-castration rise in LH and suppress GnRH pulsatility.[9][10]

Other First-Generation Peptide Antagonists

Following the development of Peptide-234, other peptide analogs were synthesized and tested, including p271, p354, and p356.[8] These were designed to have improved properties, although their efficacy has been shown to be species-dependent in some cases.[4][8]

AntagonistGenerationTypeTargetIC50 (nM)In Vivo Effect
Peptide-234 FirstPeptideKISS1R~7-10[9][10]Inhibition of LH secretion in rodents and sheep[9][10]
p271 FirstPeptideKISS1RN/AVariable effects observed in different species[4][8]
p354 FirstPeptideKISS1RN/AVariable effects observed in different species[8]
p356 FirstPeptideKISS1RN/AVariable effects observed in different species[8]

Second-Generation Kisspeptin Antagonists: Improved Peptide Analogs

The second generation of antagonists aimed to improve upon the characteristics of the first-generation peptides, focusing on enhanced potency, selectivity, and pharmacokinetic profiles. These efforts continued to revolve around modifications to the native kisspeptin peptide sequence. While specific, widely recognized second-generation compounds with extensive public data are less clearly defined in the literature than the first-generation and the emerging non-peptide antagonists, the research has focused on optimizing the peptide backbone and side-chain functionalities to increase stability and in vivo efficacy.

Third-Generation Kisspeptin Antagonists: The Dawn of Small Molecules

A significant leap in the development of kisspeptin antagonists has been the discovery of non-peptide, small molecule inhibitors. These compounds offer several potential advantages over their peptide-based predecessors, including oral bioavailability and improved pharmacokinetic properties.

2-acylamino-4,6-diphenylpyridine Derivatives

High-throughput screening of chemical libraries led to the identification of a class of 2-acylamino-4,6-diphenylpyridine derivatives as potent KISS1R antagonists.[11][13] One of the most promising compounds from this series, designated as compound 15a in some studies, demonstrated high antagonist potency in vitro.[13]

  • In Vitro Efficacy: Compound 15a was found to have a potent inhibitory effect in human KISS1R assays.[13]

  • In Vivo Efficacy: In vivo studies in castrated male rats showed that this small molecule antagonist could effectively reduce plasma LH levels.[13]

AntagonistGenerationTypeTargetIC50 (nM)In Vivo Effect
Compound 15a ThirdSmall MoleculeKISS1R~3.7[11]Reduction of plasma LH in castrated male rats[13]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the KISS1R.[9][12][14]

Workflow:

RadioligandBindingAssay prep Prepare cell membranes expressing KISS1R incubate Incubate membranes with radiolabeled kisspeptin (e.g., ¹²⁵I-KP-10) and varying concentrations of test antagonist prep->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine IC50 and Ki quantify->analyze

Figure 2: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from a cell line stably expressing KISS1R (e.g., CHO cells) are prepared by homogenization and centrifugation.[12] The protein concentration of the membrane preparation is determined.

  • Incubation: The membrane preparation is incubated in a buffer solution with a fixed concentration of a radiolabeled kisspeptin analog (e.g., ¹²⁵I-kisspeptin-10) and a range of concentrations of the unlabeled antagonist being tested.[12][15]

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.[12]

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[12]

  • Data Analysis: The data are analyzed to generate a competition binding curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[16]

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to block the intracellular calcium mobilization induced by kisspeptin.[17][18][19]

Workflow:

CalciumMobilizationAssay prep Culture cells expressing KISS1R (e.g., CHO, GT1-7) load Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prep->load preincubate Pre-incubate cells with varying concentrations of the test antagonist load->preincubate stimulate Stimulate cells with a fixed concentration of kisspeptin preincubate->stimulate measure Measure changes in intracellular calcium (fluorescence) stimulate->measure analyze Analyze data to determine IC50 measure->analyze

Figure 3: Calcium Mobilization Assay Workflow.

Detailed Methodology:

  • Cell Culture: Cells expressing KISS1R are cultured in appropriate media.[18]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that will increase in fluorescence upon binding to free intracellular calcium.[18][19]

  • Antagonist Pre-incubation: The cells are then pre-incubated with various concentrations of the test antagonist.[20]

  • Kisspeptin Stimulation: Following pre-incubation, the cells are stimulated with a fixed concentration of kisspeptin.[20]

  • Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.[21]

  • Data Analysis: The inhibitory effect of the antagonist at each concentration is calculated, and the data are used to generate a dose-response curve to determine the IC50 value.[21]

In Vivo Efficacy Assay: LH Measurement

This assay assesses the ability of a kisspeptin antagonist to suppress LH secretion in an animal model.[2][10][22]

Workflow:

LHefficacyAssay animal_prep Prepare animal model (e.g., castrated male rat) administer Administer test antagonist (e.g., intravenous, intracerebroventricular) animal_prep->administer blood_sample Collect serial blood samples at various time points administer->blood_sample measure_lh Measure plasma LH concentrations (e.g., RIA, ELISA) blood_sample->measure_lh analyze Analyze LH pulsatility and overall levels measure_lh->analyze

Figure 4: In Vivo LH Measurement Workflow.

Detailed Methodology:

  • Animal Model: An appropriate animal model is used, often gonadectomized animals (e.g., castrated male rats) which exhibit elevated basal LH levels due to the removal of negative steroid feedback.[10][23]

  • Antagonist Administration: The test antagonist is administered via a suitable route (e.g., intravenous, intraperitoneal, or intracerebroventricular injection).[10][24]

  • Blood Sampling: Serial blood samples are collected at predetermined time points before and after antagonist administration.[22][25][26]

  • LH Measurement: Plasma is separated from the blood samples, and LH concentrations are measured using a validated immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[22][27]

  • Data Analysis: The LH concentration data are analyzed to assess the effect of the antagonist on basal LH levels, LH pulse frequency, and LH pulse amplitude.[22]

Future Directions

The development of kisspeptin antagonists is a rapidly evolving field. While peptide-based antagonists have been instrumental in elucidating the physiological roles of the kisspeptin system, the advent of orally bioavailable small molecule inhibitors represents a significant step towards clinical applications. Future research will likely focus on:

  • Improving Pharmacokinetic Properties: Enhancing the in vivo stability and duration of action of both peptide and non-peptide antagonists.

  • Developing Orally Bioavailable Formulations: A key goal for the clinical translation of these compounds.

  • Investigating Therapeutic Applications: Conducting further preclinical and clinical studies to evaluate the efficacy of kisspeptin antagonists in treating a range of hormone-dependent disorders.

The continued exploration of the structure-activity relationships of kisspeptin antagonists will undoubtedly lead to the development of more potent and selective compounds with improved therapeutic potential.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Kisspeptin 234 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational plans, and disposal procedures for the handling of Kisspeptin 234 TFA. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research. While this compound is not classified as a hazardous substance, proper handling of the lyophilized powder and solutions, as well as the trifluoroacetate (B77799) (TFA) component, is crucial.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[1][2]
Face ShieldRecommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard for preventing skin contact.[1][2][3] It is advisable to change gloves immediately if they become contaminated.[3]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to avoid the inhalation of fine particles.[1][2] Work should be conducted in a well-ventilated area or a fume hood.[3]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound and to ensure the safety of laboratory personnel.

Handling Lyophilized Powder
  • Preparation : Before handling, ensure the designated work area, such as a chemical fume hood, is clean and uncluttered.[3]

  • Equilibration : Due to the hygroscopic nature of lyophilized peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[2]

  • Personal Protective Equipment : Don all required PPE, including a lab coat, safety goggles, and gloves.[3]

  • Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[1]

  • Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing. For this compound, solubility has been noted in water and DMSO.[1]

Storage of this compound
FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder -80°C2 yearsSealed storage, away from moisture and light, under nitrogen.[1]
-20°C1 yearSealed storage, away from moisture and light, under nitrogen.[1]
In Solution -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1]

Disposal Plan

The proper disposal of this compound and associated materials must be carried out in accordance with institutional and local regulations for chemical waste.

Step-by-Step Disposal Procedure:
  • Waste Segregation :

    • Solid Waste : Unused or expired lyophilized powder should be collected in a clearly labeled, sealed container designated for chemical waste.[2]

    • Liquid Waste : Solutions of the peptide, as well as contaminated solvents and buffers, should be collected in a separate, labeled liquid waste container. Do not mix with incompatible waste streams.[2]

    • Contaminated Materials : All materials that have come into contact with the compound, such as pipette tips, vials, and gloves, should be disposed of as solid chemical waste in a designated hazardous waste container.[2]

  • Decontamination of Labware :

    • Glassware and reusable equipment should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove organic residues, followed by washing with an appropriate laboratory detergent and rinsing thoroughly with deionized water. The initial solvent rinse should be collected as hazardous waste.[2]

  • Waste Collection and Storage :

    • All waste containers must be clearly and accurately labeled with the full chemical name and any solvents used.

    • Store waste containers in a designated, secure secondary containment area away from incompatible materials.[2]

  • Institutional Waste Pickup :

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures and documentation requirements.[2]

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, follow these steps to ensure safety and proper cleanup.

Spill_Response_Workflow Chemical Spill Response Workflow for this compound cluster_assessment Immediate Actions cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response spill Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate the immediate area alert->evacuate assess Assess the spill (Minor vs. Major) evacuate->assess ppe Don appropriate PPE assess->ppe Minor contact_ehs Contact EHS/Emergency Services assess->contact_ehs Major contain Contain the spill with absorbent material ppe->contain cleanup Clean up the spill contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste in a labeled hazardous waste container decontaminate->dispose secure_area Secure the area and prevent entry contact_ehs->secure_area provide_info Provide information to emergency responders secure_area->provide_info

Caption: Workflow for responding to a chemical spill of this compound.

Experimental Protocols: TFA Removal

For certain biological assays, the presence of TFA can be problematic. The following are common methods for TFA removal from peptide samples.

TFA/HCl Exchange
  • Dissolve the peptide in 100 mM HCl.[4][5][6]

  • Allow the solution to stand at room temperature for at least one minute.[4][5][6]

  • Freeze the solution, preferably in liquid nitrogen.[4][5][6]

  • Lyophilize the frozen solution to obtain the peptide hydrochloride salt.[4][5][6]

  • This process may need to be repeated to achieve the desired level of TFA removal.[4]

TFA/Acetate (B1210297) Exchange
  • Prepare a small column of a strong anion exchange resin, with a 10 to 50-fold excess of anion sites relative to the peptide.[4][5][6]

  • Elute the column with a 1M solution of sodium acetate.[4][5][6]

  • Wash the column with distilled water to remove excess sodium acetate.[4][5][6]

  • Dissolve the peptide in distilled water and apply it to the column.[4][5][6]

  • Elute the column with distilled water and collect the fractions containing the peptide.[4][5][6]

  • Lyophilize the combined peptide-containing fractions to obtain the peptide acetate salt.[4][5][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.